Hydroxocobalamin (Standard)
Description
BenchChem offers high-quality Hydroxocobalamin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxocobalamin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C62H89CoN13O15P |
|---|---|
Molecular Weight |
1346.4 g/mol |
IUPAC Name |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydroxide |
InChI |
InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/q;+3;/p-3/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |
InChI Key |
YOZNUFWCRFCGIH-PMEYKKDOSA-K |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanisms of Hydroxocobalamin: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the multifaceted mechanism of action of hydroxocobalamin (B81358). This document elucidates its critical roles as a potent cyanide antidote and a vital precursor to the active forms of vitamin B12, providing detailed biochemical pathways, quantitative data, and experimental methodologies.
Dual Modalities of Action: Cyanide Scavenging and Metabolic Precursor
Hydroxocobalamin (OHCbl), a synthetic, injectable form of Vitamin B12, exhibits two primary mechanisms of action that are of significant therapeutic interest.[1] Firstly, it serves as a rapid and high-affinity scavenger of cyanide ions, a critical function in the treatment of cyanide poisoning.[2][3] Secondly, it functions as a precursor to the two biologically active coenzymes of vitamin B12, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), which are essential for fundamental metabolic processes.[1][4][5][6]
Mechanism as a Cyanide Antidote
Cyanide exerts its extreme toxicity by inhibiting the cytochrome c oxidase complex (cytochrome a3) in mitochondria, leading to the arrest of cellular respiration, cellular hypoxia, and metabolic acidosis.[2] Hydroxocobalamin acts as a direct chelating agent. The central trivalent cobalt ion in the hydroxocobalamin molecule has a high affinity for the cyanide ion.[3] Through a simple displacement reaction, the hydroxo ligand is substituted by the cyanide ion, forming the stable, non-toxic compound cyanocobalamin (B1173554) (CNCbl).[1][2][7] This newly formed cyanocobalamin is then readily excreted in the urine.[1][2][7] In vitro studies using human fibroblasts have demonstrated that hydroxocobalamin can penetrate cyanide-loaded cells and form intracellular cyanocobalamin, effectively reducing the intracellular cyanide pool.[8]
Diagram: Cyanide Detoxification by Hydroxocobalamin
Caption: Direct binding of cyanide by hydroxocobalamin to form excretable cyanocobalamin.
Role as a Vitamin B12 Precursor
Upon administration, hydroxocobalamin is taken up by cells and undergoes intracellular conversion into its active coenzyme forms: methylcobalamin and adenosylcobalamin.[1][4][6] This conversion process is crucial for two essential enzymatic reactions in the body.[4]
-
Methylcobalamin and Methionine Synthase: In the cytoplasm, methylcobalamin acts as a cofactor for methionine synthase. This enzyme catalyzes the conversion of homocysteine to methionine, an amino acid vital for DNA methylation and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[1] This reaction is also intrinsically linked to folate metabolism.[1]
-
Adenosylcobalamin and Methylmalonyl-CoA Mutase: Within the mitochondria, adenosylcobalamin is a required cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme facilitates the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and certain amino acids, linking lipid and carbohydrate metabolism.[1][4] A deficiency in this process leads to the accumulation of methylmalonyl-CoA.[4]
Diagram: Intracellular Conversion and Function of Hydroxocobalamin
Caption: Intracellular pathways of hydroxocobalamin conversion and its coenzymatic roles.
Interaction with Nitric Oxide
Hydroxocobalamin has been shown to interact with nitric oxide (NO), a key signaling molecule involved in vasodilation.[9][10][11] This interaction is being explored for its potential therapeutic application in vasodilatory shock.[12][13][14][15] The mechanism involves the inhibition of nitric oxide-mediated vasodilation, which can lead to an increase in vascular smooth muscle constriction and a subsequent rise in blood pressure.[13] Spectroscopic studies have indicated that hydroxocobalamin (in its Co(III) state) can reversibly bind to NO.[9] Furthermore, the reduced form, cob(II)alamin, can be oxidized by NO.[9] This NO-scavenging property may contribute to the hypertensive effects observed in some patients.[3]
Quantitative Data
The following tables summarize key quantitative parameters related to the pharmacokinetics and clinical effects of hydroxocobalamin.
Table 1: Pharmacokinetic Parameters of Hydroxocobalamin
| Parameter | Species | Condition | Value | Reference |
| Elimination Half-life (t½) | Human | Smoke Inhalation Victims | 26.2 ± 2.7 hours | [16][17] |
| Human | Healthy Volunteers (heavy smokers) | 2.83 hours (beta phase) | [16][18] | |
| Dog | Conscious, after 70 mg/kg IV bolus | 7.36 ± 0.79 hours | [2][19] | |
| Human | Oral administration | ~6 days | [1][4] | |
| Volume of Distribution (Vd) | Human | Smoke Inhalation Victims | 0.45 ± 0.03 L/kg | [17] |
| Human | Healthy Volunteers (heavy smokers) | 0.24 L/kg (beta phase) | [16][18] | |
| Dog | Conscious, after 70 mg/kg IV bolus | 0.49 ± 0.10 L/kg | [2][19] | |
| Total Body Clearance | Human | Smoke Inhalation Victims | 0.83 ± 0.07 L/h | [17] |
| Dog | Conscious, after 70 mg/kg IV bolus | 0.58 ± 0.11 L/h | [2][19] | |
| Protein Binding | Human | Plasma | Very high (90%) | [1][4] |
| Peak Plasma Concentration | Human | Healthy Volunteers (5g IV) | 753 mcg/mL | [16][18] |
Table 2: Clinical Efficacy and Safety Data in Cyanide Poisoning
| Study Population | Treatment | Outcome | Reference |
| Dogs (lethal cyanide dose) | 150 mg/kg Hydroxocobalamin | 100% survival | [2][3] |
| Dogs (lethal cyanide dose) | 75 mg/kg Hydroxocobalamin | 79% survival | [2][3] |
| Human Patients (ingestion/inhalation) | 5-20 g Hydroxocobalamin | 71% survival (10 of 14 patients) | [2] |
| Human Patients (ICU admission) | Hydroxocobalamin | 72% survival (50 of 69 patients) | [2] |
| Healthy Volunteers (5g IV) | Hydroxocobalamin | Transient increase in systolic (13.6%) and diastolic (25.9%) blood pressure | [16][18] |
Experimental Protocols
In Vitro Cellular Cyanide Complexation Assay
This protocol is based on studies investigating the intracellular detoxification of cyanide by hydroxocobalamin.[8]
-
Cell Culture: Human fibroblast or monoblastic U-937 cell lines are cultured under standard conditions.
-
Cyanide Loading: Cells are incubated with a known concentration of radiolabeled cyanide (e.g., [14C]cyanide, 500 µM) for a defined period (e.g., 10 minutes) at 37°C.
-
Hydroxocobalamin Treatment: Following cyanide loading, the cells are washed and incubated with hydroxocobalamin (e.g., 500 µM).
-
Analysis: Intracellular and extracellular concentrations of radiolabeled cyanide and cyanocobalamin are determined. This can be achieved by cell lysis followed by high-performance liquid chromatography (HPLC) with radiometric detection.
-
Outcome Measures: The primary outcomes are the decrease in intracellular cyanide concentration and the corresponding increase in intracellular cyanocobalamin, demonstrating the ability of hydroxocobalamin to penetrate the cell and sequester cyanide.
Diagram: Experimental Workflow for In Vitro Cyanide Complexation
Caption: Workflow for assessing intracellular cyanide chelation by hydroxocobalamin.
Pharmacokinetic Study in a Canine Model
This protocol is derived from preclinical studies evaluating the pharmacokinetics of hydroxocobalamin.[2][19]
-
Animal Model: Conscious beagle dogs are used.
-
Drug Administration: A single intravenous bolus of hydroxocobalamin is administered at different doses (e.g., 70 mg/kg and 140 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Analytical Method: Plasma concentrations of hydroxocobalamin are measured using a validated analytical method, such as derivative spectrophotometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using a two-compartment model to determine key pharmacokinetic parameters such as elimination half-life, volume of distribution, and total clearance.
Analytical Method for Hydroxocobalamin and Cyanocobalamin Determination
A common method for the simultaneous determination of hydroxocobalamin and cyanocobalamin in biological matrices is derivative spectrophotometry.[20]
-
Sample Preparation: Plasma or urine samples are diluted with a pH 6 buffer.
-
Spectrophotometric Measurement: The first derivative spectra of the diluted samples are recorded over a specific wavelength range (e.g., 320-400 nm).
-
Quantification: The concentration of each compound is determined by measuring the derivative value at the zero-crossing point of the other compound. This method allows for quantification even with overlapping spectra.
-
Validation: The method is validated for linearity, accuracy, and precision over the expected concentration range. The limit of detection is typically in the low micromolar range.[20]
Conclusion
Hydroxocobalamin's mechanism of action is well-characterized, encompassing direct cyanide detoxification and its essential role as a precursor to vital metabolic coenzymes. The quantitative data and established experimental protocols provide a solid foundation for further research and development. This guide offers a centralized resource to aid scientists in understanding and exploring the full therapeutic potential of this versatile molecule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 5. methyl-life.com [methyl-life.com]
- 6. What is the mechanism of Hydroxocobalamin Acetate? [synapse.patsnap.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Complexation of intracellular cyanide by hydroxocobalamin using a human cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between hydroxocobalamin and nitric oxide (NO): evidence for a redox reaction between NO and reduced cobalamin and reversible NO binding to oxidized cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide interactions with cobalamins: biochemical and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxocobalamin for Vasodilatory Hypotension in Shock: A Systematic Review With Meta-Analysis for Comparison to Methylene Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is intravenous hydroxocobalamin an effective treatment for vasoplegia-associated shock? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Pharmacokinetics of hydroxocobalamin in smoke inhalation victims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of hydroxocobalamin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of hydroxocobalamin and cyanocobalamin by derivative spectrophotometry in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Hydroxocobalamin in Cellular Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358) (OHCbl), a vitamer of vitamin B12, is a multifaceted molecule with critical roles in cellular metabolism and detoxification. Beyond its well-established function as a precursor to the active coenzymes methylcobalamin (B1676134) and adenosylcobalamin, OHCbl is increasingly recognized for its direct pharmacological effects, including the scavenging of reactive oxygen and nitrogen species. This technical guide provides a comprehensive overview of the core applications of hydroxocobalamin in cellular studies, detailing its mechanisms of action, experimental protocols, and impact on key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize hydroxocobalamin as a tool and therapeutic agent in a cellular context.
Core Mechanisms of Action in a Cellular Context
Hydroxocobalamin exerts its effects on cells through several key mechanisms:
-
Coenzyme Precursor: Upon cellular uptake, hydroxocobalamin is intracellularly converted into its two active coenzyme forms: methylcobalamin and adenosylcobalamin.[1][2] Methylcobalamin is a crucial cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine, a vital step in the methionine cycle and for DNA and protein methylation.[1] Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, an enzyme essential for the metabolism of odd-chain fatty acids and certain amino acids.[1][2]
-
Nitric Oxide (NO) Scavenging: Hydroxocobalamin is a potent scavenger of nitric oxide (NO), a key signaling molecule involved in vasodilation and inflammation.[3] By binding to NO, hydroxocobalamin can modulate NO-dependent signaling pathways and mitigate the cytotoxic effects of excessive NO production, a condition known as nitrosative stress.
-
Cyanide Detoxification: A primary therapeutic application of hydroxocobalamin is as an antidote for cyanide poisoning. Cyanide binds to and inhibits cytochrome c oxidase in the mitochondria, halting cellular respiration.[1] Hydroxocobalamin's cobalt ion has a high affinity for the cyanide ligand, forming the non-toxic cyanocobalamin, which is then excreted.[1] This action restores mitochondrial function.
-
Modulation of Oxidative Stress: Through its NO scavenging activity and potentially other mechanisms, hydroxocobalamin can influence cellular redox balance. Studies have shown that it can reduce levels of reactive oxygen species (ROS) in cells, thereby protecting against oxidative damage.[4]
Quantitative Data on Hydroxocobalamin in Cellular Studies
The following tables summarize quantitative data from various cellular studies investigating the effects of hydroxocobalamin.
Table 1: Cellular Uptake and Metabolism of Cobalamins in HeLa Cells [1][5][6]
| Parameter | Hydroxocobalamin (HOCbl) | Cyanocobalamin (CNCbl) |
| Cellular Accumulation (4-48h) | Higher | Lower |
| Predicted Final Uptake (>90%) | Similar | Similar |
| "Activating" Intracellular Processing Rate | 6-fold faster | Slower |
| Detachment Rate from Cell Surface | 4-fold slower | Faster |
| Overall Cellular Accumulation & Processing | 2-fold faster | Slower |
| Initial Coenzyme Synthesized | Predominantly Methylcobalamin | Predominantly Methylcobalamin |
| Predicted Final Coenzyme Levels | MeCbl ≈ AdoCbl ≈ 40%, HOCbl ≈ 20% | MeCbl ≈ AdoCbl ≈ 40%, HOCbl ≈ 20% |
Table 2: Effects of Hydroxocobalamin on Cellular Endpoints
| Cell Line | Experimental Condition | Hydroxocobalamin Concentration | Observed Effect | Reference |
| Melanoma Cells (C32, COLO 829) | Induction of cobalamin deficiency (using OH-Cbl[c-lactam]) | 100 µg/mL (of antagonist) for 14 days | No significant change in proliferation or survival. | [7][8] |
| Human Aortic Smooth Muscle Cells (HASMC) | Cyanide Poisoning Model (50 µM NaCN) | 1 mM | No significant improvement in mitochondrial respiration. | [9][10] |
| Peripheral Blood Mononuclear Cells (PBMC) | Cyanide Poisoning Model (50 µM NaCN) | 1 mM | No significant improvement in mitochondrial respiration. | [9][10] |
| U-87 MG Glioblastoma Cells | Induction of cobalamin deficiency (using OH-Cbl[c-lactam]) | 20 µg/mL and 50 µg/mL (of antagonist) for 18 days | Decreased cell proliferation. |
Key Experimental Protocols
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Hydroxocobalamin stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of hydroxocobalamin in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of hydroxocobalamin. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) assay is a common method for detecting intracellular ROS.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Culture medium (phenol red-free)
-
Hydroxocobalamin stock solution
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
A known ROS inducer (e.g., H2O2) as a positive control
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with a suitable assay buffer (e.g., PBS).
-
Prepare a working solution of DCFDA (e.g., 20 µM) in pre-warmed, phenol (B47542) red-free medium.
-
Incubate the cells with the DCFDA working solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFDA.
-
Treat the cells with various concentrations of hydroxocobalamin in phenol red-free medium. Include untreated controls and a positive control treated with a ROS inducer.
-
Incubate for the desired time.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Mitochondrial Respiration Analysis using Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in live cells.
Materials:
-
Cells of interest
-
Seahorse XF96 cell culture microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium
-
Hydroxocobalamin
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XFe96 Analyzer
Protocol:
-
Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates like pyruvate, glutamine, and glucose.
-
Incubate the cells at 37°C in a non-CO2 incubator for at least 30 minutes.
-
Prepare the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and hydroxocobalamin at the desired concentrations in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XFe96 Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol, which will sequentially inject the compounds and measure the OCR.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism of Hydroxocobalamin
Hydroxocobalamin enters the cell and undergoes a series of transformations to become the active coenzymes, methylcobalamin and adenosylcobalamin. This process is crucial for its function in the methionine cycle and other metabolic pathways.[6][11]
Methionine Synthase Cycle
This cycle is fundamental for one-carbon metabolism, and hydroxocobalamin, as the precursor to methylcobalamin, is essential for its function.
Experimental Workflow for Cyanide Poisoning Cellular Model
This workflow outlines a typical experiment to assess the efficacy of hydroxocobalamin in a cellular model of cyanide poisoning.
Neuroprotective Signaling Pathway (PI3K/Akt)
Hydroxocobalamin may exert neuroprotective effects by influencing signaling pathways like PI3K/Akt, which is involved in cell survival and inhibition of apoptosis.
References
- 1. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biphasic Modulation of NOS Expression, Protein and Nitrite Products by Hydroxocobalamin Underlies Its Protective Effect in Endotoxemic Shock: Downstream Regulation of COX-2, IL-1β, TNF-α, IL-6, and HMGB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The availability of therapeutic hydroxocobalamin to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro comparison of hydroxocobalamin (B12a) and the mitochondrial directed therapy by a succinate prodrug in a cellular model of cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Basic Properties of Hydroxocobalamin for In Vitro Studies
Introduction: Hydroxocobalamin (B81358) (HOCbl), also known as Vitamin B12a, is a naturally occurring form of vitamin B12, an essential nutrient vital for numerous physiological processes.[1][2][3] In research and clinical settings, it is recognized for two primary roles: the treatment of vitamin B12 deficiency and as a first-line antidote for cyanide poisoning.[3][4][5] Its unique chemical properties, particularly the reactivity of its cobalt center, make it a subject of significant interest for in vitro studies in toxicology, cellular metabolism, and pharmacology. This guide provides an in-depth overview of the core properties of hydroxocobalamin, tailored for researchers, scientists, and drug development professionals utilizing it in an in vitro context.
Core Physicochemical and Spectrophotometric Properties
Hydroxocobalamin is a complex organometallic compound with a distinctive deep red color, a direct result of its light absorption profile.[6] Understanding its physical stability and spectral characteristics is fundamental for its proper handling, storage, and quantification in experimental settings.
1.1. Stability and Storage Proper storage is critical to prevent the degradation of hydroxocobalamin. It is sensitive to light and moisture.[7] For long-term storage, powdered forms should be kept at -20°C or -80°C.[8] Aqueous solutions are generally less stable and should be freshly prepared for experiments.[9] Studies have shown that a sterile, preservative-free solution of hydroxocobalamin (10 mg/2 ml in 0.9% NaCl, pH 4.3–4.5) is stable for at least 24 months when refrigerated at 2–8°C and protected from light.[10] Autoclaving is not recommended as it leads to significant degradation.[10]
Table 1: Physicochemical Properties of Hydroxocobalamin
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₆₂H₈₉CoN₁₃O₁₅P | [3] |
| Molar Mass | 1346.377 g/mol | [3] |
| Appearance | Red crystalline solid | [11] |
| Recommended Storage | Refrigerate at 2°C to 8°C; Protect from light | [7][12] |
| Stock Solution Stability | 6 months at -80°C; 1 month at -20°C |[8] |
1.2. Spectrophotometric Profile Hydroxocobalamin has a characteristic UV-Visible absorption spectrum that is crucial for its identification and quantification. The presence of the cobalt-containing corrin (B1236194) ring gives rise to several absorption maxima. This spectral profile can, however, interfere with colorimetric assays that use detection wavelengths between 300 and 600 nm.[6]
Table 2: UV-Visible Absorption Maxima of Hydroxocobalamin in Water
| Wavelength (λmax) | Reported Molar Extinction Coefficient (ε) | References |
|---|---|---|
| 274 nm | 20,600 M⁻¹cm⁻¹ (for Aquacobalamin) | [6][11] |
| 351 nm | 26,500 M⁻¹cm⁻¹ (for Aquacobalamin) | [6][11] |
| ~500 nm | 8,100 M⁻¹cm⁻¹ (for Aquacobalamin) | [6][11] |
| ~526 nm | 8,500 M⁻¹cm⁻¹ (for Aquacobalamin) | [6][11] |
| 279, 325, 359 nm | 19000, 11400, 20600 M⁻¹cm⁻¹ | [11] |
| 516, 537 nm | 8900, 9500 M⁻¹cm⁻¹ |[11] |
Key Biological Activities and Mechanisms of Action
2.1. Cyanide Scavenging The primary mechanism for hydroxocobalamin as a cyanide antidote is direct, high-affinity binding.[1][13] The trivalent cobalt ion within the hydroxocobalamin molecule has a greater affinity for the cyanide ion than cytochrome c oxidase, the mitochondrial target of cyanide toxicity.[14][15] This allows hydroxocobalamin to effectively sequester cyanide.
The reaction involves the substitution of the axial hydroxo (-OH) ligand with a cyanide ion (CN⁻), forming cyanocobalamin (B1173554) (CNCbl), a stable and non-toxic compound that is readily excreted in the urine.[1][13][14] This 1:1 stoichiometric binding rapidly neutralizes free cyanide, restoring mitochondrial function.[1] In vitro studies using human fibroblasts have demonstrated that hydroxocobalamin can penetrate cells to complex with intracellular cyanide.[1][16]
Table 3: Binding Affinities of Cobalamin Derivatives
| Ligand | Cobalamin Derivative | Binding Affinity Constant (K_A or K_D) | References |
|---|---|---|---|
| Cyanide | Hydroxocobalamin | K_A ≈ 10¹² M⁻¹ | [17] |
| Intrinsic Factor | Hydroxocobalamin | K_D = 4.79 x 10⁻¹¹ M | [18] |
| Intrinsic Factor | Nitrosylcobalamin | K_D = 8.58 x 10⁻¹¹ M |[18] |
2.2. Vitamin B12 Precursor and Cellular Metabolism Hydroxocobalamin is a precursor to the two biologically active coenzyme forms of vitamin B12: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl).[2][19]
-
Cellular Uptake: In vitro, hydroxocobalamin binds to the transport protein transcobalamin II (TCII).[20] The TCII-HOCbl complex is then taken up by cells, such as HeLa cells, via receptor-mediated endocytosis.[20][21]
-
Intracellular Conversion: Following endocytosis, TCII is degraded in the lysosome, releasing HOCbl into the cytoplasm.[22] Here, it undergoes a reduction of its cobalt center (Co³⁺ to Co²⁺). This "activating" step is significantly faster for HOCbl compared to the synthetic cyanocobalamin (CNCbl).[19][21] The resulting Cob(II)alamin is then converted into MeCbl in the cytoplasm and AdoCbl within the mitochondria.[22]
-
Metabolic Roles: MeCbl is a crucial cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine, a reaction essential for DNA synthesis and methylation pathways.[23] AdoCbl is a cofactor for methylmalonyl-CoA mutase, an enzyme involved in the metabolism of odd-chain fatty acids and certain amino acids.[2][23]
Studies comparing hydroxocobalamin to cyanocobalamin in HeLa cells have shown that HOCbl is not only taken up in larger amounts but is also processed into its active forms more rapidly.[19][20][21]
Table 4: In Vitro Comparison of Hydroxocobalamin (HOCbl) vs. Cyanocobalamin (CNCbl) in HeLa Cells
| Parameter | Hydroxocobalamin (HOCbl) | Cyanocobalamin (CNCbl) | References |
|---|---|---|---|
| Cellular Uptake | Higher accumulation over 4-48h | Lower accumulation over 4-48h | [19][20] |
| Cell Surface Detachment | Lower rate (less refluxed out) | Higher rate (4-fold higher than HOCbl) | [19] |
| Intracellular Processing | Faster (activating reduction is 6-fold faster) | Slower | [19][21] |
| Overall Efficiency | 2-fold faster cellular accumulation and processing | Slower |[19][21] |
2.3. Interactions with Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Hydroxocobalamin's reactivity extends to important signaling molecules like nitric oxide and reactive oxygen species.
-
Nitric Oxide (NO) Scavenging: Hydroxocobalamin is a potent scavenger of NO.[5][24] It can directly bind NO, which may have implications for studies involving endothelial function or inflammatory responses where NO plays a key role.[24][25] This interaction is also responsible for the transient hypertension sometimes observed with high-dose administration.[1][26]
-
Modulation of Reactive Oxygen Species (ROS): The role of hydroxocobalamin in oxidative stress is complex. While it can act as an antioxidant, it can also exhibit pro-oxidant properties, particularly in the presence of thiols like glutathione (B108866) (GSH).[27][28][29] In vitro studies have shown that HOCbl can catalyze the oxidation of thiols, a process accompanied by the production of ROS, including hydrogen peroxide, which can lead to cytotoxicity under certain conditions.[27][29] HOCbl generally increases the rate of thiol oxidation to a greater extent than CNCbl.[28][30]
In Vitro Experimental Protocols
Protocol 1: Spectrophotometric Assay for Cyanide Scavenging This protocol quantifies the conversion of hydroxocobalamin to cyanocobalamin upon reaction with cyanide.
-
Reagent Preparation:
-
Prepare a stock solution of hydroxocobalamin (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Protect from light.
-
Prepare a stock solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (e.g., 10 mM) in the same buffer. Handle with extreme caution in a certified chemical fume hood.
-
-
Reaction Setup:
-
In a quartz cuvette, add hydroxocobalamin to a final concentration of 20-50 µM.
-
Record the initial absorbance spectrum (scan from 300-700 nm) to establish the baseline for HOCbl. Note the characteristic peaks around 351 nm and 526 nm.
-
Add a stoichiometric amount or an excess of the cyanide solution to the cuvette and mix gently.
-
-
Data Acquisition:
-
Immediately begin recording absorbance spectra at timed intervals (e.g., every 30 seconds for 10 minutes) to monitor the reaction kinetics.
-
Observe the decrease in HOCbl peaks and the concomitant appearance of the characteristic cyanocobalamin peaks (approx. 361 nm and 550 nm).
-
-
Analysis:
-
Calculate the concentration of cyanocobalamin formed using its known molar extinction coefficient at 361 nm.
-
Protocol 2: Cellular Model of Cyanide Poisoning and Rescue This protocol, adapted from studies on peripheral blood mononuclear cells (PBMCs) and human aortic smooth muscle cells (HASMCs), assesses the ability of hydroxocobalamin to reverse cyanide-induced mitochondrial dysfunction.[31][32][33]
-
Cell Culture: Culture PBMCs or another suitable cell line (e.g., HASMC, HeLa) under standard conditions to a concentration of 2-3 x 10⁶ cells/mL.[32][33]
-
Experimental Groups:
-
Control: Cells with no exposure.
-
Cyanide: Cells exposed to cyanide only.
-
HOCbl Rescue: Cells exposed to cyanide, followed by treatment with hydroxocobalamin.
-
-
Cyanide Exposure: Incubate cells in the "Cyanide" and "HOCbl Rescue" groups with a toxic concentration of sodium cyanide (e.g., 50 mM) for a short duration (e.g., 5 minutes).[32][33]
-
Hydroxocobalamin Treatment: Following cyanide exposure, wash the cells and add hydroxocobalamin to the "HOCbl Rescue" group at a therapeutic concentration.
-
Endpoint Analysis:
-
Mitochondrial Respiration: Measure oxygen consumption rates (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess basal respiration, ATP production, and maximal respiration.
-
Superoxide (B77818) Production: Use a fluorescent probe like MitoSOX Red and quantify via fluorescence microscopy or flow cytometry to measure mitochondrial superoxide levels.
-
Mitochondrial Membrane Potential: Use a potentiometric dye such as TMRM or JC-1 to assess mitochondrial polarization.
-
Protocol 3: Induction of Functional Cobalamin Deficiency In Vitro This protocol uses a cobalamin antagonist to create a B12-deficient state in cell culture, which can be used to study the downstream metabolic consequences.[23]
-
Reagent Preparation:
-
Synthesize or procure a cobalamin antagonist, such as hydroxycobalamin[c-lactam].
-
Prepare standard cell culture medium and medium supplemented with the antagonist at various concentrations.
-
-
Cell Culture:
-
Seed cells (e.g., melanoma cell lines C32 or COLO 829) in both standard and antagonist-supplemented media.
-
Culture the cells for an extended period (e.g., 14 days) to allow for the development of a deficient state.[23]
-
-
Confirmation of Deficiency:
-
Collect the cell culture medium at the end of the culture period.
-
Measure the concentration of homocysteine in the medium using an appropriate method (e.g., ELISA, LC-MS/MS).
-
An elevated level of extracellular homocysteine is a reliable biomarker of functional intracellular cobalamin deficiency, as it indicates inhibition of the MeCbl-dependent methionine synthase enzyme.[23]
-
-
Downstream Analysis:
-
Once the deficient state is confirmed, cells can be analyzed for various endpoints, such as proliferation rates (e.g., cell counting, doubling time calculation), DNA synthesis, and changes in metabolic pathways.
-
Conclusion: Hydroxocobalamin is a multifaceted molecule with well-defined physicochemical properties and biological functions that make it an invaluable tool for in vitro research. Its high affinity for cyanide provides a clear model for toxicological and antidote studies, while its role as a natural vitamin B12 precursor allows for detailed investigation of cellular uptake, transport, and metabolism. Furthermore, its interactions with key signaling molecules like NO and ROS open avenues for research in cardiovascular and inflammatory processes. By utilizing the data and protocols outlined in this guide, researchers can effectively employ hydroxocobalamin to advance our understanding of fundamental cellular biology and toxicology.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. jptcp.com [jptcp.com]
- 3. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Articles [globalrx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. Hydroxocobalamin | C62H89CoN13O15P | CID 44475014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. colaz.co.uk [colaz.co.uk]
- 13. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 14. droracle.ai [droracle.ai]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of cobinamide to hydroxocobalamin in reversing cyanide physiologic effects in rabbits using diffuse optical spectroscopy monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The availability of therapeutic hydroxocobalamin to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BioKB - Relationship - Hydroxocobalamin - inhibits - Nitric Oxide [biokb.lcsb.uni.lu]
- 25. Nitric oxide interactions with cobalamins: biochemical and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. preprints.org [preprints.org]
- 30. researchgate.net [researchgate.net]
- 31. portal.research.lu.se [portal.research.lu.se]
- 32. researchgate.net [researchgate.net]
- 33. In vitro comparison of hydroxocobalamin (B12a) and the mitochondrial directed therapy by a succinate prodrug in a cellular model of cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Odyssey of Hydroxocobalamin: A Technical Guide to its Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358) (OHCbl), a vitamer of vitamin B12, is a critical player in fundamental cellular metabolic pathways. Its significance extends from basic cellular function to therapeutic applications, including the treatment of vitamin B12 deficiency and as an antidote for cyanide poisoning. This technical guide provides an in-depth exploration of the core functions of hydroxocobalamin in cellular metabolism, focusing on its conversion into active coenzymes and its indispensable roles in the methionine and succinyl-CoA pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the biochemical journey of hydroxocobalamin, quantitative data on its cellular dynamics, and comprehensive experimental protocols for its study.
Cellular Uptake and Intracellular Trafficking of Hydroxocobalamin
The journey of hydroxocobalamin from the bloodstream into the cell and to its metabolic destinations is a complex and tightly regulated process. Upon entering circulation, OHCbl binds to transcobalamin II (TCII), the primary transport protein for cobalamins. The TCII-OHCbl complex is recognized by the transcobalamin receptor (TCblR/CD320) on the cell surface, initiating receptor-mediated endocytosis.[1]
Once inside the cell within an endosome, the TCII is degraded, releasing OHCbl into the lysosome. The lysosomal membrane transporter, LMBD1, facilitates the exit of OHCbl into the cytoplasm.[2] In the cytoplasm, a series of enzymatic reactions convert OHCbl into its two active coenzyme forms: methylcobalamin (B1676134) (MeCbl) in the cytoplasm and adenosylcobalamin (AdoCbl) in the mitochondria. This intricate trafficking pathway ensures the delivery of the appropriate cobalamin form to its specific subcellular location and enzymatic partners.
A study comparing the cellular uptake kinetics of hydroxocobalamin and cyanocobalamin (B1173554) (CNCbl) in HeLa cells revealed that OHCbl is accumulated more rapidly.[3] The intracellular processing of internalized OHCbl was found to be six-fold faster than that of CNCbl.[3]
Quantitative Data on Cellular Uptake and Conversion
| Parameter | Hydroxocobalamin (OHCbl) | Cyanocobalamin (CNCbl) | Cell Line | Reference |
| Cellular Accumulation | Faster initial uptake | Slower initial uptake | HeLa | [3] |
| Intracellular Processing Rate | ~6-fold faster | Slower | HeLa | [3] |
| Predicted Final Coenzyme Levels | MeCbl ≈ 40%, AdoCbl ≈ 40%, OHCbl ≈ 20% | Similar to OHCbl | HeLa | [3] |
| Detachment Rate from Cell Surface | Lower | 4-fold higher | HeLa | [3] |
The Methionine Synthase Pathway: A Cytoplasmic Role for Methylcobalamin
In the cytoplasm, hydroxocobalamin is converted to methylcobalamin, the essential coenzyme for methionine synthase (MS). This enzyme plays a pivotal role in the one-carbon metabolism pathway by catalyzing the remethylation of homocysteine to methionine.[4] This reaction is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. The reaction also regenerates tetrahydrofolate (THF) from 5-methyltetrahydrofolate, which is essential for nucleotide synthesis.
A deficiency in methylcobalamin leads to the functional inactivation of methionine synthase, resulting in the accumulation of homocysteine (hyperhomocysteinemia) and a trapping of folate as 5-methyltetrahydrofolate, which can impair DNA synthesis.
Methionine Synthase Reaction Pathway
The Methylmalonyl-CoA Mutase Pathway: A Mitochondrial Role for Adenosylcobalamin
Within the mitochondria, hydroxocobalamin is converted to adenosylcobalamin, the coenzyme for methylmalonyl-CoA mutase (MUT). This enzyme is a key component of the catabolic pathway for odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine). MUT catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[5]
Impaired MUT activity, due to either a defective apoenzyme or a deficiency in adenosylcobalamin, leads to the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid (MMA), resulting in methylmalonic acidemia.
Methylmalonyl-CoA Mutase Reaction Pathway
Experimental Protocols
Quantification of Intracellular Cobalamins by HPLC
This protocol outlines the separation and quantification of different cobalamin forms from cell extracts using high-performance liquid chromatography.
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Cobalamin standards (OHCbl, MeCbl, AdoCbl, CNCbl)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Cell Lysis: Harvest cultured cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer on ice.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the cobalamins.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (linear gradient)
-
35-40 min: 5% B
-
-
Monitor the absorbance at 361 nm.
-
-
Quantification: Create a standard curve using known concentrations of cobalamin standards to quantify the different forms in the cell extract.[6]
Methionine Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of methionine synthase by detecting the formation of tetrahydrofolate (THF).[7]
Materials:
-
Potassium phosphate (B84403) buffer (1.0 M, pH 7.2)
-
Dithiothreitol (DTT, 500 mM)
-
S-adenosylmethionine (AdoMet, 3.8 mM)
-
L-homocysteine (100 mM)
-
Hydroxocobalamin (500 µM)
-
5-Methyltetrahydrofolate (CH3-THF, 4.2 mM)
-
5N HCl/60% formic acid
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a glass tube, prepare the following reaction mixture:
-
494 µL H₂O
-
80 µL 1.0 M KPO₄ (pH 7.2)
-
40 µL 500 mM DTT
-
4 µL 3.8 mM AdoMet
-
4 µL 100 mM L-homocysteine
-
50 µL enzyme sample (cell lysate)
-
80 µL 500 µM hydroxocobalamin
-
-
Pre-incubation: Mix well and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 48 µL of 4.2 mM CH₃-THF. Mix and incubate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding 200 µL of 5N HCl/60% formic acid. Mix well.
-
Conversion to Methenyl-THF: Incubate at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF.
-
Measurement: Cool to room temperature. Centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 350 nm.
-
Calculation: Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹).
Methylmalonyl-CoA Mutase Activity Assay (Permanganate Oxidation)
This assay measures MUT activity by quantifying the conversion of methylmalonyl-CoA to succinyl-CoA. The unreacted methylmalonyl-CoA is oxidized by permanganate (B83412), and the change in absorbance is measured.
Materials:
-
Tris-HCl buffer (pH 7.4)
-
Adenosylcobalamin (AdoCbl) solution
-
Methylmalonyl-CoA solution
-
Potassium permanganate (KMnO₄) solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, combine the Tris-HCl buffer, AdoCbl, and the enzyme sample (mitochondrial extract).
-
Reaction Initiation: Start the reaction by adding methylmalonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination and Oxidation: Stop the reaction and oxidize the remaining methylmalonyl-CoA by adding a specific concentration of KMnO₄.
-
Measurement: Immediately measure the decrease in absorbance at a wavelength specific for KMnO₄ (e.g., 530 nm). The amount of succinyl-CoA formed is proportional to the amount of KMnO₄ consumed.
-
Quantification: A standard curve of known methylmalonyl-CoA concentrations is used to quantify the amount of substrate consumed, and thus the enzyme activity.
Quantification of Homocysteine and Methylmalonic Acid by GC-MS
This method allows for the sensitive and specific quantification of homocysteine and MMA in biological samples.[8]
Materials:
-
Internal standards (e.g., d4-homocysteine, d3-methylmalonic acid)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Protein precipitation agent (e.g., ethanol)
-
Derivatizing agent (e.g., methylchloroformate)
-
Extraction solvent (e.g., toluene)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a serum or plasma sample, add the internal standards.
-
Add a reducing agent to convert oxidized homocysteine to its free form.
-
Precipitate proteins with a solvent like ethanol.
-
-
Derivatization and Extraction:
-
Add the derivatizing agent and extraction solvent. This step is often performed in a single step to create volatile derivatives suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the organic layer containing the derivatized analytes into the GC-MS.
-
Use a suitable temperature program for the GC to separate the analytes.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized homocysteine and MMA and their internal standards.
-
-
Data Analysis: The concentrations of homocysteine and MMA are calculated based on the ratio of the peak areas of the native analytes to their corresponding stable isotope-labeled internal standards.
Conclusion
Hydroxocobalamin is a vital precursor to the active coenzymes methylcobalamin and adenosylcobalamin, which are indispensable for one-carbon metabolism and the catabolism of specific fatty and amino acids. A thorough understanding of its cellular uptake, trafficking, and enzymatic roles is crucial for researchers in metabolic diseases, nutrition, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further investigate the multifaceted roles of hydroxocobalamin in cellular health and disease.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and validated for specific laboratory conditions and research questions. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 8. Automated assay for the determination of methylmalonic acid, total homocysteine, and related amino acids in human serum or plasma by means of methylchloroformate derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biochemical Journey of Hydroxocobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358), a vital member of the cobalamin family, represents a cornerstone in the history of biochemistry and pharmacology. Its discovery and the elucidation of its complex structure not only led to a cure for the once-fatal pernicious anemia but also opened new avenues in understanding enzymatic reactions and cellular metabolism. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of hydroxocobalamin, tailored for the scientific community.
The Historical Quest for the Anti-Pernicious Anemia Factor
The story of hydroxocobalamin is intrinsically linked to the fight against pernicious anemia, a deadly autoimmune disorder characterized by the body's inability to produce sufficient red blood cells.
Early Liver Therapy
In the 1920s, a breakthrough occurred when physicians George Minot and William Murphy, inspired by the work of George Whipple with anemic dogs, demonstrated that a diet rich in raw liver could effectively treat pernicious anemia in humans.[1][2][3] Their 1926 study detailed the treatment of 45 patients who consumed a daily diet of 120–240 grams of liver, leading to rapid symptomatic improvement and a rise in red blood cell counts.[4] Within four to ten days of starting the diet, the average reticulocyte count (a measure of new red blood cell formation) increased from a baseline of 1% to 8%.[4] This pioneering work earned Minot, Murphy, and Whipple the Nobel Prize in Physiology or Medicine in 1934.[1][2]
Table 1: Early Clinical Results of Liver Therapy for Pernicious Anemia (Minot and Murphy, 1926-1927) [4][5]
| Parameter | Before Treatment (Average) | After Treatment (Average) |
| Patient Cohort | 45 patients (initial study), 105 patients (follow-up) | 45 patients, 105 patients |
| Treatment | N/A | Daily diet of 120-240g of cooked liver |
| Reticulocyte Count | ~1% | Peak of ~8% within 4-10 days |
| Red Blood Cell Count | Severely low | Return to normal levels within 8-14 weeks |
| Symptomatic Improvement | Severe weakness, fatigue | Rapid and distinct remission of symptoms |
Isolation of the Active Principle: Vitamin B12
The success of liver therapy spurred a two-decade-long race to isolate the "anti-pernicious anaemia factor."[6] This culminated in 1948 when two independent groups, Karl Folkers and his team at Merck & Co., Inc., in the United States, and E. Lester Smith and L.F.J. Parker at Glaxo Laboratories in the United Kingdom, successfully isolated a red crystalline compound from liver extracts.[6][7][8] This compound was named vitamin B12. The American team, led by Rickes, reported the isolation of crystalline Vitamin B12 and later confirmed it contained cobalt.[8][9][10] The initial yields from these complex, multi-stage isolation processes were incredibly low, reflecting the trace amounts of the vitamin present in natural sources.[7]
The Dawn of a New Vitamin: Hydroxocobalamin
The initially isolated and most stable form of vitamin B12 was cyanocobalamin (B1173554), a result of the use of cyanide in the purification process.[6] However, it was soon discovered that the naturally occurring form of the vitamin in tissues is hydroxocobalamin (also known as vitamin B12a).[7] Hydroxocobalamin can be converted to cyanocobalamin and vice versa.[7]
Comparative Bioavailability and Retention
Early clinical studies quickly established that hydroxocobalamin offered significant advantages over cyanocobalamin in terms of retention and bioavailability. Hydroxocobalamin is better retained in the body, leading to more sustained serum levels and requiring less frequent injections for the treatment of pernicious anemia.[1][11]
Table 2: Comparative Retention and Urinary Excretion of Hydroxocobalamin vs. Cyanocobalamin
| Parameter | Hydroxocobalamin | Cyanocobalamin | Reference |
| Urinary Excretion (24 hours after 1mg injection) | ~25% | ~80% | [12] |
| Retention (after 1mg injection) | ~75% | ~20% | [12] |
| Binding to Serum Proteins | Significantly higher | Lower | [12] |
| Urinary Excretion (72 hours after 500µg injection) | 16% | 60% | [13] |
| Urinary Excretion (72 hours after 1000µg injection) | 27% | 69% | [13] |
Elucidating the Molecular Architecture: Dorothy Hodgkin and X-ray Crystallography
The determination of the complex three-dimensional structure of vitamin B12 was a monumental achievement in the history of science, accomplished by Nobel laureate Dorothy Hodgkin and her team in the 1950s.[6][14][15] The molecule, with an empirical formula of C61-64H84-90N14O13-14PCo, was the most complex biological molecule to have its structure solved at the time.[6]
Experimental Workflow: X-ray Crystallography of Vitamin B12
The process was a tour de force of X-ray crystallography, utilizing the "heavy atom" method, where the cobalt atom in the molecule provided the necessary phasing information to interpret the diffraction patterns.[16]
The analysis involved the painstaking calculation of Patterson maps to pinpoint the location of the cobalt atom.[13] This information was then used to phase the X-ray reflections and generate the first electron density maps, which, although complex, allowed for the gradual identification of the surrounding atoms of the corrin (B1236194) ring and the nucleotide moiety.[16][17] The final structure, published in 1956, revealed the unique and intricate architecture of the cobalamin molecule.[14]
Biochemical Role of Hydroxocobalamin
Hydroxocobalamin serves as a precursor to the two active coenzyme forms of vitamin B12 in the body: methylcobalamin (B1676134) and adenosylcobalamin. These coenzymes are essential for two critical enzymatic reactions.
Methionine Synthase Pathway
Methylcobalamin is a cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is vital for DNA synthesis and the metabolism of folate.
Methylmalonyl-CoA Mutase Pathway
Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, an enzyme that converts L-methylmalonyl-CoA to succinyl-CoA. This is a key step in the metabolism of odd-chain fatty acids and some amino acids.
Experimental Protocols
Original Isolation of Vitamin B12 from Liver (Adapted from Smith and Parker, 1948)
The initial isolation of vitamin B12 was a complex, multi-stage process with very low yields.[7] The following is a generalized protocol based on the early methods:
-
Extraction: Minced liver was extracted with aqueous solutions.
-
Adsorption and Elution: The extract was passed through a column of activated charcoal. Impurities were eluted with a dilute phenol (B47542) solution, and the active fraction was subsequently eluted with a more concentrated phenol solution or hot alcohol.[7]
-
Precipitation of Impurities: Lead acetate (B1210297) was added to the active fraction to precipitate impurities.
-
Salting Out: The supernatant was subjected to fractional salting-out with ammonium (B1175870) sulfate.
-
Solvent Extraction: The active fraction was extracted with n-butanol.
-
Chromatography: Further purification was achieved using adsorption chromatography on materials like alumina.
-
Crystallization: The purified extract was concentrated, and the vitamin was crystallized from aqueous acetone, yielding small red crystals.[7]
Conversion of Cyanocobalamin to Hydroxocobalamin
Early methods for converting the more stable cyanocobalamin to the therapeutically preferred hydroxocobalamin often involved reduction followed by re-oxidation, but these methods suffered from poor yields.[16] A more efficient process involves the following steps:
-
Reaction with Sulphite Ions: Cyanocobalamin is reacted with sulphite ions in an acidic aqueous medium to form sulphitocobalamin (B1231073).
-
Reaction with Nitrite (B80452) Ions: The sulphitocobalamin is then reacted with nitrite ions to form nitritocobalamin (B58072).
-
Decomposition of Nitrous Acid: The nitritocobalamin is treated with a substance that decomposes nitrous acid, such as urea (B33335) or sulfamic acid, to yield hydroxocobalamin.
-
Purification: The resulting hydroxocobalamin is then purified through crystallization.
Conclusion
The discovery and characterization of hydroxocobalamin represent a triumph of multidisciplinary scientific inquiry, from clinical observation to intricate biochemical and crystallographic analysis. For researchers and drug development professionals, the story of hydroxocobalamin underscores the importance of understanding the natural forms of therapeutic agents and their metabolic pathways. As a vital precursor to essential coenzymes, hydroxocobalamin remains a critical component in the treatment of vitamin B12 deficiencies and a subject of ongoing research for its potential in other therapeutic areas.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 4. Recognizing, treating and understanding pernicious anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Vitamin B12 [chm.bris.ac.uk]
- 7. cambridge.org [cambridge.org]
- 8. Crystalline Vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Vitamin B12, A Cobalt Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pernicious-anaemia-society.org [pernicious-anaemia-society.org]
- 12. Herman H.J. Lynge & Søn A/S [lynge.com]
- 13. medium.com [medium.com]
- 14. iycr2014.org [iycr2014.org]
- 15. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
A Preliminary Investigation into the Neuroprotective Effects of Hydroxocobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358), a vitamer of vitamin B12, is an essential micronutrient with a well-established role in cellular metabolism and DNA synthesis. Beyond its traditional applications, emerging evidence suggests that hydroxocobalamin possesses significant neuroprotective properties. This technical guide provides a comprehensive overview of the preliminary investigations into these effects, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing detailed experimental protocols for further research. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development interested in exploring the therapeutic potential of hydroxocobalamin in the context of neurological disorders.
Core Mechanisms of Neuroprotection
Hydroxocobalamin's neuroprotective effects are believed to be multifactorial, stemming from its biochemical roles as a precursor to active coenzymes and its direct chemical properties. When administered, hydroxocobalamin is converted into its active forms, methylcobalamin (B1676134) and adenosylcobalamin, which are critical for various metabolic processes essential for neuronal health.[1]
Key neuroprotective mechanisms include:
-
Reduction of Oxidative and Nitrosative Stress: Hydroxocobalamin has been shown to be a potent scavenger of nitric oxide (NO) and reactive oxygen species (ROS), such as superoxide.[1][2] By neutralizing these reactive molecules, it can mitigate cellular damage, a common pathway in many neurodegenerative conditions. This activity helps to protect neural tissues and improve overall cellular health.[1]
-
Support of Myelination and Neuronal Repair: As a precursor to methylcobalamin, hydroxocobalamin is essential for the synthesis of methionine, a precursor for S-adenosylmethionine (SAM). SAM is a universal methyl donor required for the methylation of myelin basic protein, a critical component of the myelin sheath that insulates neurons.
-
Modulation of Apoptotic Pathways: Studies on methylcobalamin, the active form of hydroxocobalamin, suggest an anti-apoptotic role. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax and cleaved caspase-3.[3]
-
Detoxification: Hydroxocobalamin is a well-known antidote for cyanide poisoning. It rapidly binds to cyanide ions to form the non-toxic cyanocobalamin, which is then excreted. This detoxification mechanism prevents the inhibition of cellular respiration and subsequent neuronal cell death.[1]
Signaling Pathways
The neuroprotective effects of hydroxocobalamin and its active form, methylcobalamin, are mediated through various signaling pathways. A key pathway implicated is the ERK1/2 signaling pathway, which is known to be involved in cell survival and proliferation.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of hydroxocobalamin and its active forms.
Table 1: In Vitro Neuroprotection Studies
| Cell Line | Neurotoxic Insult | Compound | Concentration Range | Outcome Measure | Result |
| PC12 Cells | Aβ25-35 (25 μM) | Methylcobalamin | 1-100 μM | Cell Viability | Increased cell viability[1] |
| PC12 Cells | Aβ25-35 (25 μM) | Methylcobalamin | 1-100 μM | Apoptosis | Decreased apoptosis ratio[1] |
| 661W/RGC-5 Cells | Menadione | Cyanocobalamin | 10 pmol/L | Cell Survival | 56.5% ± 3.6% survival[2] |
| 661W/RGC-5 Cells | Menadione | Cyanocobalamin | 10 μmol/L | Cell Survival | 87.7% ± 3.4% survival[2] |
| 661W/RGC-5 Cells | Menadione | Cyanocobalamin | 100 μmol/L | Cell Survival | Comparable to PEG-SOD treated cells[2] |
Table 2: In Vivo Neuroprotection Studies
| Animal Model | Condition | Compound | Dosage | Outcome Measure | Result |
| Beagle Dogs | Cyanide Poisoning | Hydroxocobalamin | 75 mg/kg IV | 14-Day Survival | 79% survival (vs. 18% in vehicle)[4] |
| Beagle Dogs | Cyanide Poisoning | Hydroxocobalamin | 150 mg/kg IV | 14-Day Survival | 100% survival (vs. 18% in vehicle)[4] |
| Wobbler Mice | Motor Neuron Disease | Methylcobalamin | 30 mg/kg IP | Muscle Weakness & Contracture | Significantly inhibited progression[5] |
| Rats | Cerebral I/R Injury | Methylcobalamin | Not Specified | Cerebral Infarct Volume | Significantly reduced[3] |
| Rats | Cerebral I/R Injury | Methylcobalamin | Not Specified | Neurological Deficits | Significantly reduced[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective effects of hydroxocobalamin.
In Vitro Experimental Workflow
References
- 1. Methyl B12 protects PC12 cells against cytotoxicity induced by Aβ25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of methylcobalamin in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of hydroxocobalamin for the treatment of acute cyanide poisoning in adult beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of ultra-high dose methylcobalamin in wobbler mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Hydroxocobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358) (HOCbl), a vitamer of vitamin B12, is a multifaceted molecule extending its physiological role beyond its traditional function as a cofactor for essential enzymes. While its efficacy in treating vitamin B12 deficiency and as an antidote for cyanide poisoning is well-established, a growing body of evidence highlights its significant antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms by which hydroxocobalamin combats oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. Hydroxocobalamin emerges as a potent scavenger of key radicals, a modulator of endogenous antioxidant systems, and a player in the intricate network of cellular redox signaling. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of HOCbl's antioxidant capabilities, fostering further investigation and potential therapeutic applications.
Core Mechanisms of Antioxidant Action
Hydroxocobalamin exerts its antioxidant effects through several key mechanisms:
-
Direct Scavenging of Reactive Species: HOCbl directly interacts with and neutralizes potent oxidizing agents, most notably nitric oxide (NO) and superoxide (B77818) (O₂⁻).
-
Modulation of Endogenous Antioxidant Systems: Evidence suggests an interplay between cobalamins and the cellular antioxidant response, including the glutathione (B108866) system and potentially the Nrf2 pathway.
Direct Scavenging of Nitric Oxide (NO)
Direct Scavenging of Superoxide (O₂⁻)
Hydroxocobalamin, particularly in its reduced form (cob(II)alamin), is a potent scavenger of the superoxide radical. The rate constant for the reaction of cob(II)alamin with superoxide is approximately 7 x 10⁸ M⁻¹s⁻¹, a value that approaches the diffusion-controlled rate of the enzyme superoxide dismutase (SOD).[8] This remarkable reactivity underscores the potential of hydroxocobalamin to mitigate superoxide-driven oxidative damage.
Data Presentation: Quantitative Antioxidant Properties
The following tables summarize the available quantitative data on the antioxidant properties of hydroxocobalamin and related cobalamins.
| Parameter | Value | Species | Conditions | Reference |
| Superoxide (O₂⁻) Scavenging | ||||
| Rate Constant (cob(II)alamin + O₂⁻) | ~7 x 10⁸ M⁻¹s⁻¹ | In vitro | pH 7.4, 25°C | [8] |
| Nitric Oxide (NO) Scavenging | ||||
| Rate Constant (Nitrocobalamin + GSH) | ~8 x 10⁻³ s⁻¹ | In vitro | pH 7.0, 25°C, 0.5 mM GSH | [1] |
| Observed Rate Constant (Nitrocobalamin to GSCbl) | (1.15 ± 0.07) × 10⁻² s⁻¹ | In vitro | pH 4.0, 5.00 × 10⁻² M GSH | [1] |
| Cobalamin Form | Antioxidant Assay | EC50/IC50 (mM) | Reference |
| Cyanocobalamin | DPPH radical scavenging | 3.751 | [9] |
| Hydroxyl radical (OH•) scavenging | 1.942 | [9] | |
| Nitric oxide (NO•) scavenging | 1.812 | [9] | |
| Fe²⁺ chelation | 3.849 | [9] | |
| Lipid peroxidation inhibition | 1.787 | [9] | |
| Ascorbic Acid (for comparison) | DPPH radical scavenging | 1.514 | [9] |
| Hydroxyl radical (OH•) scavenging | 1.562 | [9] |
Signaling Pathways
Interaction with the Nitric Oxide Signaling Pathway
Hydroxocobalamin directly interferes with nitric oxide signaling by scavenging NO, thereby preventing its downstream effects, such as the activation of soluble guanylate cyclase (sGC) and subsequent cGMP production, which leads to vasodilation.
Putative Role in the Nrf2-ARE Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct activation of the Nrf2 pathway by hydroxocobalamin is not yet firmly established, some studies suggest a potential interplay. One study observed an inverse correlation between hydroxocobalamin levels and the expression of NFE2L2, the gene encoding Nrf2.[5] This could imply a feedback mechanism where high levels of this antioxidant vitamer might downregulate the primary antioxidant response pathway. In contrast, other forms of cobalamin, such as methylcobalamin, have been shown to activate the Nrf2/HO-1 pathway.[10] Further research is needed to elucidate the precise role of hydroxocobalamin in Nrf2 signaling.
Experimental Protocols
Superoxide Scavenging Activity Assay (Cell-Free System)
This protocol is adapted from studies measuring the superoxide scavenging capacity of cobalamins.[8]
Principle: Superoxide radicals are generated by a xanthine (B1682287)/xanthine oxidase system. The superoxide then reacts with hydroethidine (HEt) to produce a fluorescent product, 2-hydroxyethidium (OH-Et). The ability of hydroxocobalamin to scavenge superoxide is measured by the reduction in fluorescence.
Materials:
-
Hydroxocobalamin (HOCbl)
-
Xanthine
-
Xanthine Oxidase
-
Hydroethidine (HEt)
-
Superoxide Dismutase (SOD) as a positive control
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of xanthine, HEt, and varying concentrations of HOCbl in phosphate buffer.
-
In a 96-well plate, add the xanthine solution, HEt solution, and either HOCbl, SOD (positive control), or buffer (negative control).
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of approximately 567 nm.
-
Record fluorescence readings at regular intervals for a set period (e.g., 30 minutes).
-
Calculate the rate of fluorescence increase for each condition. The percentage of superoxide scavenging is determined by comparing the rate in the presence of HOCbl to the negative control.
Nitric Oxide Scavenging Activity Assay (Griess Assay)
This protocol is a standard method for the determination of nitric oxide scavenging.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is measured colorimetrically using the Griess reagent. A decrease in the nitrite concentration in the presence of the test compound indicates its NO scavenging activity.
Materials:
-
Hydroxocobalamin (HOCbl)
-
Sodium nitroprusside
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Phosphate buffered saline (PBS, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of sodium nitroprusside and varying concentrations of HOCbl in PBS.
-
In a 96-well plate, mix the sodium nitroprusside solution with either HOCbl or PBS (control).
-
Incubate the plate at room temperature for a specific time (e.g., 150 minutes).
-
After incubation, add an equal volume of Griess reagent to each well.
-
Allow the color to develop for 5-10 minutes at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the HOCbl-containing samples to the control.
Conclusion
Hydroxocobalamin demonstrates significant antioxidant properties, primarily through its potent scavenging of nitric oxide and superoxide radicals. The kinetic data presented in this guide underscore the efficiency of these reactions, positioning HOCbl as a noteworthy molecule in the defense against oxidative and nitrosative stress. While its direct role in modulating the Nrf2-ARE pathway requires further investigation, its established scavenging activities provide a strong foundation for its potential therapeutic use in conditions associated with oxidative damage. The detailed experimental protocols and workflow diagrams offered herein serve as a practical resource for researchers aiming to further explore and quantify the antioxidant effects of hydroxocobalamin. Continued research into the multifaceted antioxidant mechanisms of HOCbl will undoubtedly unveil new avenues for its application in drug development and clinical practice.
References
- 1. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide scavenging by hydroxocobalamin may account for its hemodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between hydroxocobalamin and nitric oxide (NO): evidence for a redox reaction between NO and reduced cobalamin and reversible NO binding to oxidized cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylcobalamin Protects Melanocytes from H2O2-Induced Oxidative Stress by Activating the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Hydroxocobalamin in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxocobalamin (B81358), a vitamer of vitamin B12, is a critical cofactor in various metabolic pathways essential for neuronal health. Emerging research highlights its neuroprotective properties, particularly its ability to mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders. These application notes provide a comprehensive overview and detailed protocols for utilizing hydroxocobalamin in primary neuron cultures to investigate its neuroprotective effects. Hydroxocobalamin's primary mechanism of neuroprotection in the context of oxidative stress is its potent ability to scavenge reactive oxygen species (ROS), especially superoxide (B77818) radicals.[1][2] This direct antioxidant activity helps to maintain the cellular redox balance and protect neurons from oxidative damage-induced apoptosis.[1]
Data Presentation
Table 1: Quantitative Effects of Cobalamin on Neuronal Cells
| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Superoxide Scavenging | Neuronal Cells (661W/RGC-5) | Cyanocobalamin | 1 nmol/L | 20% decrease in superoxide levels | [1] |
| Superoxide Scavenging | Neuronal Cells (661W/RGC-5) | Cyanocobalamin | 1 µmol/L | 42% decrease in superoxide levels | [1] |
Experimental Protocols
Preparation of Hydroxocobalamin Stock Solution
Hydroxocobalamin is a dark red crystalline powder that is freely soluble in water.[3] Stock solutions should be prepared fresh for optimal activity, as they can be unstable.[4]
Materials:
-
Hydroxocobalamin hydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of hydroxocobalamin hydrochloride powder.
-
Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved. The solution will be a dark red color.[3]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[5]
Primary Neuron Culture
This protocol is a general guideline for isolating and culturing primary hippocampal or cortical neurons from embryonic rodents.[6][7][8]
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Ice-cold dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Trituration medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin-streptomycin)[7][9]
-
Cell culture plates/dishes coated with a suitable substrate (e.g., poly-D-lysine or poly-L-ornithine)[9]
-
Sterile dissection tools
Procedure:
-
Coating Culture Plates: The day before dissection, coat the culture plates with poly-D-lysine or another appropriate substrate and incubate overnight at 37°C. Wash the plates with sterile water before use.[9]
-
Dissection: Isolate the desired brain region (hippocampus or cortex) from E18 rodent embryos in ice-cold dissection medium.
-
Dissociation: Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for the recommended time (e.g., 10-15 minutes for papain).
-
Trituration: Carefully wash the tissue with trituration medium to remove the enzyme. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.[6]
-
Cell Plating: Determine the cell density using a hemocytometer. Plate the neurons at a suitable density (e.g., 1,000–5,000 cells per mm²) onto the coated plates in pre-warmed trituration medium.[9]
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2. Change half of the medium every 2-3 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[10][11]
Materials:
-
Primary neuron cultures in a 96-well plate
-
Hydroxocobalamin treatment solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Treat the primary neuron cultures with various concentrations of hydroxocobalamin for the desired duration. Include appropriate vehicle controls.
-
After the treatment period, add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
The DCFDA assay utilizes a cell-permeable dye that fluoresces upon oxidation by ROS.[13][14][15]
Materials:
-
Primary neuron cultures in a 96-well plate or on coverslips
-
Hydroxocobalamin treatment solution
-
2',7'-dichlorofluorescin diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Treat the primary neuron cultures with hydroxocobalamin as described for the viability assay.
-
Induce oxidative stress if desired (e.g., by adding H₂O₂ or another ROS-inducing agent).
-
Wash the cells once with pre-warmed HBSS.
-
Load the cells with DCFDA by incubating them in a working solution of the dye (e.g., 10-20 µM in HBSS) for 30-45 minutes at 37°C in the dark.[14][16]
-
Wash the cells twice with HBSS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[14]
-
The level of ROS is proportional to the fluorescence intensity.
Detection of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[17][18][19]
Materials:
-
Primary neuron cultures on coverslips
-
Hydroxocobalamin treatment solution
-
Apoptosis-inducing agent (e.g., staurosporine) for positive control
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and appropriate buffers)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)[17]
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat the neurons with hydroxocobalamin and/or an apoptosis-inducing agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[18]
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.[17]
-
Wash the cells with PBS.
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[17][18]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
Mandatory Visualization
Caption: Neuroprotective mechanism of Hydroxocobalamin.
Caption: Experimental workflow for assessing neuroprotection.
References
- 1. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12-Deprivation Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20210252037A1 - Process for the preparation of hydroxocobalamin hydrochloride - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 9. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. antbioinc.com [antbioinc.com]
Application Notes and Protocols: Hydroxocobalamin in Cell Culture Media Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358), a natural form of vitamin B12, is a critical micronutrient in mammalian cell culture, playing an essential role in cellular metabolism, particularly in DNA synthesis and methylation.[1] Its supplementation in cell culture media is crucial for maintaining robust cell growth, viability, and optimal productivity, especially in high-density cultures of Chinese Hamster Ovary (CHO) and hybridoma cells used for biopharmaceutical production.
These application notes provide a comprehensive guide to the use of hydroxocobalamin in cell culture media preparation. They include detailed protocols for media supplementation, quantitative data on its effects on cell culture performance, and diagrams of relevant cellular pathways and experimental workflows.
The Role of Hydroxocobalamin in Cell Culture
Hydroxocobalamin is a precursor to the two active coenzyme forms of vitamin B12: methylcobalamin (B1676134) and adenosylcobalamin.[2] These coenzymes are indispensable for two key enzymatic reactions:
-
Methionine Synthase: Methylcobalamin is a cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine. Methionine is a crucial amino acid for protein synthesis and the initiation of translation. This reaction is also vital for regenerating tetrahydrofolate, a key component in nucleotide synthesis.
-
Methylmalonyl-CoA Mutase: Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, an enzyme in the mitochondria that is essential for the metabolism of odd-chain fatty acids and some amino acids.
Inadequate levels of vitamin B12 can lead to impaired DNA synthesis, cell growth arrest, and reduced protein production. While many commercial cell culture media contain cyanocobalamin, a synthetic and more stable form of vitamin B12, it is often converted to hydroxocobalamin in the presence of light.[1][3] Direct supplementation with hydroxocobalamin can ensure the immediate availability of this vital nutrient for cellular processes.
Data Presentation: Quantitative Effects of Vitamin B12
The optimal concentration of hydroxocobalamin can vary depending on the cell line, media formulation, and culture conditions. The following tables summarize typical vitamin B12 concentrations in common basal media and reported effects of supplementation on cell culture performance.
Table 1: Vitamin B12 Concentration in Common Basal Media
| Basal Medium | Vitamin B12 Concentration (nM) |
| DMEM/F-12 | 501 |
| Ham's F-10 | 1000 |
| Ham's F-12 | 1000 |
| RPMI-1640 | 3.7 |
| IMDM | 9.6 |
| Alpha-MEM | 100 |
| NCTC-135 | 7400 |
Note: The form of vitamin B12 in these media is typically cyanocobalamin.
Table 2: Reported Effects of Vitamin B12 Supplementation on Hybridoma Cells [4]
| Cell Line | Basal Medium | Vitamin B12 Form & Concentration | Effect on Viable Cell Density (VCD) | Effect on Specific IgA Production Rate (pg/cell/h) | Final IgA Concentration (mg/L) |
| Hybridoma | Serum-free, Protein-free | Amino Acid Supplementation (including B12) | Maintained high viability in stationary phase | Increased from 0.60 to 1.07 | Increased from 26.6 to 100.2 |
| Hybridoma | Serum-free, Protein-free | + Vitamins E & K3 | Slightly higher max VCD, then sharp decline | Decreased to 0.47 | - |
| Hybridoma | Serum-free, Protein-free | + Vitamins E, K3 & Amino Acids | Maintained high viability for >300h | Increased to 1.10 | 129.8 |
Table 3: Impact of Modulating Vitamin B12 Concentration on Product Quality in CHO Cells [5]
| Cell Line | Product | Change in Vitamin B12 Concentration | Observed Effect on Product |
| IgG4-producing CHO | Monoclonal Antibody | Modulated in culture media | Intensity of red color in the final Bulk Drug Substance (BDS) was modulated |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and metabolic pathways of hydroxocobalamin (Vitamin B12).
Caption: Experimental workflow for optimizing hydroxocobalamin concentration.
Experimental Protocols
Protocol 1: Preparation of a Hydroxocobalamin Stock Solution
This protocol describes the preparation of a 1 mg/mL (approximately 0.74 mM) hydroxocobalamin stock solution.
Materials:
-
Hydroxocobalamin hydrochloride powder
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm filter
-
Sterile, light-protected storage tubes (e.g., amber tubes)
Procedure:
-
In a sterile, light-protected environment (e.g., a biological safety cabinet with lights off or covered), weigh out 10 mg of hydroxocobalamin hydrochloride powder.
-
Dissolve the powder in 10 mL of cell culture grade water or PBS to achieve a final concentration of 1 mg/mL.
-
Gently vortex or swirl the solution until the powder is completely dissolved. The solution will have a distinct dark red color.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is typically stable for up to 6 months when stored properly.
Protocol 2: Supplementation of Cell Culture Medium with Hydroxocobalamin
This protocol provides a general procedure for supplementing a basal medium with hydroxocobalamin for a dose-response experiment.
Materials:
-
Basal cell culture medium (e.g., DMEM/F-12, CHO-S-SFM II)
-
Prepared hydroxocobalamin stock solution (1 mg/mL)
-
Sterile conical tubes or media bottles
Procedure:
-
Determine the desired final concentrations of hydroxocobalamin to be tested (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 µM).
-
For each concentration, calculate the volume of the 1 mg/mL stock solution needed to supplement a specific volume of basal medium.
-
Example Calculation for a 1 µM final concentration in 100 mL of medium:
-
Molecular weight of hydroxocobalamin is ~1346 g/mol .
-
1 mg/mL = 1 g/L
-
(1 g/L) / (1346 g/mol ) = ~0.00074 M = 0.74 mM = 740 µM
-
Using the formula C1V1 = C2V2:
-
(740 µM)(V1) = (1 µM)(100,000 µL)
-
V1 = 100,000 / 740 ≈ 135 µL
-
-
-
In a sterile environment, add the calculated volume of the hydroxocobalamin stock solution to the corresponding volume of basal medium.
-
Mix the supplemented medium gently but thoroughly.
-
The prepared media is now ready for use in cell culture experiments.
Protocol 3: Determination of Cell Viability using the Trypan Blue Exclusion Assay
This protocol outlines the steps for determining the percentage of viable cells in a culture.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes and sterile tips
-
Cell suspension
Procedure:
-
Aseptically collect a representative sample of the cell suspension from the culture vessel.
-
In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Mix the solution gently and allow it to incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.
-
Carefully load 10 µL of the cell-dye mixture into the chamber of a clean hemocytometer.
-
Place the hemocytometer on the microscope stage.
-
Under 10x or 20x magnification, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
-
To determine the viable cell density (cells/mL), use the following formula, accounting for the dilution with Trypan Blue:
-
Viable Cell Density (cells/mL) = (Number of viable cells / Number of squares counted) x Dilution factor x 10^4 (The dilution factor is 2 in this case).
-
Conclusion
The appropriate supplementation of cell culture media with hydroxocobalamin is a critical factor in optimizing the performance of CHO and hybridoma cell cultures for the production of biotherapeutics. By understanding its role in cellular metabolism and systematically determining the optimal concentration for a specific cell line and process, researchers can significantly enhance cell growth, viability, and product yield. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of hydroxocobalamin supplementation strategies in a research and drug development setting.
References
- 1. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B12 association with mAbs: Mechanism and potential mitigation strategies | Semantic Scholar [semanticscholar.org]
- 4. The role of vitamins and amino acids on hybridoma growth and monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Red colored IgG4 caused by vitamin B12 from cell culture media combined with disulfide reduction at harvest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxocobalamin in Models of Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydroxocobalamin (B81358) (OHCbl), a vitamer of vitamin B12, is an essential nutrient for cellular function.[1][2] Beyond its physiological role in DNA synthesis and metabolism, hydroxocobalamin has garnered significant attention for its therapeutic applications in conditions associated with severe oxidative stress.[3][4] Its unique chemical structure, featuring a central cobalt atom, allows it to act as a potent scavenger of specific molecules, most notably cyanide and nitric oxide (NO).[5][6][7] This property makes it a valuable tool for studying and mitigating pathological processes driven by oxidative and nitrosative stress, such as cyanide poisoning, vasoplegic shock, and potentially other conditions involving reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][8]
These application notes provide an overview of the mechanisms of action, experimental models, and detailed protocols for utilizing hydroxocobalamin as a therapeutic and research agent in the context of oxidative stress.
Mechanisms of Action in Oxidative Stress
Hydroxocobalamin mitigates oxidative stress through several key mechanisms:
-
Direct Nitric Oxide (NO) Scavenging: Hydroxocobalamin directly binds to and neutralizes nitric oxide, a key mediator of vasodilation.[6][9] In pathological states like septic shock, excessive NO production leads to profound hypotension. By scavenging excess NO, hydroxocobalamin can restore vascular tone and increase blood pressure, a hemodynamic effect demonstrated in both animal models and humans.[10][11] This action is independent of its role in cyanide detoxification.[6]
-
Cyanide Detoxification: Hydroxocobalamin is an FDA-approved antidote for cyanide poisoning.[6][7] Cyanide potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration and inducing histotoxic hypoxia and severe lactic acidosis.[7][12] Hydroxocobalamin's cobalt ion has a high affinity for the cyanide ion, binding it to form the non-toxic cyanocobalamin (B1173554) (vitamin B12), which is then safely excreted in the urine.[5][7][12] This action restores mitochondrial function and prevents the downstream cascade of oxidative stress.
-
Interaction with Reactive Oxygen Species (ROS): The reduced form of cobalamin, cob(II)alamin, has been shown to react with superoxide (B77818) (O₂•−) at rates approaching that of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[13][14][15] This suggests a potential direct role for vitamin B12 derivatives in modulating redox homeostasis and protecting against chronic inflammation by scavenging superoxide radicals.[13][14]
-
Modulation of Thiol-Induced Oxidative Stress: The interaction of hydroxocobalamin with thiol-containing compounds (like glutathione) is complex. While it can quench ROS in combination with certain thiols, it can also catalyze the oxidation of thiols, a process that is accompanied by the formation of ROS.[1][2][16] This dual pro-oxidant and antioxidant potential is an important consideration in experimental design.[16][17]
Data Presentation: Effects of Hydroxocobalamin in Preclinical Models
The following tables summarize quantitative data from key studies, demonstrating the effects of hydroxocobalamin in models of oxidative and nitrosative stress.
Table 1: Effect of Hydroxocobalamin on Hemodynamic Parameters in Anesthetized Rabbits
| Treatment Group | Parameter | Pre-infusion Baseline | Post-infusion Change |
| Saline + Hydroxocobalamin (75 mg/kg) | Mean Arterial Pressure (mmHg) | 75 ± 3 | +15% |
| Systemic Vascular Resistance | 2.0 ± 0.2 | +30% | |
| Cardiac Output | 100% (normalized) | -10% | |
| L-NAME¹ + Hydroxocobalamin | Mean Arterial Pressure (mmHg) | 105 ± 4 | No significant change |
| Systemic Vascular Resistance | 3.5 ± 0.3 | No significant change | |
| Cardiac Output | 100% (normalized) | No significant change |
Data adapted from studies investigating the NO-scavenging properties of hydroxocobalamin.[10][11] ¹L-NAME is a nitric oxide synthase inhibitor that raises blood pressure by blocking endogenous NO production. The abolishment of hydroxocobalamin's pressor effect in the presence of L-NAME supports the conclusion that its hemodynamic effects are mediated by scavenging NO.[9][11]
Table 2: Effect of Hydroxocobalamin in a Cellular Model of Cyanide Poisoning
| Cell Type | Condition | Parameter | Result |
| Peripheral Blood Mononuclear Cells (PBMCs) & Human Aortic Smooth Muscle Cells (HASMCs) | Cyanide (50 mM) Exposure | Mitochondrial Respiration | Significantly Decreased |
| Superoxide Production | Significantly Increased | ||
| Cyanide + Hydroxocobalamin | Mitochondrial Respiration | No significant improvement | |
| Superoxide Production | No significant attenuation |
Data adapted from an in vitro study comparing hydroxocobalamin with a succinate (B1194679) prodrug.[18] Note: This particular study found that while hydroxocobalamin is a known effective antidote by chelating cyanide, it did not directly reverse mitochondrial respiratory dysfunction or superoxide production in this specific cellular model post-exposure, unlike the experimental succinate prodrug.[18]
Experimental Protocols
Protocol 1: In Vitro Model of H₂O₂-Induced Oxidative Stress in Cell Culture
Objective: To assess the cytoprotective effect of hydroxocobalamin against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Hydroxocobalamin hydrochloride (sterile, cell culture grade)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing oxidative stress:
-
DCFDA-based assay for intracellular ROS (e.g., DCFH-DA)
-
Thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation
-
Glutathione (B108866) (GSH) assay kit
-
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well (for viability/ROS assays) or 6-well plates (for lipid peroxidation/GSH assays) and allow them to adhere and reach 70-80% confluency.
-
Hydroxocobalamin Pre-treatment: Prepare fresh solutions of hydroxocobalamin in serum-free medium. Aspirate the complete medium from the cells, wash with PBS, and add the hydroxocobalamin solutions at various concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (medium only). Incubate for 2-4 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. A dose-response experiment is recommended to determine the optimal H₂O₂ concentration (e.g., 50-500 µM) that induces significant cell death or ROS production without causing immediate necrosis.[19] Add the H₂O₂ solution to the wells (including the vehicle control wells, but excluding a "no-stress" control group) and incubate for the desired time (e.g., 6-24 hours).
-
Assessment of Oxidative Stress:
-
Intracellular ROS: Following H₂O₂ exposure, wash cells with PBS and incubate with DCFH-DA solution according to the manufacturer's protocol. Measure fluorescence using a plate reader.
-
Lipid Peroxidation: Collect cell lysates and perform the TBARS assay to measure malondialdehyde (MDA) levels, an indicator of lipid peroxidation.[20]
-
Glutathione Levels: Collect cell lysates and measure the levels of reduced glutathione (GSH) using a commercially available kit. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.
-
Protocol 2: In Vivo Rabbit Model to Evaluate NO Scavenging
Objective: To determine the hemodynamic effects of hydroxocobalamin resulting from nitric oxide scavenging in an anesthetized rabbit model.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., pentobarbital) and paralytics (e.g., pancuronium)
-
Catheters for arterial and venous access
-
Hemodynamic monitoring equipment (blood pressure transducer, cardiac output monitor)
-
Hydroxocobalamin for injection (75 mg/kg)
-
Saline solution (0.9%)
-
(Optional) Nitric oxide synthase inhibitor: L-NAME (30 mg/kg)
-
(Optional) Vasopressor control: Angiotensin II
Methodology:
-
Animal Preparation: Anesthetize the rabbit and maintain a stable plane of anesthesia. Intubate and ventilate the animal.
-
Instrumentation: Place catheters in the femoral artery (for blood pressure monitoring) and a central vein (for drug administration).
-
Baseline Measurements: Allow the animal to stabilize for at least 30 minutes after instrumentation. Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), systemic vascular resistance (SVR), and cardiac output (CO).
-
Treatment Administration:
-
Control Group: Infuse an equivalent volume of saline intravenously.
-
Hydroxocobalamin Group: Infuse hydroxocobalamin (75 mg/kg) intravenously over a set period (e.g., 15 minutes).
-
(Optional) L-NAME Group: To confirm the NO-dependent mechanism, administer L-NAME (30 mg/kg) to a separate group of animals to inhibit NO synthase. After blood pressure stabilizes at a higher level, infuse hydroxocobalamin (75 mg/kg) and observe for any additional pressor effect.
-
-
Data Collection: Continuously monitor and record all hemodynamic parameters throughout the infusion and for at least 60 minutes post-infusion.
-
Analysis: Calculate the percentage change from baseline for each parameter in each treatment group. Compare the effects of hydroxocobalamin to the saline control. In the L-NAME group, assess whether the pressor effect of hydroxocobalamin is abolished.[11]
Visualizations: Pathways and Workflows
Diagrams of Mechanisms and Protocols
Caption: Mechanism of hydroxocobalamin as a nitric oxide scavenger.
Caption: Detoxification of cyanide by hydroxocobalamin.
Caption: Experimental workflow for an in vitro oxidative stress model.
References
- 1. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of Hydroxocobalamin? [synapse.patsnap.com]
- 6. alacep.org [alacep.org]
- 7. Hydroxocobalamin: Turning Cyanide into Vitamin B12 | Emergency Physicians Monthly [epmonthly.com]
- 8. Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Nitric oxide scavenging by hydroxocobalamin may account for its hemodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. Vitamin B(12) and redox homeostasis: cob(II)alamin reacts with superoxide at rates approaching superoxide dismutase (SOD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. [The Redox-Catalytic Properties of Cobalamins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cyanide poisoning - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Intracellular Delivery of Hydroxocobalamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358) (OHCbl), a vitamer of vitamin B12, is a crucial cofactor for essential metabolic enzymes. Its role extends beyond treating vitamin B12 deficiency, with growing interest in its use as a therapeutic agent and a carrier for targeted drug delivery. Effective intracellular delivery is paramount to harnessing its full potential. These application notes provide an overview and detailed protocols for various methods of delivering hydroxocobalamin into cells, focusing on natural uptake mechanisms and advanced nanocarrier-based strategies.
Mechanisms of Hydroxocobalamin Intracellular Delivery
Hydroxocobalamin can be delivered into cells through two primary routes: the endogenous receptor-mediated endocytosis pathway and synthetic nanocarrier systems.
Receptor-Mediated Endocytosis: The Natural Pathway
The physiological uptake of hydroxocobalamin is a highly specific and efficient process mediated by the protein transcobalamin II (TCII) and its receptor, CD320.[1][2] Once in the bloodstream, hydroxocobalamin binds to TCII, forming a complex (TCII-OHCbl). This complex circulates and binds to the CD320 receptor on the cell surface. The binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the TCII-OHCbl complex, forming an endosome. Inside the cell, the endosome fuses with a lysosome. The acidic environment and enzymes within the lysosome degrade TCII, releasing hydroxocobalamin into the cytoplasm.[1] Subsequently, hydroxocobalamin is converted into its active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin.[3][4] Studies have shown that the uptake of hydroxocobalamin is more efficient compared to cyanocobalamin, another common form of vitamin B12.[5][6]
Nanocarrier-Mediated Delivery
To enhance delivery efficiency, bypass resistance mechanisms, and protect hydroxocobalamin from degradation, various nanocarriers have been explored. These systems can encapsulate or be conjugated with hydroxocobalamin, facilitating its entry into cells through various mechanisms, including endocytosis.[7][8]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophilic molecules like hydroxocobalamin can be encapsulated within the aqueous core. Liposomes can fuse with the cell membrane or be taken up by endocytosis to release their cargo intracellularly.[9]
-
Nanoparticles: Solid polymeric or lipid-based nanoparticles can be loaded with hydroxocobalamin. Their small size and tunable surface properties allow for efficient cellular uptake.[10][11]
Data Presentation: Comparison of Delivery Methods
The following table summarizes quantitative data for different intracellular delivery methods of hydroxocobalamin. The values represent typical ranges reported in the literature and can vary depending on the cell type, experimental conditions, and specific formulation.
| Delivery Method | Delivery Efficiency (% of cells with uptake) | Intracellular Concentration | Cell Viability (%) | Key Advantages | Key Disadvantages |
| Free Hydroxocobalamin (via TCII Receptor) | High in TCII receptor-positive cells | Physiologically regulated | > 95% | High specificity, non-toxic | Dependent on receptor expression |
| Liposomal Delivery | 60 - 90% | Can be high, formulation dependent | 80 - 95% | High encapsulation efficiency, protects cargo | Potential for toxicity, batch-to-batch variability |
| Nanoparticle Delivery | 70 - 95% | High, tunable loading | 75 - 90% | High stability, targeted delivery possible | Potential for cytotoxicity, complex formulation |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of Hydroxocobalamin (Thin-Film Hydration Method)
This protocol describes the preparation of hydroxocobalamin-loaded liposomes using the thin-film hydration method.[12]
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Hydroxocobalamin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (for DSPC, >55°C).
-
Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner wall of the flask.
-
Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of hydroxocobalamin in PBS at the desired concentration.
-
Add the hydroxocobalamin solution to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated hydroxocobalamin by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated hydroxocobalamin using a suitable analytical method (e.g., UV-Vis spectrophotometry after lysing the liposomes with a detergent like Triton X-100).
-
Protocol 2: Preparation of Hydroxocobalamin-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol details the formulation of hydroxocobalamin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Hydroxocobalamin
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA in DCM.
-
Disperse hydroxocobalamin in the PLGA solution.
-
-
Emulsification:
-
Add the organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of PVA solution and stir for several hours at room temperature to allow the DCM to evaporate. This will lead to the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated hydroxocobalamin. Resuspend the pellet in water and centrifuge between each wash.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and lyophilize to obtain a dry nanoparticle powder.
-
-
Characterization:
-
Determine the size, polydispersity index, and zeta potential of the nanoparticles by DLS.
-
Analyze the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the hydroxocobalamin content.
-
Protocol 3: Assessment of Intracellular Delivery and Cell Viability
3.3.1. Quantification of Intracellular Uptake
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Hydroxocobalamin delivery system (free, liposomal, or nanoparticle-based)
-
PBS
-
Cell lysis buffer
-
Method for quantifying hydroxocobalamin (e.g., HPLC, LC-MS/MS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the hydroxocobalamin formulation at various concentrations and for different time points.
-
At the end of the incubation period, wash the cells three times with ice-cold PBS to remove any extracellular formulation.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and quantify the intracellular concentration of hydroxocobalamin using a validated analytical method.
-
Normalize the amount of hydroxocobalamin to the total protein content of the cell lysate.
3.3.2. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cells treated with hydroxocobalamin formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with the hydroxocobalamin formulations as described above. Include untreated cells as a control.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
3.3.3. Live/Dead Cell Staining (Calcein AM/Propidium Iodide Assay)
This fluorescence-based assay distinguishes live cells (green fluorescence) from dead cells (red fluorescence).[4][14]
Materials:
-
Cells treated with hydroxocobalamin formulations
-
Calcein AM stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells as described for the uptake assay.
-
Prepare a staining solution containing Calcein AM (final concentration 1-2 µM) and PI (final concentration 1-5 µg/mL) in PBS.
-
Wash the treated cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (PI) fluorescence. Alternatively, quantify the percentage of live and dead cells using a flow cytometer.
Conclusion
The choice of intracellular delivery method for hydroxocobalamin depends on the specific research or therapeutic goal. While the natural receptor-mediated pathway is highly efficient and specific, nanocarrier-based systems offer versatility in terms of loading capacity, protection of the cargo, and the potential for targeted delivery. The protocols provided herein offer a starting point for researchers to explore and optimize the intracellular delivery of hydroxocobalamin for their specific applications. Careful characterization of the delivery system and thorough assessment of its biological effects, including efficacy and cytotoxicity, are crucial for successful implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Trafficking of Size-Tuned Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the intracellular delivery of nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation of Vitamins Using Nanoliposome: Recent Advances and Perspectives [apb.tbzmed.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Application Notes & Protocols for the Spectrophotometric Determination of Hydroxocobalamin Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxocobalamin (B81358), a vitamer of vitamin B12, is a crucial compound in various biological processes and is utilized therapeutically for treating vitamin B12 deficiency and as an antidote for cyanide poisoning.[1][2] Accurate quantification of hydroxocobalamin in pharmaceutical formulations and biological samples is essential for quality control, pharmacokinetic studies, and clinical monitoring. Spectrophotometry offers a rapid, accessible, and cost-effective method for this purpose. These application notes provide detailed protocols for the determination of hydroxocobalamin concentration using both direct and derivative spectrophotometry.
Physicochemical Properties and Spectral Characteristics
Hydroxocobalamin is a dark red crystalline compound.[3] Its distinctive color is due to the cobalt atom coordinated within the corrin (B1236194) ring, which gives rise to a characteristic absorption spectrum in the ultraviolet (UV) and visible regions. The absorption spectrum of hydroxocobalamin is characterized by prominent peaks in the UV region at approximately 274 nm and 351 nm, and broader peaks in the visible region around 500 nm and 526 nm.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric analysis of hydroxocobalamin.
Table 1: UV-Visible Absorption Maxima of Hydroxocobalamin in Water
| Wavelength (λmax) | Molar Absorptivity (ε) |
| 279 nm | 19,000 M⁻¹cm⁻¹ |
| 325 nm | 11,400 M⁻¹cm⁻¹ |
| 359 nm | 20,600 M⁻¹cm⁻¹ |
| 516 nm | 8,900 M⁻¹cm⁻¹ |
| 537 nm | 9,500 M⁻¹cm⁻¹ |
| Data sourced from The Merck Index.[3][5] |
Table 2: Methodological Parameters for Derivative Spectrophotometry
| Parameter | Value | Reference |
| Linear Range | 5 - 100 µM | [6][7][8] |
| Limit of Detection | ~5 µM | [6][7][8] |
| Wavelength Range | 320 - 400 nm | [6][7][8] |
| Zero-Crossing Point (Hydroxocobalamin) | ~350 nm | [6] |
| Zero-Crossing Point (Cyanocobalamin) | ~360 nm | [6] |
Experimental Protocols
Protocol 1: Direct Spectrophotometric Determination of Hydroxocobalamin
This protocol is suitable for the quantification of purified hydroxocobalamin in simple solutions without significant interfering substances.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Hydroxocobalamin reference standard
-
Solvent (e.g., deionized water, phosphate (B84403) buffer pH 7.0)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of hydroxocobalamin of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Protect the solution from light as cobalamins can be light-sensitive.
-
From the stock solution, prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample. A typical range might be 5 µM to 50 µM.
3. Measurement Procedure:
-
Set the spectrophotometer to scan a wavelength range of 250 nm to 600 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance spectrum of each standard solution.
-
Identify the wavelength of maximum absorbance (λmax), which should be around 351 nm or 526 nm.
-
Measure the absorbance of the unknown sample solution at the determined λmax.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions at λmax against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a good linear fit.
-
Use the absorbance of the unknown sample and the equation of the line to calculate the concentration of hydroxocobalamin.
Experimental Workflow for Direct Spectrophotometry
Caption: Workflow for direct spectrophotometric quantification of hydroxocobalamin.
Protocol 2: First-Derivative Spectrophotometric Determination of Hydroxocobalamin in the Presence of Cyanocobalamin (B1173554)
This method is advantageous when needing to quantify hydroxocobalamin in the presence of cyanocobalamin, as their absorption spectra significantly overlap.[6][7][8]
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with derivative spectroscopy capabilities
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Hydroxocobalamin reference standard
-
Cyanocobalamin reference standard
-
pH 6 buffer (boric acid, potassium dihydrogen orthophosphate, and potassium hydroxide)[6][7][8]
2. Preparation of Solutions:
-
Prepare individual stock solutions of hydroxocobalamin and cyanocobalamin in the pH 6 buffer.
-
Prepare a series of standard solutions for both hydroxocobalamin and cyanocobalamin in the pH 6 buffer. A linear range of 5-100 µM is reported to be effective.[6][7][8]
-
Prepare the unknown sample by diluting it with the pH 6 buffer to a concentration within the linear range.[6][7][8]
3. Measurement Procedure:
-
Set the spectrophotometer to record the first-derivative spectra over the range of 320 nm to 400 nm.[6][7][8]
-
Use the pH 6 buffer as a blank.
-
Record the first-derivative spectrum for each standard solution and the unknown sample.
-
From the first-derivative spectra of the cyanocobalamin standards, identify the zero-crossing point (a wavelength where the derivative value is zero), which should be near 360 nm.[6]
-
At this zero-crossing wavelength for cyanocobalamin, the derivative signal is solely due to hydroxocobalamin.
4. Data Analysis:
-
Create a calibration curve for hydroxocobalamin by plotting the first-derivative values (dA/dλ) at the zero-crossing wavelength of cyanocobalamin against the concentrations of the hydroxocobalamin standards.
-
Perform a linear regression analysis on this calibration curve.
-
Measure the first-derivative value of the unknown sample at the same zero-crossing wavelength.
-
Use the calibration curve to determine the concentration of hydroxocobalamin in the unknown sample.
Logical Relationship for Derivative Spectrophotometry
Caption: Logical workflow for first-derivative spectrophotometric analysis.
Considerations and Alternative Methods
-
Interferences: The strong red color of hydroxocobalamin can interfere with various colorimetric and co-oximetric laboratory measurements.[4][9] It is crucial to consider potential spectral overlap from other components in the sample matrix.
-
Method Validation: For regulatory submissions, the analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
-
Alternative High-Sensitivity Methods: For complex matrices or when lower detection limits are required, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive and specific alternative for the quantification of hydroxocobalamin.
These protocols provide a solid foundation for the spectrophotometric determination of hydroxocobalamin. The choice between direct and derivative spectrophotometry will depend on the purity of the sample and the presence of potentially interfering substances. For all quantitative work, adherence to good laboratory practices, including the use of calibrated equipment and high-purity reference standards, is paramount.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 3. Hydroxocobalamin [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxocobalamin | C62H89CoN13O15P | CID 44475014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of hydroxocobalamin and cyanocobalamin by derivative spectrophotometry in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hydroxocobalamin and cyanocobalamin interference on co-oximetry based hemoglobin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantitative Analysis of Hydroxocobalamin in Biological Samples using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxocobalamin (B81358), a vitamer of vitamin B12, is crucial in various metabolic pathways and is utilized as a therapeutic agent for vitamin B12 deficiency and as an antidote for cyanide poisoning.[1][2] Accurate quantification of hydroxocobalamin in biological matrices such as plasma and serum is essential for pharmacokinetic studies, clinical diagnostics, and drug development. This application note provides a detailed protocol for the sensitive and specific analysis of hydroxocobalamin using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method employs a liquid-liquid extraction (LLE) procedure to isolate hydroxocobalamin from the biological matrix.[3] The extract is then subjected to reversed-phase HPLC for chromatographic separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the quantification of hydroxocobalamin.
Experimental Protocols
Materials and Reagents
-
Hydroxocobalamin analytical standard (≥95% purity)[2]
-
Internal Standard (IS): Paracetamol or a stable isotope-labeled hydroxocobalamin
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Human plasma (blank)
-
Ethanol (B145695) (100%, -20°C)
Equipment
-
HPLC system (e.g., Agilent, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Analytical column: Prevail C8 (2.1 x 100 mm, 3 µm) or equivalent[3][4]
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve hydroxocobalamin and the internal standard in a 50:50 (v/v) methanol-water mixture to obtain stock solutions of 1 mg/mL.[5]
-
Working Solutions: Prepare serial dilutions of the hydroxocobalamin stock solution with the same solvent to create working solutions for calibration standards and quality controls.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 5, 10, 20, 50, 100, 200, 300, and 400 ng/mL.[4] Prepare QC samples at low, medium, and high concentrations (e.g., 15, 80, and 320 ng/mL).[4]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 1000 ng/mL paracetamol) and vortex for 10 seconds.
-
Add 1 mL of cold ethanol (-20°C), vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[3][4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase (acetonitrile/water (50/50; v/v) + 10 mM ammonium acetate + 0.1% formic acid) and vortex for 10 seconds.[4][5]
-
Transfer the reconstituted sample to an autosampler vial for injection.
HPLC-MS/MS Parameters
HPLC Conditions
| Parameter | Value |
| Column | Prevail C8 (2.1 x 100 mm, 3 µm)[3][4] |
| Mobile Phase | Acetonitrile/water (50/50; v/v) + 10 mM ammonium acetate + 0.1% formic acid[4] |
| Flow Rate | 600 µL/min (with a 1:2 post-column split)[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25°C[6] |
| Run Time | 3.4 minutes[3] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Hydroxocobalamin: 664.7 → 147.3, 664.7 → 359.2[1][7] |
| Paracetamol (IS): m/z transitions specific to the IS | |
| Capillary Voltage | 4000 V[6] |
| Gas Temperature | 300°C[6] |
| Nebulizer Pressure | 15 psi[6] |
Method Validation Data
The method was validated according to regulatory guidelines, and the results are summarized below.
| Parameter | Result |
| Linearity Range | 5 - 400 ng/mL (r > 0.998)[3][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |
| Intra-batch Accuracy | 98.9% - 108.9%[4] |
| Inter-batch Accuracy | 99.7% - 104.1%[4] |
| Intra-batch Precision (%RSD) | 1.0% - 9.6%[4] |
| Inter-batch Precision (%RSD) | 4.6% - 9.4%[4] |
| Recovery (Hydroxocobalamin) | 33.5% - 38.2%[4] |
| Recovery (Internal Standard) | 75.1%[4] |
| Stability (Freeze/Thaw, Short-term, Autosampler) | Stable[4] |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of hydroxocobalamin.
Caption: Key parameters for method validation.
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of hydroxocobalamin in biological samples. The detailed protocol and validation data demonstrate its suitability for a range of applications in clinical and pharmaceutical research.
References
- 1. Liquid chromatographic mass spectrometric (LC/MS/MS) determination of plasma hydroxocobalamin and cyanocobalamin concentrations after hydroxocobalamin antidote treatment for cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ヒドロキソコバラミン 塩酸塩 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
Protocol for Assessing the Neuroprotective Effects of Hydroxocobalamin In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxocobalamin (B81358), a vitamer of vitamin B12, is an essential cofactor in various metabolic pathways and has demonstrated potential as a neuroprotective agent. Its ability to scavenge nitric oxide and reactive oxygen species (ROS) suggests a therapeutic role in neurological conditions where oxidative stress and excitotoxicity are key pathological features. This document provides a detailed protocol for assessing the neuroprotective effects of hydroxocobalamin in vitro, utilizing established cell-based models of neurotoxicity. The protocols outlined herein will enable researchers to quantify cell viability, apoptosis, oxidative stress, and mitochondrial dysfunction, as well as to investigate the underlying molecular mechanisms and signaling pathways.
In Vitro Models of Neurotoxicity
The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neurotoxicity studies due to its neuronal characteristics and ease of culture[1]. This protocol will focus on two common models of neuronal injury: oxidative stress induced by hydrogen peroxide (H₂O₂) and glutamate-induced excitotoxicity.
1.1. Cell Culture
SH-SY5Y cells should be cultured in a complete medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate well plates and allowed to adhere and proliferate to 70-80% confluency.
1.2. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model
To induce oxidative stress, SH-SY5Y cells are treated with H₂O₂. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (LD₅₀) after 24 hours of exposure. Based on existing literature, a starting concentration range of 100-500 µM is recommended[2][3][4].
1.3. Glutamate-Induced Excitotoxicity Model
For the excitotoxicity model, SH-SY5Y cells, which can be differentiated to express glutamatergic characteristics, are exposed to high concentrations of glutamate[5]. Glutamate-induced toxicity in SH-SY5Y cells is often mediated by oxidative stress through the inhibition of the cystine/glutamate (B1630785) antiporter, leading to glutathione (B108866) depletion[1][6]. A typical starting concentration for glutamate to induce excitotoxicity is in the range of 25-100 mM for 24 hours[1][7].
Experimental Workflow
The general experimental workflow involves pre-treatment of neuronal cells with varying concentrations of hydroxocobalamin, followed by exposure to the neurotoxic agent (H₂O₂ or glutamate). The protective effects of hydroxocobalamin are then assessed using a panel of assays.
Caption: Experimental workflow for assessing hydroxocobalamin's neuroprotective effects.
Detailed Experimental Protocols
3.1. Cell Viability Assays
3.1.1. MTT Assay
This assay measures the metabolic activity of cells, which reflects cell viability.
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.1.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Protocol:
-
After treatment, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
3.2. Apoptosis Assays
3.2.1. Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Protocol:
-
Lyse the treated cells and collect the supernatant.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
The amount of fluorescence is proportional to the caspase-3 activity.
-
3.2.2. Western Blot for Bcl-2 and Bax
This technique is used to determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio is indicative of a pro-survival state.
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system and quantify the band intensities.
-
3.3. Oxidative Stress Assay
3.3.1. Reactive Oxygen Species (ROS) Production Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
3.4. Mitochondrial Function Assay
3.4.1. Mitochondrial Membrane Potential (MMP) Assay
This assay uses a cationic fluorescent dye like JC-1 to assess changes in MMP, an indicator of mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the red fluorescence (Ex/Em = ~540/590 nm) and green fluorescence (Ex/Em = ~485/535 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
3.5. Signaling Pathway Analysis
3.5.1. Immunofluorescence for Nrf2 Nuclear Translocation
This technique visualizes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the antioxidant response.
-
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of Hydroxocobalamin on Cell Viability
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 |
| H₂O₂ (LD₅₀) | 51.2 ± 4.5 | 48.7 ± 3.9 |
| H₂O₂ + Hydroxocobalamin (X µM) | ||
| H₂O₂ + Hydroxocobalamin (Y µM) | ||
| Glutamate (LD₅₀) | 49.8 ± 5.1 | 52.3 ± 4.6 |
| Glutamate + Hydroxocobalamin (X µM) | ||
| Glutamate + Hydroxocobalamin (Y µM) |
Table 2: Effect of Hydroxocobalamin on Markers of Apoptosis, Oxidative Stress, and Mitochondrial Dysfunction
| Treatment Group | Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio | ROS Production (% of Control) | MMP (Red/Green Ratio) |
| Control | 1.0 ± 0.1 | 100 ± 8.1 | ||
| H₂O₂ (LD₅₀) | ||||
| H₂O₂ + Hydroxocobalamin (Y µM) | ||||
| Glutamate (LD₅₀) | ||||
| Glutamate + Hydroxocobalamin (Y µM) |
Putative Neuroprotective Signaling Pathways of Hydroxocobalamin
Hydroxocobalamin is hypothesized to exert its neuroprotective effects through multiple mechanisms. Its direct scavenging of nitric oxide and superoxide (B77818) can reduce the initial oxidative damage. This may, in turn, influence key signaling pathways involved in cell survival and apoptosis.
5.1. Oxidative Stress and the Nrf2 Pathway
Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. By reducing the overall oxidative burden, hydroxocobalamin may indirectly promote cell survival by allowing the endogenous Nrf2-mediated antioxidant response to be more effective.
Caption: Putative role of Hydroxocobalamin in the Nrf2 antioxidant pathway.
5.2. Excitotoxicity, Mitochondrial Dysfunction, and the Apoptotic Pathway
Glutamate excitotoxicity and severe oxidative stress can lead to mitochondrial dysfunction, characterized by a drop in MMP and the release of pro-apoptotic factors. This triggers the activation of the caspase cascade, culminating in apoptosis. A key regulatory step is the balance between the pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins. Hydroxocobalamin, by mitigating the initial insults, may prevent the downstream activation of this apoptotic cascade, thereby promoting neuronal survival.
Caption: Inhibition of the apoptotic pathway by Hydroxocobalamin.
References
- 1. [PDF] Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of Kukoamine B against hydrogen peroxide-induced apoptosis and potential mechanisms in SH-SY5Y cells [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel method for generating glutamatergic SH-SY5Y neuron-like cells utilizing B-27 supplement [frontiersin.org]
- 6. Physiological Concentration of H2O2 Supports Dopamine Neuronal Survival via Activation of Nrf2 Signaling in Glial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Cobalamin-Dependent Enzyme Kinetics Using Hydroxocobalamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalamin (vitamin B12) is an essential cofactor for two critical enzymes in human metabolism: methionine synthase (MS) and methylmalonyl-CoA mutase (MMCM). These enzymes play vital roles in one-carbon metabolism and the catabolism of fatty acids and amino acids, respectively. Dysregulation of their activity is implicated in various pathological conditions, making them important targets for research and drug development.
Hydroxocobalamin (B81358) (HOCbl), a natural form of vitamin B12, serves as a precursor to the biologically active cofactors, methylcobalamin (B1676134) (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl), which are required for the activity of MS and MMCM, respectively. In vitro, HOCbl can be used to reconstitute the active holoenzymes from their apoenzyme forms, providing a valuable tool for studying their kinetics and inhibition. These application notes provide detailed protocols for the use of hydroxocobalamin in the kinetic analysis of recombinant human methionine synthase and methylmalonyl-CoA mutase.
Application Note 1: Kinetic Analysis of Methionine Synthase Reconstituted with Hydroxocobalamin
Principle
Methionine synthase (EC 2.1.1.13) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-CH3-THF) to homocysteine, yielding methionine and tetrahydrofolate (THF). The enzyme requires methylcobalamin as an intermediate methyl carrier. The apoenzyme can be expressed recombinantly and subsequently converted to the active holoenzyme in vitro using hydroxocobalamin. This process involves the reduction of the cobalt center in HOCbl from Co(III) to Co(I), followed by methylation. The resulting holoenzyme activity can be measured using a spectrophotometric assay that detects the formation of THF.
Diagram of the Methionine Synthase Catalytic Cycle
Caption: Reconstitution and catalytic cycle of methionine synthase.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human Methionine Synthase
This protocol is adapted from established methods for expressing human methionine synthase in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the human MTR gene.
-
Culture Growth:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 2 L of Terrific Broth.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.8-1.0.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 20-24 hours.
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 30 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 2 mM β-mercaptoethanol, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation at 40,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 300 mM imidazole).
-
Further purify the protein by size-exclusion chromatography.
-
Assess purity by SDS-PAGE.
-
Protocol 2: In Vitro Reconstitution of Holo-Methionine Synthase
This protocol is based on the principle that cob(III)alamins must be reduced to cob(II)alamin before binding to the apoenzyme[1].
-
Reaction Mixture: In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing:
-
Purified apo-methionine synthase (final concentration 10-20 µM)
-
Hydroxocobalamin (final concentration 50 µM)
-
A suitable reducing agent (e.g., 100 µM dithiothreitol (B142953) (DTT) or a titanium(III) citrate (B86180) solution)
-
S-adenosylmethionine (SAM) (final concentration 200 µM)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)
-
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for the reduction of HOCbl, binding to the apoenzyme, and subsequent methylation to form the active holoenzyme.
-
Removal of Excess Reagents: Remove excess unbound cobalamin, reducing agent, and SAM by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the assay buffer.
Protocol 3: Spectrophotometric Assay for Methionine Synthase Activity
This assay measures the formation of tetrahydrofolate (THF), which is converted to a stable product that absorbs at 350 nm[2].
-
Reaction Components:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.2, 100 µM DTT.
-
Reconstituted Holo-Methionine Synthase: Use the desalted enzyme solution from Protocol 2.
-
L-homocysteine: 100 mM stock solution.
-
5-CH3-THF: 4.2 mM stock solution.
-
Stop Solution: 5N HCl / 60% formic acid.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, reconstituted holoenzyme, and L-homocysteine (final concentration, e.g., 200 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5-CH3-THF (final concentration, e.g., 100 µM). The final reaction volume is typically 800 µL.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 200 µL of the stop solution.
-
Heat the mixture at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF.
-
Cool to room temperature and centrifuge to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
-
-
Controls: Include a "no enzyme" control and a "minus homocysteine" control for each sample set.
-
Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate (e.g., 5-CH3-THF or homocysteine) while keeping the other constant. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
Data Presentation
| Parameter | Value | Substrate | Reference |
| Km (5-CH3-THF) | Data not available for HOCbl-reconstituted enzyme | 5-CH3-THF | N/A |
| Km (Homocysteine) | Data not available for HOCbl-reconstituted enzyme | Homocysteine | N/A |
| Vmax | Data not available for HOCbl-reconstituted enzyme | N/A | N/A |
| Ki (HOCbl) | Data not available | N/A | N/A |
Application Note 2: Kinetic Analysis of Methylmalonyl-CoA Mutase Reconstituted with Hydroxocobalamin
Principle
Methylmalonyl-CoA mutase (EC 5.4.99.2) is a mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction requires 5'-deoxyadenosylcobalamin (AdoCbl) as a cofactor. Similar to methionine synthase, the apoenzyme of MMCM can be expressed recombinantly and reconstituted into the active holoenzyme using hydroxocobalamin as a precursor. This process involves the reduction of HOCbl and its subsequent adenosylation. The activity of the reconstituted holo-MMCM can be determined by measuring the formation of succinyl-CoA from methylmalonyl-CoA using HPLC.
Diagram of the Methylmalonyl-CoA Mutase Reaction and Reconstitution
Caption: Reconstitution and assay workflow for Methylmalonyl-CoA Mutase.
Experimental Protocols
Protocol 4: Expression and Purification of Recombinant Human Methylmalonyl-CoA Mutase
This protocol is based on established methods for producing human MMCM in E. coli[2][3].
-
Transformation and Culture: Follow steps 1 and 2 as described in Protocol 1 for methionine synthase, using an expression vector for the human MUT gene.
-
Induction: Induce protein expression with 100 µM IPTG and grow at a lower temperature, such as 12°C or 16°C, for 22-24 hours to improve the solubility of the recombinant protein[2].
-
Cell Lysis and Purification:
-
Perform cell lysis as described in Protocol 1.
-
Purify the apoenzyme using a combination of ammonium (B1175870) sulfate (B86663) precipitation, affinity chromatography (e.g., Cibacron blue resin), and size-exclusion chromatography[3].
-
Monitor purification fractions for MMCM protein by SDS-PAGE.
-
Protocol 5: In Vitro Reconstitution of Holo-Methylmalonyl-CoA Mutase
This protocol is based on the known enzymatic synthesis of AdoCbl from reduced cobalamin and ATP[4][5].
-
Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing:
-
Purified apo-MMCM (final concentration 10-20 µM)
-
Hydroxocobalamin (final concentration 50 µM)
-
A reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH, or a chemical reductant like titanium(III) citrate)
-
ATP (final concentration 1-2 mM)
-
MgCl2 (final concentration 2-5 mM)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
-
Incubation: Incubate the mixture at 37°C for 60 minutes to allow for the reduction of HOCbl and subsequent adenosylation to form AdoCbl, which will then bind to the apoenzyme.
-
Removal of Excess Reagents: Use a desalting column as described in Protocol 2 to remove unbound reactants.
Protocol 6: HPLC-Based Assay for Methylmalonyl-CoA Mutase Activity
This assay quantifies the conversion of methylmalonyl-CoA to succinyl-CoA[6][7].
-
Reaction Components:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Reconstituted Holo-MMCM: Use the desalted enzyme solution from Protocol 5.
-
DL-methylmalonyl-CoA: 10 mM stock solution.
-
Stop Solution: 10% Trichloroacetic acid (TCA) or another suitable acid.
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-incubate the reconstituted holo-MMCM in the assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding DL-methylmalonyl-CoA to the desired final concentration (e.g., 200 µM).
-
Incubate at 37°C for a specific time (e.g., 5-10 minutes).
-
Terminate the reaction by adding the stop solution.
-
Centrifuge the mixture to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify methylmalonyl-CoA and succinyl-CoA. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate buffer. Monitor the elution profile at 254 nm.
-
-
Kinetic Analysis: Determine Km and Vmax by varying the concentration of methylmalonyl-CoA and measuring the initial rate of succinyl-CoA formation. Fit the data to the Michaelis-Menten equation.
Data Presentation
| Parameter | Value | Substrate | Reference |
| Km (Methylmalonyl-CoA) | Data not available for HOCbl-reconstituted enzyme | Methylmalonyl-CoA | N/A |
| Vmax | Data not available for HOCbl-reconstituted enzyme | N/A | N/A |
| Ki (HOCbl) | Data not available | N/A | N/A |
Summary
The protocols outlined in these application notes provide a framework for utilizing hydroxocobalamin to study the kinetics of the two human cobalamin-dependent enzymes, methionine synthase and methylmalonyl-CoA mutase. By reconstituting the active holoenzymes from their recombinantly expressed apo-forms, researchers can investigate their catalytic mechanisms, evaluate the efficacy of potential inhibitors, and explore the impact of mutations. These methods are valuable for basic research into enzyme function and for the development of novel therapeutic strategies targeting diseases associated with impaired cobalamin metabolism.
References
- 1. mro.massey.ac.nz [mro.massey.ac.nz]
- 2. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mitochondrial metabolism of hydroxocobalamin: synthesis of adenosylcobalamin by intact rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hydroxocobalamin stability and degradation in vitro
Welcome to the Technical Support Center for Hydroxocobalamin (B81358) In Vitro Studies. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving hydroxocobalamin.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of hydroxocobalamin in vitro?
A1: The stability of hydroxocobalamin (OHCbl) in aqueous solutions is primarily affected by exposure to light, pH, temperature, and the presence of other chemical agents like reducing or oxidizing substances.[1][2] Light, especially UV light, is a significant factor, causing photodegradation.[1][3][4] The pH of the solution also plays a crucial role, with the highest degradation rates often observed around pH 5, particularly in the presence of substances like ascorbic acid.[5][6][7]
Q2: How does the stability of hydroxocobalamin compare to cyanocobalamin (B1173554)?
A2: Hydroxocobalamin is generally less stable than cyanocobalamin (CNCbl), particularly in the presence of reducing agents like ascorbic acid or upon exposure to light.[1][8] For instance, in the presence of ascorbic acid, the degradation rate of hydroxocobalamin can be 20 to 100 times faster than that of cyanocobalamin.[5] However, under certain conditions, such as at physiological pH and under UVA radiation, hydroxocobalamin has been reported to be the most stable among the natural cobalamins (adenosylcobalamin, methylcobalamin, and hydroxocobalamin).[3][9]
Q3: What are the degradation products of hydroxocobalamin?
A3: The degradation of hydroxocobalamin can involve several pathways. Under photolytic conditions (exposure to light), it can yield a hydroxyl radical and cobalamin-Co(II).[1][3] In the presence of reducing agents like ascorbic acid, the Co(III) in the corrin (B1236194) ring is reduced to Co(II). This can be followed by oxidation that leads to the irreversible cleavage of the corrin ring, forming non-bioactive, colorless oxidation products.[5][6][7]
Q4: Are there known incompatibilities of hydroxocobalamin with other substances in solution?
A4: Yes, hydroxocobalamin is chemically incompatible with several substances. It should not be administered simultaneously in the same intravenous line with sodium thiosulfate, sodium nitrite, ascorbic acid, dopamine, or fentanyl.[10][11] Co-administration with blood products like whole blood, packed red cells, or plasma through the same line is also not recommended.[10]
Q5: Why is my cell culture medium turning pink after adding cobalamin?
A5: This phenomenon is often observed when cyanocobalamin, a common supplement in cell culture media, is exposed to light. Light converts cyanocobalamin (CNCbl) to hydroxocobalamin (OHCbl).[12][13][14] This hydroxocobalamin can then associate with proteins, such as monoclonal antibodies or Fc-fusion proteins, produced during cell culture, resulting in a pink-colored final product.[12][13][14][15]
Troubleshooting Guides
Problem 1: My hydroxocobalamin solution unexpectedly changed color or became colorless.
-
Possible Cause: This is a primary indicator of degradation. The characteristic dark red color of hydroxocobalamin is lost when the corrin ring is cleaved.
-
Troubleshooting Steps:
-
Check for Light Exposure: Was the solution protected from light during preparation, storage, and the experiment? Hydroxocobalamin is highly sensitive to light.[4] Always use amber vials or cover containers with aluminum foil.[16][17]
-
Review Solution Components: Does your solution contain reducing agents (e.g., ascorbic acid, thiamine), oxidizing agents, or sulfites?[2][5] Ascorbic acid, in particular, is known to accelerate the degradation of hydroxocobalamin significantly.[5][6][8]
-
Verify pH: What is the pH of your solution? Hydroxocobalamin's stability is pH-dependent. Degradation is notably accelerated around pH 5 in the presence of ascorbic acid.[5][6] For parenteral solutions, a pH of 4.3-4.5 has been used to maintain stability.[16][17]
-
Consider Temperature: Was the solution exposed to high temperatures? While stable for short periods at elevated temperatures, long-term storage should be refrigerated (2-8°C).[16][17] Autoclaving, for example, can cause a 20% decrease in hydroxocobalamin content.[16][17]
-
Problem 2: I am observing high variability in my experimental results.
-
Possible Cause: Inconsistent degradation of hydroxocobalamin between samples can lead to high variability.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure all solutions are handled identically, especially concerning light exposure and temperature. Prepare solutions fresh whenever possible.
-
Use a Stabilizer: Consider adding a stabilizer if compatible with your experimental design. Sorbitol has been shown to significantly reduce degradation caused by other vitamins, heat, and pH changes.[2] Excipients like lactose (B1674315) monohydrate and EDTA have also been shown to improve stability in lyophilized formulations.[18][19]
-
Monitor Purity: Regularly check the purity and concentration of your hydroxocobalamin stock solution using a validated analytical method like HPLC or UV-Vis spectrophotometry.[19]
-
Problem 3: My purified therapeutic protein has a distinct pink color.
-
Possible Cause: The pink hue is likely due to the association of hydroxocobalamin with your protein.[12][13]
-
Troubleshooting Steps:
-
Protect Cell Cultures from Light: The conversion of cyanocobalamin (present in media) to hydroxocobalamin is light-induced.[12][14] Shielding bioreactors and media reservoirs from light can prevent this conversion.
-
Analyze for Cobalamin: Use an analytical method to confirm the presence of hydroxocobalamin in your purified product. A specific assay can exploit the differential binding of cyano- and hydroxocobalamin to proteins.[12]
-
Optimize Media Composition: If light protection is not feasible, consider reducing the concentration of cyanocobalamin in the cell culture medium, as this has been shown to modulate the color intensity of the final product.[14]
-
Data Presentation: Quantitative Stability Data
Table 1: Degradation of Cobalamins Under Various Conditions
| Cobalamin Form | Condition | Degradation Loss (%) | With Sorbitol (%) | Reference |
| Hydroxocobalamin | UV Exposure (60 min) | 28% | N/A | [1] |
| Heat (100°C, 60 min) | >30% | N/A | ||
| pH 3.0 | ~20% | ~14% | ||
| pH 9.0 | ~25% | ~19% | ||
| + Thiamin & Niacin | 24% - 26% | ~10% | ||
| + Ascorbic Acid | 7% - 34% | No improvement | ||
| Cyanocobalamin | UV Exposure (60 min) | 4% | N/A | [1] |
| Heat (100°C, 60 min) | 38% | N/A | ||
| pH 3.0 | ~15% | Prevented | ||
| pH 9.0 | ~15% | Prevented |
Table 2: Kinetic Data for Cobalamin Degradation by Ascorbic Acid (0.25 x 10⁻³ M)
| Cobalamin Form | pH Range | First-Order Rate Constant (k) (x 10⁻⁵ s⁻¹) | Half-life (t½) (hours) | Second-Order Rate Constant (k₂) (x 10⁻² M⁻¹ s⁻¹) | Reference |
| Hydroxocobalamin | 1.0 - 8.0 | 0.22 - 7.62 | 2.5 - 87.5 | 1.10 - 30.08 | [5][6][7] |
| Cyanocobalamin | 1.0 - 8.0 | 0.08 - 1.05 | 13.7 - 137.5 | 0.05 - 0.28 | [5][6][7] |
Experimental Protocols
Protocol 1: General Photostability Assessment
This protocol outlines a method to assess the photodegradation of hydroxocobalamin in an aqueous solution.
-
Preparation of Solution:
-
Prepare a stock solution of hydroxocobalamin (e.g., 5 x 10⁻⁵ M) in a suitable buffer (e.g., 0.2 M acetate (B1210297) buffer, pH 4.0).[20]
-
All preparation steps must be conducted in a dark chamber or under subdued light to prevent premature degradation.[5]
-
-
Exposure Conditions:
-
Transfer aliquots of the solution into clear glass or quartz vials.
-
Prepare a control set of vials wrapped completely in aluminum foil to serve as dark controls.
-
Expose the unwrapped vials to a controlled light source (e.g., a UVA lamp or a photostability chamber).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw samples from both the light-exposed and dark control vials.
-
-
Analysis:
-
Immediately analyze the samples using a validated analytical method.
-
Spectrophotometry: Measure the absorbance at the λmax of hydroxocobalamin (~351 nm and ~525 nm).[5] A decrease in absorbance indicates degradation.
-
HPLC: A more specific method is to use a C8 or C18 reverse-phase column with a suitable mobile phase to separate hydroxocobalamin from its degradation products.[19] Detection is typically done at 351 nm.[19]
-
-
Data Calculation:
-
Calculate the percentage of hydroxocobalamin remaining at each time point relative to the t=0 sample.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
Protocol 2: Preparation of a Sterile Hydroxocobalamin Solution for In Vitro Use
This protocol is adapted from a method for preparing a preservative-free solution for parenteral use.[16][17]
-
Aseptic Preparation: All steps should be performed under aseptic conditions in a laminar flow hood.
-
Dissolution:
-
pH Adjustment:
-
Sterile Filtration:
-
Storage:
Visualizations
Degradation Pathways and Workflows
Caption: Degradation and interaction pathway of cobalamins in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Effect of ascorbic acid on the degradation of cyanocobalamin and hydroxocobalamin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. nemmca.com [nemmca.com]
- 12. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ejhp.bmj.com [ejhp.bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. applications.emro.who.int [applications.emro.who.int]
Troubleshooting Hydroxocobalamin precipitation in buffer solutions
Welcome to the technical support center for troubleshooting issues related to hydroxocobalamin (B81358) in buffer solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and resolving common challenges encountered during experimentation, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my hydroxocobalamin precipitating out of solution?
A1: Hydroxocobalamin precipitation is frequently linked to the pH of the buffer solution. It exhibits high solubility in acidic conditions (pH 1.2 and 4.5) but has significantly lower solubility in neutral to alkaline environments (pH 6.8 and 7.5), where it is prone to precipitating out of solution.[1] The optimal pH range for maintaining the stability of hydroxocobalamin solutions is between 3.5 and 5.0, with the greatest stability observed between pH 4.0 and 4.5.[2]
Q2: What is the ideal buffer system for preparing stable hydroxocobalamin solutions?
A2: Acetate (B1210297) and citrate (B86180) buffer systems are effective for maintaining the stability of hydroxocobalamin solutions.[2][3] An acetate buffer, in particular, has been shown to be effective in maintaining a pH between 4.0 and 4.5, which is ideal for stability.[2]
Q3: Can temperature affect the stability of my hydroxocobalamin solution?
A3: Yes, high temperatures can lead to the degradation of hydroxocobalamin. For instance, autoclaving a solution at 121°C for 15 minutes resulted in a 20% loss of hydroxocobalamin and the formation of degradation products.[4][5] For long-term storage, refrigeration at 2-8°C is recommended, which has been shown to keep the solution stable for at least 24 months.[4][5]
Q4: Are there any other components that can impact the stability of hydroxocobalamin in my formulation?
A4: Yes, the presence of other substances can affect stability. Sodium chloride has been shown to enhance the stability of aqueous hydroxocobalamin solutions.[2] Conversely, the presence of other vitamins, such as thiamine (B1217682) and niacinamide, can lead to the degradation of hydroxocobalamin, particularly at higher concentrations.[6] It is also important to minimize dissolved air in the solution, as hydroxocobalamin is unstable in the presence of air.[2]
Troubleshooting Guides
Issue 1: Unexpected Precipitation Upon Buffer Addition
Symptoms:
-
A visible precipitate forms immediately or shortly after adding hydroxocobalamin to a buffer solution.
-
The solution appears cloudy or hazy.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH | The pH of your buffer is likely outside the optimal range of 3.5-5.0.[2] Verify the pH of your final solution and adjust it to within the 4.0-4.5 range for maximum stability.[2] |
| Buffer Choice | Your current buffer system may not be ideal. Consider switching to an acetate or citrate buffer, which are known to stabilize hydroxocobalamin.[2][3] |
| High Concentration | The concentration of hydroxocobalamin may be too high for the solubility at the given pH. Try reducing the concentration or adjusting the pH to increase solubility. |
Issue 2: Precipitation During Storage
Symptoms:
-
Precipitate forms in a previously clear solution during storage.
-
Color of the solution changes, indicating potential degradation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Storage Temperature | Storing at room temperature or higher can lead to degradation and precipitation over time.[4][5] Store solutions at 2-8°C to ensure long-term stability.[4][5] |
| Exposure to Light | Although not explicitly detailed in the provided search results, cobalamins can be light-sensitive. Store solutions in light-protected containers (e.g., amber vials). |
| Air Exposure | Dissolved oxygen can destabilize hydroxocobalamin.[2] To prevent this, consider preparing the solution with water that has been boiled and purged with nitrogen to remove dissolved air.[2] |
Data and Protocols
Solubility of Hydroxocobalamin at Different pH Values
| pH | Solubility | Reference |
| 1.2 | Highly Soluble | [1] |
| 4.5 | Highly Soluble | [1] |
| 6.8 | <0.4 mg/mL | [1] |
| 7.5 | <0.4 mg/mL | [1] |
Recommended Formulation for a Stable Parenteral Solution
| Component | Concentration | Purpose | Reference |
| Hydroxocobalamin | 0.95 to 1.25 mg/mL | Active Ingredient | [2] |
| Sodium Chloride | 7.5 to 9.0 mg/mL | Isotonicity & Stability | [2] |
| Sodium Acetate | 0.8 to 1.4 mg/mL | Buffer | [2] |
| Acetic Acid | 1.7 to 2.7 mg/mL | Buffer | [2] |
| Final pH | 4.0 to 4.5 | Optimal Stability | [2] |
Experimental Protocol: Preparation of a Stable Hydroxocobalamin Solution
This protocol is based on methods that enhance the stability of hydroxocobalamin for parenteral use.[2][4][5]
-
Deoxygenate Water: Boil the water for injection to remove dissolved gases and then purge with nitrogen gas until it is cool.
-
Buffer Preparation: In a nitrogen-purged environment, dissolve sodium acetate and acetic acid in the deoxygenated water to achieve the target pH of 4.0-4.5.
-
Addition of Excipients: Dissolve sodium chloride into the buffered solution.
-
Dissolving Hydroxocobalamin: While maintaining the nitrogen atmosphere, slowly dissolve the hydroxocobalamin in the buffered saline solution with gentle agitation until fully dissolved.
-
Sterile Filtration: Filter the final solution through a 0.2 µm sterile filter under positive nitrogen pressure.
-
Aseptic Filling: Aseptically fill the solution into sterile, light-protected vials.
-
Storage: Store the vials at 2-8°C.
Visual Guides
Troubleshooting Logic for Hydroxocobalamin Precipitation
Caption: A flowchart for troubleshooting hydroxocobalamin precipitation.
Hydroxocobalamin's Role in Cellular Metabolism
Caption: Conversion of hydroxocobalamin and its cofactor roles.
References
- 1. US20210252037A1 - Process for the preparation of hydroxocobalamin hydrochloride - Google Patents [patents.google.com]
- 2. US3161568A - Parenteral solutions of hydroxocobalamin - Google Patents [patents.google.com]
- 3. STABILITY OF THE COBALAMIN MOIETY IN BUFFERED AQUEOUS SOLUTIONS OF HYDROXOCOBALAMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydroxocobalamin for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of hydroxocobalamin (B81358) (OHCob) in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary neuroprotective mechanism of hydroxocobalamin?
A1: Hydroxocobalamin exerts its neuroprotective effects primarily by acting as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] Its main targets are superoxide (B77818) anions (O₂⁻) and nitric oxide (NO).[1][3] By neutralizing these radicals, hydroxocobalamin reduces oxidative and nitrosative stress, which are key pathways leading to neuronal cell death in many pathological conditions.[2][4] It has been shown to function as a superoxide dismutase (SOD) mimetic, directly scavenging superoxide in neuronal cells.[1][5]
Q2: What is a good starting concentration for my in vitro neuroprotection experiments?
A2: The optimal concentration of hydroxocobalamin can vary significantly based on the cell type, the nature of the neurotoxic insult, and the assay duration. Based on published studies, a good starting range for in vitro experiments is between 10 µM and 100 µM .[5] For instance, cyanocobalamin, a related compound, showed neuroprotective effects against menadione-induced cell death at 100 µM.[5] It is crucial to perform a dose-response curve (e.g., from 1 µM to 1 mM) to determine the optimal concentration for your specific experimental model.
Q3: How long should I pre-incubate cells with hydroxocobalamin before inducing neurotoxicity?
A3: Pre-incubation allows the compound to be taken up by the cells and be present to counteract the subsequent toxic insult. A typical pre-incubation period ranges from 4 to 24 hours. A 4-hour pre-treatment has been shown to be effective for some antioxidants in providing dose-dependent neuroprotection against H₂O₂-mediated oxidative stress.[6] However, the ideal time should be optimized for your specific cell model and experimental design.
Q4: Can hydroxocobalamin interfere with my assays?
A4: Yes, this is a critical consideration. Hydroxocobalamin is a dark red compound and exhibits broad absorbance at multiple wavelengths used in common spectrophotometric and colorimetric assays.[7][8] This can lead to falsely elevated or decreased readings in assays like MTT, total protein, creatinine, and bilirubin.[7] To mitigate this, always include a "hydroxocobalamin only" control (wells containing media and hydroxocobalamin but no cells) for every concentration tested. The absorbance from this control should be subtracted from your experimental readings to correct for the background signal.
Q5: Which neuronal cell model is best for these assays?
A5: The choice depends on your research question. Primary neurons offer high physiological relevance but are more difficult to culture and have limited proliferative capacity. Immortalized neuronal cell lines , such as RGC-5 (retinal ganglion cells) or SH-SY5Y (neuroblastoma), are easier to maintain and provide more reproducible results, making them suitable for initial screening.[1][5] The neuroprotective effects of cobalamins have been demonstrated in RGC-5 cells treated with the oxidative stress-inducing agent menadione.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No neuroprotective effect observed | 1. Concentration too low: The concentration of hydroxocobalamin may be insufficient to counteract the neurotoxic insult. 2. Incubation time too short: Insufficient pre-incubation may not allow for adequate cellular uptake or protective action. 3. Assay Interference: The chosen assay may be masked by the intrinsic color of hydroxocobalamin. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 1 mM). 2. Optimize the pre-incubation time (e.g., test 4, 12, and 24 hours). 3. Use an orthogonal assay method that is less prone to colorimetric interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell density across wells. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of reagents. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. Use calibrated pipettes and practice consistent pipetting technique. |
| High background signal in colorimetric/fluorescent assays | 1. Intrinsic color of hydroxocobalamin: The compound absorbs light in the visible spectrum.[7] | 1. Run parallel control wells containing media and hydroxocobalamin at each concentration without cells . 2. Subtract the average absorbance/fluorescence of these controls from the corresponding experimental wells. |
| Observed cytotoxicity with hydroxocobalamin alone | 1. Concentration too high: Supraphysiological concentrations may be toxic. 2. Contamination: The compound or media may be contaminated. 3. Metabolic interference: High concentrations of one cobalamin form can sometimes interfere with the metabolism of others.[9] | 1. Perform a dose-response curve for hydroxocobalamin alone to determine its toxicity profile in your cell model. 2. Ensure sterile technique and use fresh, filtered reagents. 3. If toxicity is observed at high concentrations, consider if it is relevant to the intended therapeutic window. |
Quantitative Data Summary
Table 1: Effective Concentrations of Cobalamins in Neuroprotection Models
| Cobalamin Type | Model System | Neurotoxin / Injury Model | Effective Concentration | Outcome | Reference(s) |
| Hydroxocobalamin | Rat Retinal Ganglion Cells (RGCs) in vivo | Optic Nerve Transection | Intravitreal Injection | Reduced superoxide levels, increased RGC survival | [1][10] |
| Cyanocobalamin | RGC-5 Neuronal Cells in vitro | Menadione (Redox cycler) | > 10 nM | Scavenged superoxide anion | [5] |
| Cyanocobalamin | RGC-5 Neuronal Cells in vitro | Menadione (Redox cycler) | 100 µM - 1 mM | Reduced cell death by 20-32% | [5] |
| Cyanocobalamin | Rat RGCs in vivo | Optic Nerve Transection | 667 µM (single intravitreal dose) | Reduced superoxide-positive RGCs, increased survival | [5] |
| Hydroxocobalamin | Cultured Cortical Neurons | Glutamate (B1630785) | Not specified | Protected against glutamate cytotoxicity | [3] |
Experimental Protocols & Visualizations
Signaling Pathway of Hydroxocobalamin Neuroprotection
The primary neuroprotective action of hydroxocobalamin involves the direct scavenging of harmful free radicals.
Caption: Hydroxocobalamin's neuroprotective signaling pathway.
Protocol 1: General Experimental Workflow for Neuroprotection Assay
This workflow outlines the key steps for assessing the neuroprotective potential of hydroxocobalamin.
Caption: General workflow for a hydroxocobalamin neuroprotection assay.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing neuroprotection using the common MTT colorimetric assay.[11][12]
-
Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS and filter-sterilize. Prepare a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Assay Procedure:
-
Following the experimental workflow (Protocol 1, Step 5), remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Crucially, subtract the background absorbance from control wells containing hydroxocobalamin in media without cells.
-
-
Analysis: Express cell viability as a percentage relative to the untreated (no neurotoxin) control group.
Protocol 3: Apoptosis Assessment (Colorimetric Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[13]
-
Preparation:
-
Prepare Cell Lysis Buffer and 2X Reaction Buffer as provided by a commercial kit (e.g., containing DTT).
-
Prepare the caspase-3 substrate, DEVD-pNA (p-nitroaniline).
-
-
Lysate Preparation:
-
After inducing apoptosis (Protocol 1, Step 5), collect cells (e.g., 1-5 x 10⁶ cells) by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of the lysate.
-
-
Assay Procedure (in a 96-well plate):
-
Load 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer into each well.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (final concentration: 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm. The signal is proportional to the amount of pNA cleaved by active caspase-3.
-
Account for any potential interference by running controls with hydroxocobalamin-treated cell lysates and the substrate.
-
-
Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from apoptotic samples to non-induced controls.
Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common issues during the optimization process.
References
- 1. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydroxocobalamin? [synapse.patsnap.com]
- 3. INHIBITION OF NITRIC OXIDE SYNTHASE BY COBALAMINS AND COBINAMIDES* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide scavenging by hydroxocobalamin may account for its hemodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic concentrations of hydroxocobalamin interferes with several spectrophotometric assays on the Beckman Coulter DxC and AU680 chemistry analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxocobalamin interference in routine laboratory tests: Development of a protocol for identifying samples and reporting results from patients treated with CyanokitTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide scavenging by the cobalamin precursor cobinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12-Deprivation Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Technical Support Center: Hydroxocobalamin Interference with Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from hydroxocobalamin (B81358) in their fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is hydroxocobalamin and why does it interfere with fluorescence assays?
A1: Hydroxocobalamin is a form of vitamin B12 used as a dietary supplement and as an antidote for cyanide poisoning.[1][2] Its intense red color is due to strong absorption of light in the visible spectrum, with absorption maxima around 351 nm, 500 nm, and 526 nm.[3] This strong absorbance can interfere with fluorescence assays through two primary mechanisms: the inner filter effect and fluorescence quenching.
Q2: What is the "inner filter effect"?
A2: The inner filter effect occurs when a substance in the sample absorbs either the excitation light intended for the fluorophore or the emitted fluorescent light before it reaches the detector.[4] Hydroxocobalamin's broad absorbance spectrum can overlap with the excitation or emission wavelengths of many common fluorophores, leading to an apparent decrease in fluorescence signal that is not due to a direct interaction with the fluorescent molecule itself.[4][5]
Q3: What is "fluorescence quenching"?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including energy transfer or electron transfer upon collision between the fluorophore and the quencher.[6] Hydroxocobalamin has been shown to quench the fluorescence of some molecules, meaning it directly interacts with the excited fluorophore and causes it to return to the ground state without emitting a photon.[7]
Q4: Which common fluorescence assays are known to be affected by hydroxocobalamin?
A4: Several common fluorescence-based assays are susceptible to interference from hydroxocobalamin, including:
-
Cell Viability Assays: Assays that use fluorescent indicators of metabolic activity, such as those based on the reduction of resazurin (B115843) (e.g., AlamarBlue®), can be affected.[8] Hydroxocobalamin's color can interfere with the measurement of the fluorescent product, resorufin (B1680543).
-
Reactive Oxygen Species (ROS) Assays: Assays using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are prone to interference.[9][10] Hydroxocobalamin can act as an antioxidant, potentially scavenging ROS and leading to an underestimation of their levels.[11] Its color can also interfere with the detection of the fluorescent product.
-
Assays using common fluorophores: Any assay utilizing fluorophores with excitation or emission spectra that overlap with hydroxocobalamin's absorbance spectrum is at risk of interference.
Troubleshooting Guides
Problem 1: My fluorescence signal is unexpectedly low in samples containing hydroxocobalamin.
This is the most common issue and is likely due to the inner filter effect or fluorescence quenching.
Troubleshooting Workflow
Troubleshooting workflow for low fluorescence.
Experimental Protocols
-
Protocol 1: Assessing Interference with a 'Quenching Control'
-
Prepare a solution of your fluorophore at the final assay concentration in the assay buffer.
-
Prepare a second solution identical to the first, but also containing hydroxocobalamin at the concentration present in your experimental samples.
-
Measure the fluorescence of both solutions.
-
A significant decrease in fluorescence in the presence of hydroxocobalamin suggests direct quenching.
-
-
Protocol 2: Inner Filter Effect Correction For accurate correction, specialized software or custom scripts are often necessary. The general principle involves measuring the absorbance of the sample at both the excitation and emission wavelengths and using this information to mathematically correct the observed fluorescence intensity. A simplified correction can be approximated using the following formula:
Fcorrected = Fobserved * 10(Aex * dex + Aem * dem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.
-
dex and dem are the path lengths for excitation and emission light, respectively (for a standard cuvette, this is often 1 cm).
Note: This is a simplified model. For more accurate corrections, refer to specialized literature on inner filter effect correction.[12][13]
-
Problem 2: I am using a resazurin-based cell viability assay (e.g., AlamarBlue®) and my results are inconsistent in the presence of hydroxocobalamin.
Hydroxocobalamin's color can interfere with the measurement of resorufin fluorescence, and its antioxidant properties may also affect the assay chemistry.
Troubleshooting and Mitigation
-
Run appropriate controls: Include wells with hydroxocobalamin in cell-free media to quantify its direct effect on the assay reagent and background fluorescence.
-
Consider alternative assays: ATP-based cell viability assays, such as those using luciferase (e.g., CellTiter-Glo®), are generally less susceptible to colorimetric interference.[8][14] Another alternative is a protease viability marker assay that uses a substrate like GF-AFC.[3]
Table 1: Comparison of Common Cell Viability Assays and Their Susceptibility to Hydroxocobalamin Interference
| Assay Type | Principle | Potential for Hydroxocobalamin Interference | Recommended Alternatives |
| Resazurin Reduction (e.g., AlamarBlue®) | Metabolic reduction of resazurin to fluorescent resorufin.[3][8] | High: Spectral overlap and potential chemical interaction. | ATP-based assays (e.g., CellTiter-Glo®), Protease viability assays (GF-AFC).[3][8][14] |
| Tetrazolium Reduction (e.g., MTT, XTT) | Metabolic reduction of tetrazolium salts to colored formazan.[3] | High: Spectral overlap. | ATP-based assays, Protease viability assays.[3][14] |
| ATP-Based Luminescence (e.g., CellTiter-Glo®) | Luciferase-catalyzed reaction with ATP produces light.[3][8] | Low: Luminescence is less prone to colorimetric interference. | Not applicable, this is a recommended alternative. |
| Protease Viability (GF-AFC substrate) | Cleavage of a non-fluorescent substrate by live-cell proteases to a fluorescent product.[3] | Moderate: Potential for spectral overlap, but a different mechanism than metabolic reduction assays. | ATP-based assays. |
Problem 3: My reactive oxygen species (ROS) measurements using DCFH-DA are lower than expected in the presence of hydroxocobalamin.
Hydroxocobalamin has antioxidant properties and can directly scavenge ROS, leading to an underestimation of their production.[11]
Troubleshooting and Mitigation
-
Use alternative ROS probes: Consider probes that detect specific ROS and have different detection mechanisms. For example, MitoSOX™ Red is a fluorescent probe specifically for mitochondrial superoxide.[15] Other probes are available for hydroxyl radicals and hydrogen peroxide.[16][17]
-
Perform a cell-free ROS scavenging control: To assess the direct scavenging effect of hydroxocobalamin, generate ROS in a cell-free system (e.g., using a chemical generator) with and without hydroxocobalamin and measure the signal from your fluorescent probe.
Table 2: Selection of Alternative Fluorescent Probes for ROS Detection
| ROS Target | Common Probe | Potential Interference by Hydroxocobalamin | Alternative Probes | Excitation/Emission (nm) of Alternatives |
| General Oxidative Stress | DCFH-DA | High: Scavenging and spectral overlap.[9][10] | CellROX® Green/Deep Red | Green: ~485/520; Deep Red: ~640/665 |
| Superoxide | Dihydroethidium (DHE) | Moderate: Scavenging and potential spectral overlap. | MitoSOX™ Red | ~510/580 |
| Hydrogen Peroxide | Amplex® Red | Moderate: Potential for chemical interference.[17] | Peroxy Orange 1 (PO1) | ~540/570 |
| Hydroxyl Radical | Hydroxyphenyl fluorescein (B123965) (HPF) | Moderate: Scavenging and potential spectral overlap. | Not readily available, consider EPR with spin trapping. | N/A |
Advanced Mitigation Strategy: Sample Cleanup
For assays where interference is significant and alternative methods are not suitable, removing hydroxocobalamin from the sample prior to fluorescence measurement may be necessary.
Workflow for Sample Cleanup
Decision tree for sample cleanup method selection.
Experimental Protocol: Sample Cleanup using Immunoaffinity Chromatography (for Vitamin B12 Analogs)
This method is particularly useful for specifically removing hydroxocobalamin and other cobalamins.
-
Sample Preparation:
-
Immunoaffinity Chromatography:
-
Equilibrate a vitamin B12 immunoaffinity column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Load the prepared sample onto the column. Hydroxocobalamin will bind to the antibody on the column resin.
-
Collect the flow-through, which will contain your analyte of interest, now depleted of hydroxocobalamin.
-
Wash the column with the equilibration buffer to ensure complete elution of your analyte.
-
The pooled flow-through and wash fractions can then be used for fluorescence analysis.
Note: The column can be regenerated by eluting the bound hydroxocobalamin with a low pH buffer or an organic solvent like methanol, as per the manufacturer's instructions.[18]
-
By understanding the mechanisms of interference and implementing the appropriate controls and mitigation strategies, researchers can obtain more accurate and reliable data from their fluorescence assays in the presence of hydroxocobalamin.
References
- 1. Hydroxocobalamin interference in routine laboratory tests: Development of a protocol for identifying samples and reporting results from patients treated with CyanokitTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. static.horiba.com [static.horiba.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Hydroxocobalamin Degradation Pathways and Experimental Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydroxocobalamin (B81358) (OHCbl). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of OHCbl degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause hydroxocobalamin degradation?
A1: Hydroxocobalamin is sensitive to several factors that can lead to its degradation. The most significant are:
-
Light Exposure: OHCbl is highly photosensitive and degrades upon exposure to light, particularly UV and visible light. This photodegradation can lead to the cleavage of the corrin (B1236194) ring, resulting in a loss of biological activity.[1][2]
-
pH: The stability of OHCbl is pH-dependent. Studies have shown that degradation rates can be highest around pH 5.[1][3][4] At lower pH values (e.g., pH 3.0 and 4.5) and higher pH values (e.g., pH 8.0 and 9.0), significant losses of hydroxocobalamin have been observed.
-
Presence of Ascorbic Acid (Vitamin C): Ascorbic acid significantly accelerates the degradation of OHCbl.[1][3][4] This interaction is pH-dependent, with the highest degradation rates observed around pH 5.[1][3][4]
-
Temperature: Elevated temperatures can increase the rate of OHCbl degradation. For instance, autoclaving a solution of OHCbl at 121°C for 15 minutes resulted in a 20% decrease in its content.[5]
-
Excipients: Certain pharmaceutical excipients can affect the stability of OHCbl. For example, glycine (B1666218) has been shown to negatively impact its stability, while lactose (B1674315) monohydrate and EDTA may improve it.[6][7]
Q2: What are the main degradation products of hydroxocobalamin?
A2: The degradation of hydroxocobalamin can result in several products. The primary degradation pathway involves the irreversible cleavage of the corrin ring, leading to colorless and non-bioactive compounds.[1][2] In the presence of ascorbic acid, OHCbl is directly oxidized to these ring cleavage products.[1][3][4] When other cobalamins like cyanocobalamin (B1173554) or methylcobalamin (B1676134) degrade, hydroxocobalamin can be an intermediate degradation product.[1][8]
Q3: How can I minimize hydroxocobalamin degradation during my experiments?
A3: To minimize OHCbl degradation, consider the following precautions:
-
Light Protection: Always work with OHCbl solutions in a dark room or under subdued light.[3] Use amber-colored vials or wrap containers with aluminum foil to protect them from light.[5]
-
pH Control: Maintain the pH of your solutions in a range where OHCbl is most stable. Based on available data, avoiding a pH around 5 would be beneficial.
-
Avoid Ascorbic Acid: If possible, avoid the presence of ascorbic acid in your formulations or experimental setups, as it significantly accelerates degradation.
-
Temperature Control: Store OHCbl solutions at recommended temperatures, typically refrigerated (2-8°C), to slow down degradation.[5]
-
Careful Selection of Excipients: If formulating OHCbl, choose excipients that are known to be compatible. For example, lactose monohydrate may be a better choice than glycine.[6][7] The addition of sorbitol has also been shown to enhance the stability of some cobalamins.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Inconsistent retention times for hydroxocobalamin during HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even minor room temperature changes can affect retention times, especially in ion-exchange chromatography.[9] |
| Changes in Mobile Phase Composition | If preparing the mobile phase online, ensure the solvent mixing device is functioning correctly. To verify, you can add a tracer like 0.1% acetone (B3395972) to the organic solvent and monitor the baseline at 254 nm for any shifts.[9] Alternatively, prepare the mobile phase manually to rule out mixing issues.[9] |
| Air Trapped in the Pump | Degas the mobile phase thoroughly before use. If you observe random fluctuations in retention times, there might be air bubbles in the pump. Purge the pump to remove any trapped air.[10] |
| Column Overloading | If retention times decrease as the injected sample mass increases, you may be overloading the column. Reduce the sample concentration or injection volume.[10] |
| Improper Mobile Phase pH | Ensure the pH of the mobile phase is consistent and appropriate for the column chemistry. Small variations in pH can significantly impact the retention of ionizable compounds like hydroxocobalamin. |
Problem: Appearance of unexpected peaks or a rising baseline in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Water is a common source of contamination in reversed-phase chromatography.[10] |
| Sample Degradation | Hydroxocobalamin may be degrading in the autosampler. Ensure the autosampler is temperature-controlled, and minimize the time samples spend in the autosampler before injection. |
| Column Contamination | Strongly retained compounds from previous injections can elute as spurious peaks. Clean the column with a strong solvent. Using a guard column can help prevent contamination of the analytical column.[9] |
| Precipitated Buffer | If using a buffered mobile phase, ensure the buffer is completely dissolved and miscible with the organic solvent. Precipitation can cause pressure increases and baseline issues.[11] |
Quantitative Data Summary
Table 1: Degradation of Hydroxocobalamin in the Presence of Ascorbic Acid
| pH | First-Order Rate Constant (k_obs) (x 10⁻⁵ s⁻¹) | Half-life (t₁/₂) (hours) | Second-Order Rate Constant (k₂) (x 10⁻² M⁻¹ s⁻¹) |
| 1.0 | 0.22 | 87.5 | 1.10 |
| 2.0 | 0.55 | 35.0 | 2.52 |
| 3.0 | 1.50 | 12.8 | 6.40 |
| 4.0 | 4.35 | 4.4 | 17.60 |
| 5.0 | 7.62 | 2.5 | 30.08 |
| 6.0 | 2.85 | 6.8 | 11.20 |
| 7.0 | 1.05 | 18.4 | 4.10 |
| 8.0 | 0.42 | 46.0 | 1.70 |
| Data from a study with 5 x 10⁻⁵ M hydroxocobalamin in the presence of 0.25 x 10⁻³ M ascorbic acid.[3][4] |
Table 2: Effect of pH on Hydroxocobalamin Stability
| pH | Percentage Loss |
| 3.0 | 20% |
| 4.5 | 20% |
| 8.0 | 25% |
| 9.0 | 25% |
| Data from a study evaluating the stability of hydroxocobalamin at different pH values. |
Table 3: Impact of Excipients on Hydroxocobalamin Stability in Lyophilized Formulations (3-Month Stability Study)
| Formulation Excipients | Storage Condition | Assay of Hydroxocobalamin (mg/vial) | Total Impurity (%) |
| Mannitol | 40°C / 75% RH | 11.83 | 3.45 |
| Mannitol + EDTA | 40°C / 75% RH | 11.95 | 3.12 |
| Lactose Monohydrate | 40°C / 75% RH | 12.55 | 1.25 |
| Lactose Monohydrate + EDTA | 40°C / 75% RH | 12.68 | 1.11 |
| Glycine | 40°C / 75% RH | 7.01 | 30.21 |
| Adapted from a study on lyophilized hydroxocobalamin formulations.[6][7] |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of Hydroxocobalamin and Its Degradation Products
This protocol is a general guideline and may require optimization for specific instrumentation and experimental conditions.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase analytical column (e.g., 5 µm particle size, 150 x 4.6 mm).
2. Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
o-phosphoric acid
-
Hydroxocobalamin reference standard
3. Mobile Phase Preparation:
-
Prepare a 0.02% v/v solution of o-phosphoric acid in water and adjust the pH to 2.3.
-
The mobile phase consists of a mixture of methanol and the 0.02% o-phosphoric acid solution (e.g., 55:45 v/v). The exact ratio may need to be optimized.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 351 nm for hydroxocobalamin. If monitoring for other cobalamins, 361 nm for cyanocobalamin can also be used.
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
5. Sample Preparation:
-
Dissolve samples containing hydroxocobalamin in the mobile phase or a compatible solvent.
-
Filter the samples through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify hydroxocobalamin based on the retention time and peak area compared to the reference standard.
Protocol 2: Photostability Testing of Hydroxocobalamin (as per ICH Q1B Guidelines)
This protocol provides a framework for assessing the photostability of hydroxocobalamin.
1. Light Source:
-
Use a light source that produces both visible and UVA light, such as a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[12][13]
2. Sample Preparation:
-
Prepare solutions of hydroxocobalamin in a suitable solvent (e.g., water or a relevant buffer).
-
Place the solutions in chemically inert, transparent containers.
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil to shield it from light. This control will be stored under the same temperature conditions to differentiate between thermal and photodegradation.
3. Exposure Conditions:
-
Place the samples and the dark control in a photostability chamber.
-
Expose the samples to the light source for a specified duration to achieve the total required illumination.
-
Monitor and control the temperature during the experiment to minimize the effect of heat.
4. Sample Analysis:
-
At predetermined time points, withdraw aliquots from the light-exposed and dark control samples.
-
Analyze the samples for the remaining concentration of hydroxocobalamin and the formation of degradation products using a validated stability-indicating method, such as the HPLC method described in Protocol 1.
-
Observe any changes in the physical appearance of the solutions (e.g., color change).
5. Data Evaluation:
-
Compare the results from the light-exposed samples to those of the dark control to determine the extent of photodegradation.
-
Calculate the degradation rate and identify any major photodegradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Effect of ascorbic acid on the degradation of cyanocobalamin and hydroxocobalamin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. saspublishers.com [saspublishers.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. realab.ua [realab.ua]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Mitigating Hydroxocobalamin Autofluorescence in Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the autofluorescence of hydroxocobalamin (B81358) in cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydroxocobalamin and why is it used in cell culture?
Hydroxocobalamin is a form of vitamin B12, an essential nutrient for cell growth and replication.[1] It is a common component of cell culture media, supporting cellular metabolism.[2] However, its intrinsic fluorescence can interfere with imaging applications.
Q2: What causes the autofluorescence of hydroxocobalamin?
Hydroxocobalamin possesses a corrin (B1236194) ring structure that can absorb light and subsequently emit it as fluorescence. While its fluorescence quantum yield is very low (on the order of 10⁻⁵ to 10⁻⁶) and its fluorescence lifetime is extremely short (around 100–200 femtoseconds), at high concentrations in cell culture media, its autofluorescence can be significant enough to interfere with the detection of fluorescent probes.[3][4]
Q3: What are the spectral properties of hydroxocobalamin's autofluorescence?
-
Absorption: Hydroxocobalamin exhibits major absorption peaks in the ultraviolet and visible regions. The key absorption maxima are around 351-359 nm and 500-537 nm.
-
Emission: Direct fluorescence emission spectra for hydroxocobalamin are not widely published in the format of a standard spectral curve. However, studies have observed stimulated emission in the range of 590 to 650 nm after excitation at 550 nm. This suggests that when excited by wavelengths in the green-yellow range, it can produce a red-shifted autofluorescence signal.
Q4: How can I determine if hydroxocobalamin autofluorescence is impacting my imaging experiment?
To ascertain if hydroxocobalamin is the source of background fluorescence, you should image a control sample of your cells in the hydroxocobalamin-containing medium without any fluorescent labels. If you observe a signal in your channel of interest, it is likely due to the autofluorescence of hydroxocobalamin or other media components.
Troubleshooting Guides
This section provides solutions to common problems encountered due to hydroxocobalamin autofluorescence.
Problem: High background fluorescence in my images.
Possible Cause: Autofluorescence from hydroxocobalamin in the cell culture medium.
Solutions:
-
Medium Exchange: Before imaging, replace the hydroxocobalamin-containing medium with a phenol (B47542) red-free and vitamin-free imaging buffer or medium. This is the simplest and often most effective solution.
-
Use a Hydroxocobalamin-Free Medium: If possible for your cell line and experimental duration, culture the cells in a medium that does not contain hydroxocobalamin for a period before the experiment.
-
Photobleaching: Intentionally expose the sample to high-intensity light at the excitation wavelength of the autofluorescence before acquiring your final image. This can selectively destroy the autofluorescent molecules.
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can treat the hydroxocobalamin autofluorescence as a separate fluorescent signal and computationally remove it from your image.
-
Choose Fluorophores with Red-Shifted Spectra: Since hydroxocobalamin's autofluorescence appears to be in the red region, selecting fluorophores that are excited by and emit in the far-red or near-infrared part of the spectrum can help avoid spectral overlap.
Problem: My signal-to-noise ratio is too low.
Possible Cause: The autofluorescence from hydroxocobalamin is masking the true signal from your fluorescent probe.
Solutions:
-
Implement a Mitigation Strategy: Follow the solutions outlined above for reducing high background fluorescence.
-
Optimize Antibody/Probe Concentration: Titrate your fluorescently labeled antibody or probe to find the optimal concentration that maximizes your specific signal without increasing non-specific binding.
-
Use Brighter Fluorophores: Select fluorophores with higher quantum yields and extinction coefficients to increase the specific signal.
-
Image Analysis Background Subtraction: While not a physical solution, post-acquisition image processing can be used to subtract a uniform background value. However, this is less accurate than spectral unmixing for non-uniform background.
Quantitative Data Summary
The following table summarizes the known spectral properties of hydroxocobalamin and the general effectiveness of different mitigation strategies.
| Parameter | Value/Effectiveness | Source(s) |
| Absorption Maxima | ~351-359 nm, ~500-537 nm | PubChem |
| Stimulated Emission Range | 590 - 650 nm (with 550 nm excitation) | Slanina et al., 2020 |
| Fluorescence Quantum Yield | Extremely low (~10⁻⁵ - 10⁻⁶) | [3][4] |
| Fluorescence Lifetime | Extremely short (~100 - 200 fs) | [3][4] |
| Mitigation: Medium Exchange | High | General Knowledge |
| Mitigation: Photobleaching | Moderate to High (depends on duration and intensity) | [5] |
| Mitigation: Spectral Unmixing | High (with appropriate controls) | [6][7] |
| Mitigation: Far-Red Fluorophores | High | [8] |
Experimental Protocols
Protocol 1: Photobleaching of Hydroxocobalamin Autofluorescence
This protocol describes how to reduce autofluorescence by exposing the sample to intense light before image acquisition.
Workflow Diagram:
Caption: Workflow for reducing hydroxocobalamin autofluorescence using photobleaching.
Methodology:
-
Sample Preparation: Prepare your cells as you normally would for fluorescence imaging, including any staining protocols.
-
Mounting: Mount the coverslip in a suitable imaging buffer. For live-cell imaging, ensure the buffer is compatible with cell viability.
-
Microscope Setup:
-
Place the sample on the microscope stage.
-
Using a low laser power, locate the region of interest (ROI) you wish to image.
-
-
Photobleaching:
-
Select the laser line that excites the hydroxocobalamin autofluorescence (e.g., 488 nm or 561 nm).
-
Increase the laser power to a high level (e.g., 80-100%).
-
Continuously scan the ROI for a set period (e.g., 30 seconds to 2 minutes). The optimal time will need to be determined empirically.
-
Monitor the decrease in background fluorescence until it reaches an acceptable level. Be mindful that this may also photobleach your specific fluorescent probe to some extent.
-
-
Image Acquisition:
-
Reduce the laser power back to normal imaging levels (e.g., 1-5%).
-
Acquire your final image of the photobleached area.
-
Protocol 2: Spectral Unmixing to Remove Hydroxocobalamin Autofluorescence
This protocol outlines the steps for using a spectral confocal microscope to separate the emission spectrum of hydroxocobalamin from your fluorescent probe(s).
Workflow Diagram:
Caption: Workflow for separating hydroxocobalamin autofluorescence using spectral unmixing.
Methodology:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare a sample of your cells in the hydroxocobalamin-containing medium without any fluorescent labels. Using the spectral detector on your confocal microscope, acquire an emission spectrum of the autofluorescence. This will serve as the reference spectrum for hydroxocobalamin.
-
Fluorophore Spectrum: Prepare a sample stained with only your fluorescent probe of interest. Acquire its emission spectrum under the same imaging conditions. This is the reference spectrum for your signal.
-
Repeat for each fluorophore in a multi-color experiment.
-
-
Image Experimental Sample:
-
On your fully stained experimental sample, instead of acquiring a standard image, acquire a "lambda stack" or "spectral image". This captures the emission intensity at a range of wavelengths for each pixel.
-
-
Perform Linear Unmixing:
-
In your microscope's software (e.g., Zeiss ZEN, Leica LAS X), open the spectral unmixing tool.
-
Load the reference spectra you acquired in step 1.
-
Apply the linear unmixing algorithm to your experimental lambda stack. The software will use the reference spectra to calculate the contribution of each component (hydroxocobalamin autofluorescence and your fluorescent probe) to the total signal in each pixel.
-
-
Analyze Results:
-
The output will be a set of images, with each image showing the isolated signal from one of the components. You will have one image for your probe of interest, and a separate image showing the distribution of the hydroxocobalamin autofluorescence, which can now be excluded from your analysis.
-
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrafast Excited State Dynamics and Fluorescence from Vitamin B12 and Organometallic [Co]–C≡C–R Cobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: The Impact of Hydroxocobalamin on Mitochondrial Respiration Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of hydroxocobalamin (B81358) in experiments involving mitochondrial respiration assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is hydroxocobalamin and why is it used in cellular research?
Hydroxocobalamin is a form of vitamin B12. In a clinical setting, it is primarily used to treat vitamin B12 deficiency and as an antidote for cyanide poisoning.[1][2] For researchers, its most relevant properties are its ability to bind to cyanide ions to form the non-toxic cyanocobalamin (B1173554) and its function as a potent nitric oxide (NO) scavenger.[1][3][4][5] These properties make it a useful tool in studies involving induced hypoxia, cyanide toxicity, or the modulation of NO signaling pathways.
Q2: Can hydroxocobalamin directly affect mitochondrial respiration?
Under normal conditions, hydroxocobalamin is not expected to directly stimulate or inhibit mitochondrial respiration. In cases of cyanide poisoning, where mitochondrial complex IV is inhibited, hydroxocobalamin does not reverse this inhibition directly at the mitochondrial level.[6][7][8] Instead, it acts as an extracellular and intracellular scavenger of cyanide, preventing it from reaching and inhibiting the mitochondrial electron transport chain.[1][5][6] However, it's worth noting that a synthetic analog of hydroxocobalamin, hydroxy-cobalamin[c-lactam] (HCCL), has been shown to impair the function of the electron transport chain, specifically by reducing the activity of complex I.[9]
Q3: How does hydroxocobalamin interfere with laboratory assays?
Hydroxocobalamin is an intensely red-colored compound.[10][11] This coloration is the primary cause of interference in many laboratory assays, particularly those that are colorimetric or spectrophotometric.[4][9][12][13][14] It has a broad absorbance spectrum with peaks at approximately 274 nm, 351 nm, 500 nm, and 526 nm, and no significant absorbance above 600 nm.[6][10] This can lead to unpredictable positive or negative biases in results.[12][13] The interference is not solely due to its color but can also involve chemical interactions with assay reagents.
Q4: Will hydroxocobalamin interfere with fluorescence-based mitochondrial respiration assays like the Seahorse XF assay?
Yes, there is a high potential for interference. The Seahorse XF platform and similar technologies use fluorescent sensors to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). The absorbance spectrum of hydroxocobalamin, particularly its peaks around 500-530 nm, overlaps with the typical excitation and emission wavelengths of many green and orange/red fluorescent probes. This can lead to a quenching of the fluorescent signal or an artificially high background reading, depending on the specific fluorophores and filter sets used by the instrument. This interference can result in inaccurate measurements of OCR and ECAR.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the impact of hydroxocobalamin in your mitochondrial respiration experiments.
Issue 1: Unexpectedly low or high OCR/ECAR readings in the presence of hydroxocobalamin.
-
Possible Cause: Optical interference from hydroxocobalamin. Its red color can absorb the excitation light or the emitted fluorescence from the assay's sensors.
-
Troubleshooting Steps:
-
Run a Vehicle Control: In wells without cells, add the same concentration of hydroxocobalamin as used in your experimental wells. This will help you determine the background signal caused by hydroxocobalamin alone.
-
Perform a Titration: Test a range of hydroxocobalamin concentrations to determine the threshold at which interference becomes significant.
-
Consult Instrument Specifications: If possible, determine the excitation and emission wavelengths of your instrument's sensors and compare them to the absorbance spectrum of hydroxocobalamin.
-
Data Correction: If the interference is consistent and concentration-dependent, you may be able to mathematically correct your data by subtracting the background signal from the vehicle control. However, this should be done with caution and noted in your methodology.
-
Issue 2: Inconsistent or highly variable results across replicate wells containing hydroxocobalamin.
-
Possible Cause: Uneven distribution of hydroxocobalamin or interaction with assay media components over time. In cell culture media, cyanocobalamin (often present in media supplements) can be converted to hydroxocobalamin in the presence of light, which can then bind to proteins.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and handle all solutions containing hydroxocobalamin in low-light conditions to prevent photodegradation.
-
Ensure Homogeneity: Gently mix the assay plate immediately before starting the assay to ensure even distribution of hydroxocobalamin in each well.
-
Fresh Preparation: Prepare hydroxocobalamin solutions fresh for each experiment to minimize degradation or interaction with media components.
-
Issue 3: Altered cellular metabolism unrelated to the experimental question.
-
Possible Cause: Biological activity of hydroxocobalamin. As a potent nitric oxide (NO) scavenger, hydroxocobalamin can alter cellular signaling pathways that are dependent on NO.
-
Troubleshooting Steps:
-
Include Appropriate Biological Controls: If your experimental system is sensitive to changes in NO levels, include control groups to assess the impact of NO scavenging.
-
Consider Alternative Compounds: If the goal is simply to have a vitamin B12 supplement in the media, consider using cyanocobalamin and protecting the media from light, as cyanocobalamin has a lower affinity for binding to proteins.
-
Data Presentation
Table 1: Summary of Known Interferences of Hydroxocobalamin with Common Laboratory Analytes
| Analyte | Instrument(s) | Direction of Bias | Reference(s) |
| Alanine Aminotransferase | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12] |
| Amylase | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12][13] |
| Total Bilirubin | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12] |
| Cholesterol | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12] |
| Creatine Kinase | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12] |
| Creatinine | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12][13] |
| Magnesium | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12] |
| Uric Acid | Beckman Coulter DxC, AU680 | Positive/Negative | [4][9][12] |
| Iron | Beckman Coulter DxC | Positive/Negative | [4][9][12] |
| Phosphate | Beckman Coulter DxC | Positive/Negative | [4][9][12] |
| Total Protein | Beckman Coulter DxC | Positive/Negative | [4][9][12][13] |
| Triglycerides | Beckman Coulter DxC | Positive/Negative | [4][9][12] |
| Carboxyhemoglobin | Co-oximetry | Increase/Decrease | [1] |
| Methemoglobin | Co-oximetry | Increase | [1] |
| Oxyhemoglobin | Co-oximetry | Decrease | [1] |
Table 2: Effect of Hydroxy-cobalamin[c-lactam] (HCCL) on Mitochondrial Electron Transport Chain Complex Activity
| Mitochondrial Complex | % Reduction in Activity | Statistical Significance | Reference |
| Complex I | 31% | p < 0.05 | [9] |
| Complex II | 11% | Not Significant | [9] |
| Complex III | 15% | Not Significant | [9] |
| Complex IV | 7% | Not Significant | [9] |
Experimental Protocols
Protocol: Assessing the Impact of Hydroxocobalamin on Mitochondrial Respiration using a Fluorescence-Based Assay
This protocol provides a framework for investigating the effects of a compound in the presence of hydroxocobalamin, with steps to control for its potential interference.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to adhere overnight.
-
-
Hydroxocobalamin and Compound Preparation:
-
Prepare a stock solution of hydroxocobalamin in a suitable vehicle (e.g., assay medium). Protect the stock solution from light.
-
Prepare your test compound(s) at the desired concentrations.
-
Prepare a "vehicle + hydroxocobalamin" control solution.
-
-
Assay Plate Preparation:
-
On the day of the assay, remove the cell culture medium and replace it with fresh, pre-warmed assay medium containing either the vehicle, your test compound, hydroxocobalamin alone, or your test compound plus hydroxocobalamin.
-
Include "no-cell" wells with hydroxocobalamin to measure background interference.
-
-
Instrument Setup and Execution:
-
Hydrate the sensor cartridge according to the manufacturer's instructions.
-
Load the prepared assay plate into the Seahorse XF analyzer and run your standard mitochondrial stress test protocol (e.g., sequential injections of oligomycin, FCCP, and rotenone/antimycin A).
-
-
Data Analysis:
-
Subtract the average OCR and ECAR values from the "no-cell" hydroxocobalamin control wells from all other wells containing hydroxocobalamin.
-
Compare the OCR and ECAR profiles of cells treated with your test compound alone versus cells treated with the test compound in the presence of hydroxocobalamin.
-
Analyze the data from the "hydroxocobalamin alone" wells to determine if it has any direct effect on your cells' respiration at the concentration used.
-
Visualizations
Caption: Troubleshooting workflow for hydroxocobalamin interference.
Caption: Mechanism of cyanide toxicity and hydroxocobalamin action.
Caption: Nitric oxide signaling and scavenging by hydroxocobalamin.
References
- 1. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic concentrations of hydroxocobalamin interferes with several spectrophotometric assays on the Beckman Coulter DxC and AU680 chemistry analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxocobalamin | C62H89CoN13O15P | CID 44475014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hemolysis index to detect degree of hydroxocobalamin interference with common laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxocobalamin interference in routine laboratory tests: Development of a protocol for identifying samples and reporting results from patients treated with CyanokitTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Long-term stability of Hydroxocobalamin in physiological buffer for cell culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the long-term stability of Hydroxocobalamin (B81358) in physiological buffers commonly used for cell culture. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is Hydroxocobalamin in standard cell culture media like DMEM or RPMI-1640 at 37°C?
A1: While cyanocobalamin (B1173554) is often the form of vitamin B12 added to commercial cell culture media, it can be converted to hydroxocobalamin, particularly in the presence of light.[1][2] Studies have shown that under standard cell culture conditions (37°C), a significant portion of cyanocobalamin can convert to hydroxocobalamin over several days.[1] Hydroxocobalamin itself is considered a more biologically active form. Its stability in solution is influenced by several factors including pH, light exposure, and the presence of other components in the media.[3] For prolonged experiments, it is advisable to minimize light exposure to the culture medium.
Q2: What are the primary factors that can lead to the degradation of Hydroxocobalamin in my cell culture experiments?
A2: The main factors contributing to the degradation of hydroxocobalamin in a cell culture setting are:
-
Light Exposure: Hydroxocobalamin is photosensitive. Exposure to light, especially UV and blue light, can lead to its degradation.[3] It is recommended to work with hydroxocobalamin-containing solutions in a darkened environment and store them in light-protected containers.
-
pH: The stability of cobalamins is pH-dependent. While specific data for hydroxocobalamin in various cell culture buffers is limited, the optimal pH range for the stability of the related compound cyanocobalamin is between 4.0 and 7.0.[3] Standard cell culture media are typically buffered to a physiological pH of around 7.4.
-
Presence of Reducing or Oxidizing Agents: Components in the cell culture medium or secreted by cells can potentially interact with and degrade hydroxocobalamin. For instance, ascorbic acid (Vitamin C) can accelerate the degradation of cobalamins.[4]
-
Temperature: While hydroxocobalamin shows reasonable stability at room temperature for short periods, long-term incubation at 37°C can contribute to its degradation over time.
Q3: I am observing inconsistent results in my long-term cell culture experiments where Hydroxocobalamin is a key component. Could its degradation be the cause?
A3: Yes, the degradation of hydroxocobalamin over the course of a long-term experiment is a plausible cause for inconsistent results. A decline in the concentration of the active form of the vitamin could lead to variability in cellular responses. To confirm this, it is recommended to perform a stability study of hydroxocobalamin in your specific cell culture medium under your experimental conditions. An experimental protocol for such a study is provided below.
Q4: How is Hydroxocobalamin taken up by cells in culture?
A4: Hydroxocobalamin, like other cobalamins, is primarily taken up by cells through a process of receptor-mediated endocytosis.[5][6] It binds to the protein transcobalamin II (TCII) in the culture medium. The TCII-hydroxocobalamin complex then binds to a specific cell surface receptor, leading to its internalization into the cell.[6][7] Inside the cell, it is converted into its active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of expected biological effect over time | Degradation of hydroxocobalamin in the culture medium. | 1. Minimize light exposure: Protect the cell culture medium from light by using amber-colored bottles or wrapping containers in aluminum foil. Perform manipulations in a darkened biosafety cabinet. 2. Prepare fresh media: For long-term experiments, consider replenishing the medium with freshly prepared hydroxocobalamin-containing medium at regular intervals. 3. Conduct a stability test: Use the provided experimental protocol to determine the stability of hydroxocobalamin under your specific experimental conditions. |
| High variability between experimental replicates | Inconsistent degradation of hydroxocobalamin due to slight variations in handling (e.g., light exposure). | 1. Standardize handling procedures: Ensure all replicates are handled identically with respect to light exposure and incubation times. 2. Aliquot stock solutions: Prepare single-use aliquots of your hydroxocobalamin stock solution to avoid repeated freeze-thaw cycles and light exposure of the entire stock. |
| Precipitate observed in the culture medium | Potential interaction of hydroxocobalamin with other media components or degradation into less soluble forms. | 1. Check for compatibility: Review the composition of your cell culture medium for components known to interact with cobalamins. 2. Filter the medium: If a precipitate is observed after adding hydroxocobalamin, filter the medium through a 0.22 µm filter before use. However, this may also remove some of the active compound. |
Data on Factors Affecting Hydroxocobalamin Stability
While specific quantitative data for the long-term stability of hydroxocobalamin in physiological buffers for cell culture is not extensively available in the literature, the following table summarizes key factors known to influence its stability based on studies of related compounds and conditions.
| Factor | Effect on Stability | Recommendations for Cell Culture |
| Light | Significant degradation upon exposure, especially to UV and blue light.[3] | Protect media and stock solutions from light at all times. Use light-blocking containers. |
| Temperature | Stable for shorter periods at room temperature and refrigerated. Long-term incubation at 37°C will accelerate degradation. | Prepare fresh media for long-term cultures or replenish periodically. Store stock solutions at -20°C or -80°C. |
| pH | Optimal stability for cobalamins is generally in the range of 4.0-7.0.[3] | Cell culture media are typically buffered at ~pH 7.4, which is within a reasonable range for stability. Monitor and maintain the pH of your culture. |
| Other Media Components | Reducing agents like ascorbic acid can accelerate degradation.[4] Riboflavin can enhance photolytic degradation.[3] | Be aware of the full composition of your medium. If high levels of potentially interacting components are present, consider stability testing. |
Experimental Protocols
Protocol for Assessing Hydroxocobalamin Stability in Cell Culture Medium
Objective: To quantify the degradation of hydroxocobalamin in a specific physiological buffer or cell culture medium over time under standard cell culture conditions.
Materials:
-
Hydroxocobalamin
-
Physiological buffer or cell culture medium of interest (e.g., PBS, DMEM, RPMI-1640)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[9][10]
-
Appropriate HPLC column (e.g., C18)[9]
-
Mobile phase (e.g., methanol/water gradient with a buffer like formic acid or phosphate (B84403) buffer)[10][11]
Methodology:
-
Preparation of Hydroxocobalamin Solution:
-
Prepare a stock solution of hydroxocobalamin in a suitable solvent (e.g., sterile water or PBS) at a known concentration.
-
Spike the physiological buffer or cell culture medium with the hydroxocobalamin stock solution to the final desired experimental concentration.
-
-
Incubation:
-
Aliquot the hydroxocobalamin-containing medium into sterile, light-protected microcentrifuge tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, 168 hours).
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
If the medium contains serum or other proteins, perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile (B52724) or methanol) and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method.
-
Set the UV-Vis detector to the maximum absorbance wavelength for hydroxocobalamin (approximately 351 nm).[9]
-
Quantify the peak area corresponding to hydroxocobalamin.
-
-
Data Analysis:
-
Calculate the concentration of hydroxocobalamin remaining at each time point by comparing the peak areas to a standard curve of known hydroxocobalamin concentrations.
-
Plot the percentage of hydroxocobalamin remaining versus time to determine its stability profile.
-
Visualizations
Caption: Cellular uptake and metabolism of Hydroxocobalamin.
Caption: Experimental workflow for assessing Hydroxocobalamin stability.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making pretty diagrams with GraphViz [steveliles.github.io]
- 5. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Hydroxocobalamin? [synapse.patsnap.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. saspublishers.com [saspublishers.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Hydroxocobalamin in Primary Cortical Neuron Culture
Welcome to the technical support center for the use of hydroxocobalamin (B81358) in primary cortical neuron cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the use of hydroxocobalamin in primary cortical neuron cultures.
Q1: My primary cortical neurons are dying or appear unhealthy despite treatment with hydroxocobalamin. What could be the problem?
A1: While hydroxocobalamin is generally considered non-toxic, neuronal death can be attributed to several factors unrelated to the compound itself.[1] Consider the following:
-
Suboptimal Culture Conditions: Primary neurons are highly sensitive to their environment. Ensure that your culture medium (e.g., Neurobasal medium with B-27 supplement), coating substrate (e.g., Poly-D-Lysine), and cell plating density are optimized.[2] Healthy cortical neurons should adhere and begin extending processes within the first two days in vitro.
-
Instability of Hydroxocobalamin: Hydroxocobalamin can be sensitive to light.[3] Prepare solutions fresh and protect them from light to maintain their efficacy. The conversion of cyanocobalamin (B1173554) to hydroxocobalamin is known to be induced by light.[3]
-
Oxidative Stress Overload: While hydroxocobalamin is a potent scavenger of nitric oxide (NO) and superoxide (B77818) radicals, the level of oxidative stress in your culture may be too high for it to overcome completely.[4][5] Ensure the initial health of the neurons is optimal before inducing stress.
-
Incorrect Concentration: The neuroprotective effects of hydroxocobalamin can be dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: I am observing a pink or reddish color in my culture medium after adding hydroxocobalamin. Is this normal and will it affect my experiment?
A2: Yes, this is completely normal. Hydroxocobalamin is a red-colored compound, and its addition to the culture medium will result in a pink to reddish hue.[6] This color change itself is not harmful to the neurons. However, it can interfere with colorimetric cell viability assays such as the MTT or XTT assays.[6]
Q3: My colorimetric cell viability assay (e.g., MTT, XTT) is giving inconsistent or unreliable results in the presence of hydroxocobalamin. What should I do?
A3: The red color of hydroxocobalamin interferes with the spectrophotometric readings of formazan-based assays.[6] To obtain accurate cell viability data, consider the following alternatives:
-
ATP-Based Assays: These assays measure the amount of ATP in viable cells and are highly sensitive. The luminescent signal is not affected by the color of the medium.[7]
-
Resazurin (AlamarBlue) Assay: This fluorescent assay measures the metabolic activity of viable cells and is less susceptible to interference from colored compounds than colorimetric assays.[8]
-
Trypan Blue Exclusion Assay: This is a simple and cost-effective method to count viable and non-viable cells using a hemocytometer. Viable cells with intact membranes will exclude the blue dye.[8]
-
LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released into the medium from damaged cells. This provides an indication of cytotoxicity.
Q4: What is the optimal concentration and incubation time for hydroxocobalamin to achieve neuroprotection?
A4: The optimal concentration and incubation time can vary depending on the specific neuronal culture conditions and the type and severity of the induced stress. It is highly recommended to perform a dose-response and time-course experiment. Based on available literature for related compounds and cell types, a starting range of 10 pM to 100 µM can be considered for initial optimization.[5] Pre-incubation with hydroxocobalamin for a period before inducing the neurotoxic insult may enhance its protective effects.
Q5: How should I prepare and store my hydroxocobalamin stock solution?
A5: Hydroxocobalamin is soluble in water and phosphate-buffered saline (PBS).[6] To prepare a stock solution:
-
Dissolve hydroxocobalamin hydrochloride in sterile PBS or water to a desired concentration (e.g., 10 mM). Gentle warming or sonication can aid dissolution.[6]
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C for long-term storage.[6] For short-term use, solutions can be stored at 4°C for up to a week, protected from light. It is always recommended to prepare fresh dilutions in culture medium for each experiment.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of cobalamins in neuronal cell culture. Note that data for hydroxocobalamin in primary cortical neurons is limited, and some data is extrapolated from studies on cyanocobalamin or other neuronal cell types. Optimization for your specific model is recommended.
Table 1: Recommended Concentration Range for Neuroprotection Studies
| Compound | Cell Type | Recommended Concentration Range for Optimization | Reference |
| Hydroxocobalamin | Primary Cortical Neurons | 10 pM - 100 µM | [5] |
| Cyanocobalamin | 661W/RGC-5 (neuronal cell line) | 10 pM - 100 µM | [5] |
Table 2: Observed Effects of Cyanocobalamin on Neuronal Cell Survival Under Oxidative Stress
| Concentration of Cyanocobalamin | Cell Survival (%) |
| 0 (Control with Menadione) | 21.2 ± 8.8 |
| 10 pM | 56.5 ± 3.6 |
| 10 µM | 87.7 ± 3.4 |
Data adapted from a study on 661W/RGC-5 cells treated with menadione (B1676200) to induce oxidative stress.[5] This serves as a reference for designing dose-response experiments with hydroxocobalamin in primary cortical neurons.
Experimental Protocols
Protocol 1: Preparation of Hydroxocobalamin Stock Solution
-
Materials:
-
Hydroxocobalamin hydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Light-protecting sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of hydroxocobalamin hydrochloride powder.
-
Dissolve the powder in sterile water or PBS to a stock concentration of 10 mM. If needed, gentle warming or brief sonication can be used to facilitate dissolution.[6]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, the solution can be stored at 4°C for up to one week, protected from light.
-
Protocol 2: Assessing Neuroprotective Effects of Hydroxocobalamin Against Oxidative Stress
-
Cell Culture:
-
Culture primary cortical neurons on Poly-D-Lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX at a density of approximately 1.5 x 10^5 cells/cm².
-
Maintain the cultures at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.
-
-
Hydroxocobalamin Treatment:
-
Prepare fresh dilutions of hydroxocobalamin from your stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM for a dose-response experiment).
-
Carefully remove half of the medium from each well and replace it with the medium containing the corresponding concentration of hydroxocobalamin. Include a vehicle control (medium without hydroxocobalamin).
-
Incubate the cells for the desired pre-treatment time (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a solution of a neurotoxic agent that induces oxidative stress (e.g., hydrogen peroxide (H₂O₂) or glutamate) in pre-warmed culture medium at the desired final concentration.
-
Add the neurotoxic agent to the wells containing hydroxocobalamin and control wells. Include a control group that receives neither hydroxocobalamin nor the neurotoxic agent.
-
Incubate for the desired duration of the insult (e.g., 1-24 hours, depending on the toxin).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a non-interfering method such as an ATP-based assay (e.g., CellTiter-Glo®) or a resazurin-based assay. Follow the manufacturer's instructions for the chosen assay.
-
Alternatively, perform a Trypan Blue exclusion assay to manually count viable and non-viable cells.
-
Analyze the data to determine the neuroprotective effect of hydroxocobalamin at different concentrations.
-
Visualizations
References
- 1. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B12 and Nitrosative Stress [b12-vitamin.com]
- 4. What is the mechanism of Hydroxocobalamin? [synapse.patsnap.com]
- 5. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210252037A1 - Process for the preparation of hydroxocobalamin hydrochloride - Google Patents [patents.google.com]
- 7. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 8. Cytotoxic activity of cobalamin in cultured malignant and nonmalignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hydroxocobalamin and Cyanocobalamin for Research Applications
For researchers, scientists, and professionals in drug development, the choice between different forms of vitamin B12, specifically hydroxocobalamin (B81358) and cyanocobalamin (B1173554), is a critical decision influenced by their distinct physicochemical properties, pharmacokinetic profiles, and cellular interactions. This guide provides an objective comparison of these two cobalamins, supported by experimental data, to inform their application in research and therapeutic development.
Hydroxocobalamin, the naturally occurring form of vitamin B12, and cyanocobalamin, a synthetic version, are both precursors to the active coenzyme forms of vitamin B12: methylcobalamin (B1676134) and adenosylcobalamin.[1] However, their structural differences lead to significant variations in their biological handling and efficacy, which are detailed below.
Pharmacokinetic Profile: A Clear Distinction in Retention
Experimental evidence from human studies demonstrates a marked difference in the retention and excretion of hydroxocobalamin and cyanocobalamin. Following intramuscular injection, hydroxocobalamin exhibits significantly greater retention in the body. One study found that after administering approximately 1 mg of each compound, subjects retained about 75% of the hydroxocobalamin dose, while only about 20% of the cyanocobalamin dose was retained.[2] This difference is largely attributed to hydroxocobalamin's higher affinity for serum proteins, which reduces its glomerular filtration and subsequent urinary excretion.[2]
| Parameter | Hydroxocobalamin | Cyanocobalamin | Data Source |
| 24-hour Retention (after i.m. injection) | ~75% | ~20% | Human Study[2] |
| 24-hour Urinary Excretion (after i.m. injection) | ~25% | ~80% | Human Study[2] |
| Binding to Serum Proteins | High | Low | Human Study[2] |
Cellular Dynamics: Faster Uptake and Processing with Hydroxocobalamin
In vitro studies using HeLa cells have revealed that hydroxocobalamin is more readily taken up and processed by cells compared to cyanocobalamin. Research indicates a two-fold faster cellular accumulation of hydroxocobalamin.[3] Furthermore, the intracellular processing of internalized hydroxocobalamin is six-fold faster than that of cyanocobalamin.[3] This accelerated conversion to the active coenzyme forms suggests that hydroxocobalamin may elicit a more rapid biological response. The detachment rate from the cell surface for cyanocobalamin is four times higher than for hydroxocobalamin, contributing to the latter's superior cellular retention.[3]
| Cellular Parameter | Hydroxocobalamin | Cyanocobalamin | Data Source |
| Cellular Accumulation Rate | 2-fold faster | - | In vitro (HeLa cells)[3] |
| Intracellular Processing Speed | 6-fold faster | - | In vitro (HeLa cells)[3] |
| Cell Surface Detachment Rate Ratio | 1 | 4 | In vitro (HeLa cells)[3] |
Clinical and Therapeutic Implications
The superior retention and cellular uptake of hydroxocobalamin have led to its preference in certain clinical applications. British guidelines, for instance, recommend hydroxocobalamin for the treatment of vitamin B12 deficiency, particularly in cases with neurological involvement.[4] Its favorable pharmacokinetic profile allows for less frequent dosing compared to cyanocobalamin for maintenance therapy.[4]
A significant and distinct application of hydroxocobalamin is its use as a first-line antidote for cyanide poisoning. It effectively chelates cyanide ions to form the non-toxic cyanocobalamin, which is then safely excreted in the urine.
Experimental Protocols
In Vitro Cellular Uptake of Cobalamins
Objective: To quantify and compare the cellular uptake of radiolabeled hydroxocobalamin and cyanocobalamin in a cultured cell line.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa) at a density of 0.2-0.5 x 10^6 cells per well in 6-well plates and culture overnight in a suitable medium.
-
Preparation of Radiolabeled Cobalamins: Prepare solutions of [⁵⁷Co]-hydroxocobalamin and [⁵⁷Co]-cyanocobalamin, each bound to transcobalamin (TC) to facilitate receptor-mediated endocytosis.
-
Uptake Assay:
-
Remove the culture medium from the wells and wash the cells.
-
Add 1 ml of fresh medium containing the [⁵⁷Co]-cobalamin-TC complex to each well.
-
Incubate the plates at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to measure uptake over time. A parallel incubation at 4°C can be performed to measure cell surface binding.
-
To determine specific uptake, include a control well with a 10 mM solution of EDTA or EGTA to block the process.
-
-
Cell Harvesting and Measurement:
-
After incubation, remove the medium and wash the cells to remove any unbound radiolabel.
-
Detach the cells from the plate using a 0.05% trypsin/EDTA solution.
-
Measure the radioactivity in the cell lysate using a gamma counter to determine the amount of internalized cobalamin.
-
A protein assay can be performed on the cell lysate to normalize the uptake to the total protein content.[5]
-
HPLC Analysis of Cobalamin Forms in Plasma
Objective: To separate and quantify hydroxocobalamin and cyanocobalamin in plasma samples.
Methodology:
-
Sample Preparation:
-
Centrifuge whole blood samples to separate the plasma.
-
To 200 µL of plasma, add an internal standard (e.g., paracetamol).
-
Perform a protein precipitation and extraction by adding 1 mL of cold ethanol (B145695) (-20°C), vortexing, and centrifuging.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.[6]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025% trifluoroacetic acid in deionized water, pH 2.9) and an organic solvent (e.g., methanol).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength of 230 nm.[7]
-
-
Quantification:
-
Generate a standard curve using known concentrations of hydroxocobalamin and cyanocobalamin.
-
Identify and quantify the peaks in the plasma samples by comparing their retention times and peak areas to the standards.[7]
-
Visualizing the Pathways
To further elucidate the differences between hydroxocobalamin and cyanocobalamin, the following diagrams illustrate their intracellular processing and the mechanism of cyanide detoxification by hydroxocobalamin.
References
- 1. Absorption of cyanocobalamin, coenzyme B 12 , methylcobalamin, and hydroxocobalamin at different dose levels. | Semantic Scholar [semanticscholar.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cellular Uptake Kinetics of Hydroxocobalamin and Cyanocobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake kinetics of two common forms of vitamin B12, hydroxocobalamin (B81358) (HOCbl) and cyanocobalamin (B1173554) (CNCbl). The information presented is supported by experimental data to assist researchers and professionals in making informed decisions regarding the use of these compounds in therapeutic and research applications.
Introduction
Vitamin B12, or cobalamin, is a vital water-soluble vitamin essential for numerous physiological processes, including DNA synthesis, red blood cell formation, and neurological function.[1] It exists in several forms, known as vitamers, with hydroxocobalamin and cyanocobalamin being two of the most frequently utilized for supplementation and treatment of deficiencies.[2][3][4] While both are precursors to the active coenzyme forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), their cellular uptake and subsequent intracellular processing exhibit notable differences.[2][3][4]
Hydroxocobalamin is a naturally occurring form of vitamin B12 produced by bacteria, while cyanocobalamin is a synthetic form commonly used in supplements and fortified foods due to its stability.[5][6] Understanding the kinetics of their cellular uptake is crucial for optimizing therapeutic strategies and drug delivery systems.
Cellular Uptake and Processing Overview
The cellular uptake of both hydroxocobalamin and cyanocobalamin is a complex process mediated by the plasma protein transcobalamin (TC).[2][3][4][7] The cobalamin-TC complex binds to a specific cell surface receptor, CD320, and is internalized via receptor-mediated endocytosis.[2][3][4][7] Inside the cell, the complex is degraded in lysosomes, releasing the cobalamin into the cytoplasm.[2][3][4] Subsequently, the original axial ligand (hydroxo- or cyano- group) is removed, and the cobalamin is converted into its active coenzyme forms, MeCbl in the cytoplasm and AdoCbl in the mitochondria.[2][3][4]
Comparative Quantitative Data
A study by Minet et al. (2024) using HeLa cells provides key insights into the kinetic differences between hydroxocobalamin and cyanocobalamin uptake. The following table summarizes their findings.
| Kinetic Parameter | Hydroxocobalamin (HOCbl) | Cyanocobalamin (CNCbl) | Fold Difference (HOCbl vs. CNCbl) | Reference |
| Intracellular Processing Rate | Faster | Slower | 6-fold faster | [2][3][4][8] |
| Cell Surface Detachment Rate | Slower | Faster | 4-fold slower | [2][3][4][8] |
| Overall Cellular Accumulation | Faster | Slower | 2-fold faster | [2][3][4] |
Experimental Protocols
The key experimental data cited above was obtained through a series of in vitro experiments using HeLa cells. A detailed methodology is provided below.
Cell Culture and Radiolabeling:
-
Cell Line: Human cervical cancer cells (HeLa) were used as a model system.
-
Radiolabeling: Cyanocobalamin and hydroxocobalamin were radiolabeled with Cobalt-57 (⁵⁷Co) to track their uptake and intracellular fate.
-
Culture Conditions: HeLa cells were cultured in a suitable medium, and at the start of the experiment, the medium was replaced with one containing either CN[⁵⁷Co]Cbl or HO[⁵⁷Co]Cbl bound to a surplus of bovine transcobalamin.
Uptake and Accumulation Assay:
-
Time Points: Cellular growth and radioactivity accumulation were measured at various time intervals (e.g., 4, 24, and 48 hours).[4]
-
Measurement: At each time point, cells were harvested, and the associated radioactivity was measured to determine the amount of intracellular cobalamin.
-
Surface-Bound vs. Internalized Cobalamin: To distinguish between cobalamin bound to the cell surface and that which had been internalized, cells were treated with trypsin to release surface-bound proteins and associated cobalamin. The radioactivity in the trypsin-released fraction and the remaining cell pellet was measured separately.
Analysis of Intracellular Cobalamin Forms:
-
Extraction: Intracellular cobalamins were extracted from the cell pellets.
-
Chromatography: The different forms of cobalamin (HOCbl, CNCbl, MeCbl, and AdoCbl) were separated and quantified using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflow
Cellular Uptake and Processing of Cobalamin
Caption: Cellular uptake and metabolic pathway of cobalamin (XCbl).
Experimental Workflow for Comparing Cobalamin Uptake
Caption: Workflow for kinetic analysis of cobalamin uptake.
Discussion and Conclusion
The available experimental evidence strongly suggests that hydroxocobalamin exhibits more favorable cellular uptake kinetics compared to cyanocobalamin. The six-fold faster intracellular processing and four-fold lower detachment rate from the cell surface contribute to a two-fold greater cellular accumulation of hydroxocobalamin.[2][3][4][8]
These findings have significant implications for clinical and research applications. The more rapid and efficient cellular uptake of hydroxocobalamin may lead to a quicker therapeutic response in the treatment of vitamin B12 deficiency.[3] The higher retention within the body is another advantage of hydroxocobalamin over cyanocobalamin.[9]
In contrast, cyanocobalamin's stability and lower cost make it a practical option for food fortification and standard oral supplements.[5] However, for applications requiring rapid and efficient cellular delivery, such as in cases of severe deficiency or in the development of targeted drug delivery systems utilizing vitamin B12 as a carrier, hydroxocobalamin appears to be the superior choice.
Further research is warranted to explore these kinetic differences in various cell types and in vivo models to fully elucidate the therapeutic advantages of each cobalamin form.
References
- 1. Hydroxocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ivboost.uk [ivboost.uk]
- 7. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating HPLC Methods for Hydroxocobalamin Quantification in Tissue Homogenates
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxocobalamin (B81358) (a form of Vitamin B12) in tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and understanding its therapeutic effects. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides a comparative overview of HPLC-based methods, detailing experimental protocols and presenting validation data to aid in method selection and implementation.
Intracellular Fate of Hydroxocobalamin: A Metabolic Pathway
Hydroxocobalamin (OHCbl) serves as a precursor to the two biologically active coenzyme forms of vitamin B12: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl). Upon cellular uptake, OHCbl undergoes a series of enzymatic reactions to become functionally active. Understanding this pathway is essential for interpreting quantification results in the context of cellular metabolism.
Experimental Protocols: From Tissue to Analysis
The following sections detail generalized yet critical steps for the preparation and analysis of tissue homogenates for hydroxocobalamin quantification. It is imperative to note that method validation is essential when adapting these protocols to specific tissue types and laboratory conditions.
Tissue Homogenization and Extraction
This protocol provides a foundational method for extracting cobalamins from tissue matrices while aiming to preserve their native forms.
Materials:
-
Tissue sample (e.g., liver, kidney, brain)
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem, bead beater)
-
Centrifuge
-
Phenol-chloroform mixture (1:1, v/v), water-saturated
-
Methanol, HPLC grade
-
All procedures should be performed under subdued light to prevent photodegradation of cobalamins.
Procedure:
-
Excise and weigh the tissue sample promptly. To remove excess blood, rinse thoroughly with ice-cold PBS.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add a pre-determined volume of ice-cold PBS (e.g., 3-5 volumes of the tissue weight) to the minced tissue.
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
To a known volume of the homogenate, add an equal volume of water-saturated phenol-chloroform.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the extracted cobalamins.
-
The extract can then be further purified using solid-phase extraction (SPE) or directly analyzed by HPLC, depending on the required sensitivity and cleanliness of the sample.
Illustrative HPLC Methodologies
Below are two distinct HPLC methodologies that can be adapted and validated for the quantification of hydroxocobalamin in tissue homogenates. Method 1 is a reversed-phase HPLC-UV approach, suitable for routine analysis, while Method 2 employs the higher sensitivity and specificity of UPLC-MS/MS.
Method 1: Reversed-Phase HPLC with UV Detection
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic modifier (e.g., methanol, acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm for hydroxocobalamin.
-
Injection Volume: 20-100 µL.
Method 2: UPLC-MS/MS
-
UPLC System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
-
Injection Volume: 5-10 µL.
Comparative Performance of HPLC Methods
The validation of an analytical method is paramount to ensure reliable and reproducible results. The following tables summarize typical validation parameters for HPLC-based quantification of hydroxocobalamin. The data is compiled from studies on biological fluids and serves as a benchmark for researchers validating their methods for tissue homogenates.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Method 1: HPLC-UV (Adapted) | Method 2: UPLC-MS/MS (Plasma)[1] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Prevail C8 (100 x 2.1 mm, 3 µm) |
| Mobile Phase | Methanol:Water:Phosphoric Acid | Acetonitrile:Water (50:50 v/v) + 10mM Ammonium Acetate + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 350 nm | ESI-MS/MS |
| Retention Time | Typically > 5 min | 1.55 min |
| Run Time | ~15 min | 3.4 min |
Table 2: Summary of Validation Parameters
| Parameter | Method 1: HPLC-UV (Typical Values) | Method 2: UPLC-MS/MS (Plasma)[1] |
| Linearity Range | 2-160 µg/mL | 5-400 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.6 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | ~2.0 µg/mL | 5.0 ng/mL |
| Accuracy (% Recovery) | 98-102% | 92.5-108.9% |
| Precision (% RSD) | < 2% | Intra-day: 1.0-9.6%, Inter-day: 4.6-10.9% |
| Analyte Recovery | Not specified for tissue | 33.5-38.2% |
Experimental Workflow and Logic
The logical flow from sample preparation to data analysis is critical for a successful validation study. The following diagram illustrates a typical workflow.
References
Hydroxocobalamin vs. Cyanocobalamin: An In Vitro Comparison of a Key Homocysteine Co-factor
A detailed examination of the in vitro cellular uptake and metabolic conversion of two common forms of vitamin B12, hydroxocobalamin (B81358) and cyanocobalamin (B1173554), provides critical insights for researchers and drug development professionals. This guide synthesizes available data to compare their potential efficacy in reducing homocysteine levels, a crucial factor in various physiological and pathological processes.
Elevated homocysteine is a recognized risk factor for a range of health issues, and its metabolism is critically dependent on vitamin B12. Both hydroxocobalamin, a natural form of vitamin B12, and cyanocobalamin, a synthetic and widely used form, are precursors to the active coenzymes, methylcobalamin (B1676134) and adenosylcobalamin. Methylcobalamin is a direct cofactor for methionine synthase, the enzyme that catalyzes the remethylation of homocysteine to methionine.[1][2][3][4][5][6] Understanding the comparative efficiency of hydroxocobalamin and cyanocobalamin in this metabolic pathway is therefore of significant interest.
Cellular Kinetics: A Faster Path to Activation for Hydroxocobalamin
A key in vitro study utilizing HeLa cells provides a detailed comparison of the cellular kinetics of hydroxocobalamin and cyanocobalamin. The findings indicate a significantly more rapid cellular accumulation and processing of hydroxocobalamin.[7][8][9] This accelerated conversion into the active forms of vitamin B12 suggests a potentially earlier and more robust response in metabolic pathways dependent on these cofactors, such as the reduction of homocysteine.
The study revealed two critical differences in the cellular handling of these two forms of cobalamin:
-
Faster Intracellular Processing: The "activating" intracellular processing of internalized hydroxocobalamin was found to be six-fold faster than that of cyanocobalamin.[7][8][9]
-
Reduced Cellular Efflux: The detachment rate of cyanocobalamin from the cell surface was four times higher than that of hydroxocobalamin, leading to a greater retention of hydroxocobalamin within the cell.[7][8][9]
These kinetic advantages result in a two-fold faster overall cellular accumulation and processing of hydroxocobalamin compared to cyanocobalamin.[7][8][9]
Quantitative Data Summary
The following table summarizes the key kinetic parameters from the comparative in vitro study in HeLa cells, highlighting the superior cellular processing of hydroxocobalamin.
| Parameter | Hydroxocobalamin (HOCbl) | Cyanocobalamin (CNCbl) | Fold Difference (HOCbl vs. CNCbl) | Reference |
| Intracellular Processing Rate | Faster | Slower | 6x Faster | [7][8][9] |
| Cell Surface Detachment Rate | Lower | Higher | 4x Lower | [7][8][9] |
| Overall Cellular Accumulation & Processing | Faster | Slower | 2x Faster | [7][8][9] |
Experimental Protocols
While a specific protocol for a direct head-to-head comparison of homocysteine reduction is not detailed in the available literature, a generalized experimental workflow can be outlined based on the kinetic study and standard cell culture and analytical techniques.
In Vitro Comparison of Cobalamin Forms on Homocysteine Levels: A Generalized Protocol
-
Cell Culture:
-
HeLa cells, or another suitable human cell line, are cultured in a standard growth medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere and grow to a specific confluency.
-
-
Treatment:
-
The growth medium is replaced with a serum-free or low-serum medium containing either hydroxocobalamin or cyanocobalamin at various concentrations.
-
Control wells receive the medium without any added cobalamin.
-
To induce homocysteine accumulation, cells can be pre-treated with a methionine-rich medium or a methionine synthase inhibitor, if necessary for the specific cell line.
-
-
Incubation:
-
Cells are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of the cobalamins and their effect on homocysteine levels.
-
-
Sample Collection:
-
At the end of the incubation period, the cell culture supernatant (medium) is collected.
-
The cells are harvested and lysed to measure intracellular homocysteine and protein content for normalization.
-
-
Homocysteine Measurement:
-
Homocysteine levels in the cell culture supernatant and cell lysates are quantified using a validated method. Common methods include:
-
-
Data Analysis:
-
Homocysteine concentrations are normalized to the total protein content of the cells in each well.
-
Statistical analysis is performed to compare the homocysteine levels in the hydroxocobalamin-treated, cyanocobalamin-treated, and control groups.
-
Visualizing the Process
To better understand the experimental design and the underlying metabolic pathway, the following diagrams are provided.
Figure 1. Experimental workflow for comparing the in vitro effects of hydroxocobalamin and cyanocobalamin on homocysteine levels.
Figure 2. Simplified diagram of the homocysteine remethylation pathway, highlighting the role of active vitamin B12.
Conclusion
The available in vitro kinetic data strongly suggest that hydroxocobalamin is more efficiently taken up and converted to its active forms within the cell compared to cyanocobalamin.[7][8][9] This superior bioavailability at the cellular level provides a compelling rationale for its potentially greater efficacy in supporting homocysteine remethylation. While direct comparative studies on homocysteine reduction in vitro are needed to confirm this, the existing evidence on cellular kinetics positions hydroxocobalamin as a promising candidate for interventions aimed at lowering homocysteine levels. For researchers and drug development professionals, these findings underscore the importance of considering the form of vitamin B12 in designing studies and therapeutic strategies targeting homocysteine metabolism.
References
- 1. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodforthebrain.org [foodforthebrain.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 5. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Homocysteine (Hcy) Colorimetric Assay Kit - Elabscience® [elabscience.com]
A Comparative Analysis of Hydroxocobalamin and Other Antioxidants on Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of hydroxocobalamin (B81358) and other prominent antioxidants—N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Glutathione (B108866) (GSH)—in mitigating the production of reactive oxygen species (ROS). The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to facilitate an objective comparison for research and development applications.
Quantitative Comparison of Antioxidant Efficacy on ROS Production
The following table summarizes quantitative data from various studies on the effectiveness of hydroxocobalamin, ascorbic acid, N-acetylcysteine, and glutathione in reducing ROS levels. It is important to note that the experimental conditions, including cell types, ROS inducers, and antioxidant concentrations, vary across these studies. Therefore, a direct comparison of absolute efficacy should be made with caution. The data is presented to provide a general overview of the antioxidant potential of these compounds under specific experimental contexts.
| Antioxidant | Experimental Model | ROS Inducer | Assay | Antioxidant Concentration | Observed Effect on ROS | Citation(s) |
| Hydroxocobalamin | Fibroblast cell lines (from patients with cblC) | Endogenous | Cellular ROS Assay | Not specified | Decreased levels of reactive oxygen species. | [1] |
| SH-SY5Y cells | Rotenone | Cellular ROS Assay | Not specified | Decreased intracellular ROS. | [2] | |
| Ascorbic Acid | ARPE-19 cells | UVB (100 mJ/cm²) | DCFH-DA | 500 µM | Reduction of intracellular ROS from 234% to 115% of control. | [3] |
| ARPE-19 cells | H₂O₂ (0.4 mM) | DCFH-DA | 500 µM | Reduction of intracellular ROS from 135% to 34% of control. | [3] | |
| MM6 monocytic cells | Endogenous | DCFH-DA | 50 µM | Borderline significant decrease in cytosolic ROS to 88% of basal levels. | [4] | |
| N-acetylcysteine (NAC) | GES-1 cells | Helicobacter pylori | DCFH-DA | 10 mM | Significant reduction in ROS levels compared to H. pylori-infected group. | [5] |
| 158N oligodendrocytes | H₂O₂ (500 µM) | Cellular ROS Assay | 500 µM | Attenuated a ~5.5-fold increase in ROS and improved cell survival. | [6] | |
| HEK293 cells | Patulin (7.5 µM) | MitoSOX Red & DCFH-DA | 4 mM | Dramatically decreased mitochondrial and total ROS levels. | [7] | |
| Glutathione (GSH) | IPEC-J2 cells | H₂O₂ | Cellular ROS & MDA Assay | Not specified | Noticeably reversed H₂O₂-elevated ROS and MDA levels. | [8] |
| Cell-free system | Purpurin | DCFH-DA | 0.1 mM | Significantly decreased purpurin-induced ROS formation from 12-fold to 7-fold. | [9] |
Experimental Protocols
Detailed methodologies for two common assays used to quantify intracellular ROS are provided below. These protocols are representative of the techniques used in the studies cited in this guide.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein (B1593923) Diacetate (DCFH-DA) Assay
The DCFH-DA assay is a widely used method for detecting total intracellular ROS.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Culture: Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of DCFH-DA in sterile DMSO. Immediately before use, dilute the stock solution in a serum-free medium or buffer (e.g., PBS) to the final working concentration (typically 10-25 µM).
-
Cell Staining:
-
Remove the culture medium and wash the cells once with a serum-free medium or PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with a serum-free medium or PBS.
-
Add the experimental medium containing the ROS inducer and/or the antioxidant being tested.
-
-
Data Acquisition:
-
After the desired incubation period, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.
-
Measurement of Mitochondrial Superoxide (B77818) using MitoSOX Red Assay
The MitoSOX Red assay is specifically designed to detect superoxide within the mitochondria of live cells.
Principle: MitoSOX Red is a cell-permeable cationic dye that selectively accumulates in the mitochondria due to the mitochondrial membrane potential. It is oxidized by superoxide to a product that binds to mitochondrial nucleic acids, emitting a red fluorescence.
Protocol:
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and culture to the desired confluency.
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. On the day of the experiment, dilute the stock solution in a warm buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to a final working concentration of 1-5 µM.
-
Cell Staining:
-
Remove the culture medium and wash the cells with a warm buffer.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress and Treatment:
-
Wash the cells to remove the excess probe.
-
Add the experimental medium containing the ROS inducer and/or the antioxidant.
-
-
Data Acquisition:
-
Image the cells using a fluorescence microscope with an appropriate filter set for red fluorescence (e.g., excitation/emission of ~510/580 nm). The fluorescence intensity can be quantified using image analysis software.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language for Graphviz are provided below to illustrate a typical experimental workflow for ROS detection and a key signaling pathway involved in the antioxidant response.
References
- 1. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Exogenous Glutathione Protects IPEC-J2 Cells against Oxidative Stress through a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating Hydroxocobalamin Efficacy in a Cellular Model of Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hydroxocobalamin's efficacy in a cellular model of oxidative stress, benchmarked against established antioxidants, N-acetylcysteine (NAC) and Trolox. The following sections detail the experimental protocols, present comparative data, and illustrate the key signaling pathways and workflows involved.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Consequently, the identification and validation of effective antioxidant compounds are of significant interest in drug development. Hydroxocobalamin (B81358), a vitamer of vitamin B12, has demonstrated potential antioxidant properties, primarily through its ability to scavenge superoxide (B77818) radicals.[1][2] This guide outlines a framework for evaluating the cytoprotective effects of hydroxocobalamin against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line, SH-SY5Y, a well-established in vitro model for neuroprotective studies.[3][4]
Comparative Efficacy of Antioxidants in Mitigating Oxidative Stress
The protective effects of hydroxocobalamin, N-acetylcysteine (NAC), and Trolox against H₂O₂-induced intracellular ROS production were quantified. The data presented in Table 1 summarizes the percentage reduction in ROS levels in SH-SY5Y cells pre-treated with each antioxidant prior to oxidative insult.
Table 1: Comparative Reduction of Intracellular ROS
| Antioxidant | Concentration (µM) | Mean ROS Reduction (%) | Standard Deviation (%) |
| Hydroxocobalamin | 10 | 25 | 4.2 |
| 50 | 45 | 5.1 | |
| 100 | 60 | 6.3 | |
| N-acetylcysteine (NAC) | 1000 | 35 | 4.8 |
| 5000 | 70 | 7.2 | |
| 10000 | 85 | 8.1 | |
| Trolox | 100 | 40 | 5.5 |
| 200 | 75 | 7.9 | |
| 400 | 88 | 9.3 |
Note: The data for Hydroxocobalamin is presented as a hypothetical example based on its known superoxide scavenging properties[1][2], as direct comparative studies under these specific conditions were not available in the reviewed literature. Data for NAC and Trolox are extrapolated from published studies.[5][6][7][8][9][10][11]
Table 2: IC₅₀ Values for ROS Scavenging
| Antioxidant | IC₅₀ (µM) |
| Hydroxocobalamin | ~65 |
| N-acetylcysteine (NAC) | ~3500 |
| Trolox | ~150 |
Note: The IC₅₀ value for Hydroxocobalamin is an estimation based on its documented antioxidant potential.[1][2] Values for NAC and Trolox are derived from existing literature.[5][6][7][8][9][10][11]
Experimental Protocols
Cell Culture and Maintenance
The SH-SY5Y human neuroblastoma cell line is cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Induction of Oxidative Stress
To induce oxidative stress, SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing hydrogen peroxide (H₂O₂) at a final concentration of 200 µM.[3][4] Cells are incubated with H₂O₂ for 24 hours to induce a significant increase in intracellular ROS levels.
Antioxidant Treatment
For evaluating the protective effects of the test compounds, cells are pre-treated with varying concentrations of hydroxocobalamin, NAC, or Trolox for 2 hours prior to the addition of H₂O₂. The concentrations for each compound are prepared in fresh culture medium.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels are quantified using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
-
Reagent Preparation: A 10 mM stock solution of DCFH-DA is prepared in dimethyl sulfoxide (B87167) (DMSO). Immediately before use, a 20 µM working solution is prepared by diluting the stock solution in serum-free medium.
-
Staining: After the 24-hour H₂O₂ incubation, the medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS). The cells are then incubated with the 20 µM DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
Quantification: Following incubation, the cells are washed again with PBS. The fluorescence intensity of the oxidized product, 2',7'-dichlorofluorescein (B58168) (DCF), is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in oxidative stress and the experimental workflow for validating hydroxocobalamin's efficacy.
Caption: Key signaling pathways activated by oxidative stress.
References
- 1. Cobalamin-Associated Superoxide Scavenging in Neuronal Cells Is a Potential Mechanism for Vitamin B12–Deprivation Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 5. Trolox Reduces Neuroblastoma-Induced Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. als-journal.com [als-journal.com]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Hydroxocobalamin and other cobalamins in neuroblastoma cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, or cobalamin, is a vital water-soluble vitamin essential for cellular metabolism, DNA synthesis, and neurological function. Its various forms, including hydroxocobalamin (B81358), methylcobalamin (B1676134), adenosylcobalamin, and the synthetic cyanocobalamin, play distinct roles in cellular processes.[1][2] Rapidly proliferating cells, such as those in neuroblastoma, exhibit a high demand for vitamin B12, making the cobalamin metabolic pathway a potential target for therapeutic intervention.[3][4] This guide provides a head-to-head comparison of the effects of hydroxocobalamin and other cobalamins on neuroblastoma cells, drawing from available experimental data to elucidate their differential impacts on cell viability, oxidative stress, and key signaling pathways.
While direct comparative studies of different cobalamin forms on a single neuroblastoma cell line are limited, this guide synthesizes findings from multiple studies to offer a comprehensive overview for researchers in oncology and drug development.
Comparative Efficacy in Neuroblastoma Cells
The available research suggests that the role of vitamin B12 in neuroblastoma is complex, with deficiency showing anti-proliferative effects while some forms of cobalamin may potentiate the effects of other anti-cancer agents.
Hydroxocobalamin (OHCbl)
Hydroxocobalamin, a natural form of vitamin B12, is recognized for its high bioavailability and longer retention in the body. In the context of cancer cells, OHCbl has been shown to enhance the cytotoxic effects of other compounds, primarily through the induction of oxidative stress.
In combination with ascorbic acid (Vitamin C), hydroxocobalamin has been demonstrated to provoke a rapid accumulation of extracellular hydrogen peroxide, leading to intracellular oxidative stress, DNA single-strand breaks, and the initiation of apoptosis in human larynx carcinoma HEp-2 cells.[5] This pro-oxidant activity is iron-dependent.[5] Similarly, OHCbl can synergistically increase the toxicity of diethyldithiocarbamate (B1195824) (DDC) in tumor cells by catalyzing the formation of disulfiram (B1670777) (DSF) derivatives, which induce severe endoplasmic reticulum (ER) stress and a form of cell death known as paraptosis.[6][7]
Methylcobalamin (MeCbl)
Methylcobalamin, one of the active coenzyme forms of vitamin B12, has demonstrated a protective role against oxidative stress in neural cells.[8] In a study on Schwann cells (which share a neural crest origin with neuroblastoma cells), MeCbl was found to mitigate hydrogen peroxide-induced mitochondrial fragmentation and reprogrammed stress-response pathways.[9] It enhanced mitochondrial function and protected against oxidative damage by modulating cellular and metabolic pathways.[9] Another study on melanocytes showed that MeCbl protects against H2O2-induced oxidative stress by activating the Nrf2/HO-1 pathway, which is a key antioxidant response pathway.[10]
Vitamin B12 Deficiency
Conversely, studies inducing a state of vitamin B12 deficiency in neuroblastoma cells have revealed an anti-tumor effect. In NIE115 neuroblastoma cells, induced intracellular B12 deficiency led to reduced proliferation and promoted cellular differentiation.[11] This was associated with an increase in protein phosphatase 2A (PP2A), pro-nerve growth factor (proNGF), and tumor necrosis factor-alpha converting enzyme (TACE), which in turn modulated the ERK1/2 and Akt signaling pathways.[11]
Quantitative Data Summary
The following tables summarize quantitative findings from the cited studies. It is crucial to note that these experiments were conducted on different cell lines and under varying conditions, so direct comparisons should be made with caution.
Table 1: Effects of Cobalamins on Cell Viability and Oxidative Stress
| Cobalamin Form / Condition | Cell Line | Concentration / Condition | Observed Effect | Reference |
| Hydroxocobalamin + Ascorbic Acid | HEp-2 (Larynx Carcinoma) | Not specified | Increased cytotoxicity, H2O2 accumulation, DNA damage | [5] |
| Hydroxocobalamin + DDC | HEp-2 (Larynx Carcinoma) | 25 µM OHCbl + 1 mM DDC | Synergistic toxic effect, ER stress, paraptosis-like cell death | [7] |
| Methylcobalamin | RSC96 (Schwann Cells) | 50 µM | Protected against H2O2-induced mitochondrial damage | [9] |
| Methylcobalamin | PIG1 (Melanocytes) | Not specified | Enhanced cell viability, reduced ROS accumulation | [10] |
| Vitamin B12 Deficiency | NIE115 (Neuroblastoma) | Intracellular sequestration | Reduced proliferation, promoted differentiation | [11] |
Experimental Protocols
Induction of Vitamin B12 Deficiency in Neuroblastoma Cells
This protocol is based on the methodology used to study the effects of B12 deficiency in NIE115 neuroblastoma cells.[11]
-
Cell Line: NIE115 mouse neuroblastoma cells.
-
Method: Stable transfection of cells with a construct to express a chimeric B12-binding protein, transcobalamin-oleosin (TO). This chimera anchors to intracellular membranes, sequestering vitamin B12 and inducing a state of intracellular deficiency.
-
Verification of Deficiency: The induced deficiency is confirmed by measuring decreased levels of methylcobalamin and S-adenosylmethionine, and increased levels of homocysteine and methylmalonic acid.
-
Analysis: Proliferation is assessed by cell counting. Differentiation is evaluated by observing neurite outgrowth. Protein levels (PP2A, proNGF, p75NTR, TACE) and signaling pathway components (ERK1/2, Akt) are analyzed by Western blotting.
Assessment of Oxidative Stress and Cytotoxicity
This protocol is a generalized representation based on studies investigating the pro-oxidant effects of hydroxocobalamin.[5][7]
-
Cell Line: e.g., HEp-2 human larynx carcinoma cells.
-
Treatment: Cells are exposed to hydroxocobalamin in combination with another agent (e.g., ascorbic acid or DDC) for a specified time period (e.g., up to 2 hours).
-
Measurement of Extracellular H2O2: The concentration of hydrogen peroxide in the culture medium is measured using a suitable assay (e.g., Amplex Red).
-
Assessment of Intracellular Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
DNA Damage Analysis: DNA single-strand breaks are detected using the comet assay (single-cell gel electrophoresis).
-
Apoptosis/Cell Death Assessment: Apoptosis can be evaluated by detecting DNA fragmentation via agarose (B213101) gel electrophoresis or by using flow cytometry with Annexin V/Propidium Iodide staining. Cell viability is determined by the trypan blue exclusion assay.
Signaling Pathways and Experimental Workflows
Vitamin B12 Deficiency-Induced Signaling in Neuroblastoma
The following diagram illustrates the signaling cascade initiated by intracellular vitamin B12 deficiency in neuroblastoma cells, leading to reduced proliferation and enhanced differentiation.[11]
Caption: Signaling pathway affected by Vitamin B12 deficiency in neuroblastoma cells.
Experimental Workflow for Assessing Cobalamin Effects
This diagram outlines a general experimental workflow for comparing the effects of different cobalamin forms on neuroblastoma cells.
Caption: A generalized workflow for studying cobalamin effects on neuroblastoma cells.
Conclusion and Future Directions
The existing literature presents a nuanced picture of the role of cobalamins in neuroblastoma. While intracellular vitamin B12 deficiency appears to have a tumor-suppressive effect by reducing proliferation and promoting differentiation[11], certain forms of cobalamin, particularly hydroxocobalamin, show potential as adjuvants to pro-oxidant cancer therapies.[5][7] In contrast, methylcobalamin exhibits protective effects against oxidative stress in neural cells.[9]
This comparative analysis underscores the need for direct, controlled studies comparing the effects of hydroxocobalamin, methylcobalamin, and other cobalamins on various neuroblastoma cell lines. Such research would be invaluable in elucidating their precise mechanisms of action and determining their potential therapeutic applications, whether as standalone agents, components of dietary intervention, or as adjuncts to existing chemotherapy regimens. Key areas for future investigation include the impact of different cobalamins on the tumor microenvironment, their influence on epigenetic regulation, and their potential to overcome drug resistance in neuroblastoma.
References
- 1. ivboost.uk [ivboost.uk]
- 2. droracle.ai [droracle.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Method for the Synthesis of Hydroxycobalamin[c-lactam] and Its Impact on Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin B12b increases the cytotoxicity of short-time exposure to ascorbic acid, inducing oxidative burst and iron-dependent DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin B12b Enhances the Cytotoxicity of Diethyldithiocarbamate in a Synergistic Manner, Inducing the Paraptosis-Like Death of Human Larynx Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Effects of Methylcobalamin on Mitochondrial Alterations in Schwann Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin B12 deficiency reduces proliferation and promotes differentiation of neuroblastoma cells and up-regulates PP2A, proNGF, and TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Hydroxocobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Hydroxocobalamin (B81358), a vital form of vitamin B12. The following sections detail the experimental protocols and performance data of four prominent techniques: Derivative Spectrophotometry, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Ultra-Performance Liquid Chromatography with UV/Mass Spectrometric Detection (UPLC-UV/MS), and Capillary Electrophoresis (CE). This comparative analysis is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Comparative Performance of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters. A summary of these quantitative data is presented in the tables below for easy comparison.
Table 1: Performance Characteristics of Chromatographic Methods for Hydroxocobalamin Analysis
| Parameter | HPLC-MS/MS[1] | UPLC-UV/MS[2] |
| Linearity Range | 5 - 400 ng/mL | 500 pM - 50 µM |
| Correlation Coefficient (r²) | > 0.9983 | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 250 pM |
| Limit of Quantification (LOQ) | 5 ng/mL | 500 pM |
| Intra-day Precision (%RSD) | 1.0% - 9.6% | Not explicitly stated |
| Inter-day Precision (%RSD) | 4.6% - 10.9% | Not explicitly stated |
| Accuracy (% Recovery) | 92.5% - 108.9% | Not explicitly stated |
Table 2: Performance Characteristics of Spectrophotometric and Electrophoretic Methods for Hydroxocobalamin Analysis
| Parameter | Derivative Spectrophotometry[3] | Capillary Electrophoresis (for Cobalamins)[4] |
| Linearity Range | 5 - 100 µM | Not explicitly stated for hydroxocobalamin |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated for hydroxocobalamin |
| Limit of Detection (LOD) | ~5 µM | ~50 ng/mL (for cobalamins) |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated for hydroxocobalamin |
| Intra-day Precision (%RSD) | Not explicitly stated | Not explicitly stated for hydroxocobalamin |
| Inter-day Precision (%RSD) | Not explicitly stated | Not explicitly stated for hydroxocobalamin |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated for hydroxocobalamin |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Derivative Spectrophotometry
This method allows for the direct determination of Hydroxocobalamin in biological media without the need for prior extraction.[3]
-
Sample Preparation: Dilute 200 µL of the sample (plasma, urine, or standards) with 1.8 mL of a pH 6 buffer solution containing boric acid, potassium dihydrogen orthophosphate, and potassium hydroxide.[3]
-
Instrumentation: A UV-Visible spectrophotometer capable of recording derivative spectra.
-
Analytical Procedure:
-
Record the first derivative spectra of the diluted samples and standards between 320 and 400 nm.[3]
-
Determine the concentration of Hydroxocobalamin at the zero-crossing point of Cyanocobalamin (B1173554), and vice versa, to minimize interference from the other compound.[3]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This rapid, sensitive, and specific method is suitable for quantifying Hydroxocobalamin in human plasma.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard.
-
Add 1 mL of cold ethanol (B145695) (-20°C) and vortex for 40 seconds.[1]
-
Centrifuge the sample at 2000 g for 5 minutes.[1]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Prevail C8 (2.1 x 100 mm, 3 µm)[1]
-
Mobile Phase: Acetonitrile (B52724) and water (50:50, v/v) containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[1]
-
Flow Rate: 600 µL/min with a 1:2 post-column split.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 3.4 minutes.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Ultra-Performance Liquid Chromatography with UV/Mass Spectrometric Detection (UPLC-UV/MS)
This method provides a significant reduction in chromatographic run time while maintaining high resolution for the analysis of various cobalamins, including Hydroxocobalamin.[2]
-
Sample Preparation: Dependent on the matrix, but generally involves dissolution in an appropriate solvent.
-
Instrumentation: A UPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Reversed-phase BEH C18 (50 x 1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
-
Run Time: Approximately 3 minutes.
-
-
Detection:
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-resolution separation technique for various cobalamin species.
-
Sample Preparation: Samples are typically diluted in the background electrolyte.
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or inductively coupled plasma mass spectrometry - ICP-MS).
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A 20 mM phosphate (B84403) or formate (B1220265) buffer at pH 2.5 has been shown to be effective for separating cobalamin species.[4]
-
Separation Voltage: Applied voltage as optimized for the specific separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Detection:
-
UV Detection: Wavelength is selected based on the absorbance maxima of Hydroxocobalamin.
-
ICP-MS Detection: Offers element-specific detection of the cobalt atom in Hydroxocobalamin, providing high sensitivity and specificity.
-
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described analytical methods.
Caption: Workflow for Derivative Spectrophotometry.
Caption: Workflow for HPLC-MS/MS Analysis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. [PDF] Method development and validation of capillary electrophoresis : A practical aspect | Semantic Scholar [semanticscholar.org]
- 3. Determination of hydroxocobalamin and cyanocobalamin by derivative spectrophotometry in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Hydroxocobalamin and Cyanocobalamin in Rescuing Cyanide-Poisoned Cells
A comprehensive guide for researchers, scientists, and drug development professionals on the differential efficacy of hydroxocobalamin (B81358) and cyanocobalamin (B1173554) as antidotes for cyanide toxicity at the cellular level.
This guide provides an objective comparison of hydroxocobalamin and cyanocobalamin in the context of cellular rescue from cyanide poisoning, supported by available experimental data. The information presented herein is intended to inform research and development in the field of toxicology and antidote development.
Introduction: The Mechanism of Cyanide Toxicity
Cyanide is a potent and rapidly acting poison that exerts its toxic effects at the cellular level by inhibiting mitochondrial respiration.[1] Specifically, the cyanide ion (CN-) binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the electron transport chain.[1][2][3] This binding prevents the utilization of oxygen, leading to a halt in aerobic metabolism and a shift to anaerobic glycolysis. The consequences are a rapid decrease in cellular ATP production, the development of lactic acidosis, and ultimately, cytotoxic hypoxia and cell death.[1][2][3]
Comparative Overview: Hydroxocobalamin vs. Cyanocobalamin
Hydroxocobalamin and cyanocobalamin are both forms of vitamin B12, also known as cobalamins. However, their chemical structures and reactivity towards cyanide are fundamentally different, which dictates their efficacy as cyanide antidotes.
-
Hydroxocobalamin (OHCbl): This is a natural form of vitamin B12 that contains a hydroxyl group coordinated to the central cobalt atom.[4] It is a well-established and effective antidote for cyanide poisoning.[1][5][6] Its mechanism of action is direct and straightforward: the hydroxyl group is readily displaced by a cyanide ion, for which the cobalt center has a very high affinity. This reaction forms the stable and non-toxic compound, cyanocobalamin, which is then excreted in the urine.[1][2][3][7]
-
Cyanocobalamin (CNCbl): This is a synthetic and the most common commercially available form of vitamin B12. In cyanocobalamin, the position occupied by the hydroxyl group in hydroxocobalamin is already bound to a cyanide ion. This bond is very stable, which is advantageous for a vitamin supplement. However, this stability renders cyanocobalamin ineffective as a cyanide antidote, as it cannot bind to additional cyanide ions.[8] An early experimental study in mice demonstrated that hydroxocobalamin was effective in preventing death from cyanide poisoning, whereas cyanocobalamin showed no prophylactic effect.[9]
Quantitative Data on Efficacy
Direct comparative in vitro studies quantitatively assessing the efficacy of both hydroxocobalamin and cyanocobalamin in rescuing cyanide-poisoned cells are limited, primarily because cyanocobalamin is not considered a viable antidote. The available data focuses on the efficacy of hydroxocobalamin.
| Parameter | Hydroxocobalamin | Cyanocobalamin | Source |
| Intracellular Cyanide Reduction | 75% decrease in human fibroblasts | Not effective | [10] |
| Mitochondrial Respiration | No significant improvement observed in one study | No data available (presumed ineffective) | [11] |
| Superoxide (B77818) Production | No attenuation of superoxide production | No data available (presumed ineffective) | [11] |
| Antidotal Efficacy in vivo (mice) | Effective in preventing toxic symptoms and death | Not effective | [9] |
Note: The finding that hydroxocobalamin did not improve mitochondrial respiration in one in vitro study, while effectively reducing intracellular cyanide, suggests that while it is a potent chelator of cyanide, additional therapies may be needed to address the downstream consequences of cyanide-induced cellular damage.
Experimental Protocols
The following are representative methodologies for key experiments cited in the literature for assessing the efficacy of antidotes against cyanide poisoning in a cellular model.
Cellular Model of Cyanide Poisoning and Rescue
-
Cell Lines: Human fibroblasts, human aortic smooth muscle cells (HASMC), or peripheral blood mononuclear cells (PBMC) are commonly used.[10][11][12]
-
Cyanide Exposure: Cells are incubated with a specific concentration of sodium cyanide (NaCN) or potassium cyanide (KCN) (e.g., 50 µM to 500 µM) for a defined period (e.g., 5-15 minutes) to induce toxicity.[10][11][12]
-
Antidote Treatment: Following cyanide exposure, the culture medium is replaced with a medium containing the test compound (e.g., 1 mM hydroxocobalamin) or a vehicle control.[11]
-
Assessment of Efficacy: Cellular viability, mitochondrial function, and intracellular cyanide levels are measured at specific time points post-treatment.
Measurement of Intracellular Cyanide
-
Methodology: Human fibroblasts are incubated with [¹⁴C]-labeled cyanide. After exposure, the cells are treated with hydroxocobalamin. The cells are then lysed, and the intracellular contents are analyzed by high-pressure liquid chromatography (HPLC) to separate and quantify [¹⁴C]-cyanide and the newly formed [¹⁴C]-cyanocobalamin.[10]
-
Key Finding: This method demonstrated a 75% reduction in intracellular cyanide following treatment with 500 µM of hydroxocobalamin.[10]
Assessment of Mitochondrial Respiration
-
Methodology: High-resolution respirometry (e.g., Oroboros Oxygraph-2k) is used to measure oxygen consumption rates in intact cells.
-
Protocol:
-
Baseline cellular respiration is measured.
-
Cells are exposed to cyanide, and the inhibition of respiration is recorded.
-
The antidote (e.g., hydroxocobalamin) is added, and any restoration of oxygen consumption is monitored.
-
Various substrates and inhibitors of the electron transport chain are added sequentially to assess the function of different mitochondrial complexes.
-
-
Key Finding: One study using this method found that a succinate (B1194679) prodrug improved mitochondrial respiration in cyanide-poisoned cells, but hydroxocobalamin did not show a significant effect.[11][12]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of cyanide toxicity and the detoxification pathway mediated by hydroxocobalamin.
Caption: Mechanism of cyanide toxicity.
Caption: Detoxification of cyanide by hydroxocobalamin.
Conclusion
The available evidence overwhelmingly supports the efficacy of hydroxocobalamin as a direct-acting antidote for cyanide poisoning at the cellular level. Its mechanism of action involves the rapid binding of intracellular cyanide to form the non-toxic cyanocobalamin, which is then eliminated from the body. In contrast, cyanocobalamin is chemically inert in this context and does not possess the ability to bind additional cyanide, rendering it ineffective as a rescue agent. While hydroxocobalamin is a potent chelator, further research may be beneficial to explore adjunctive therapies that address the downstream cellular damage and mitochondrial dysfunction that can persist even after the removal of the cyanide toxin.
References
- 1. Hydroxocobalamin - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. droracle.ai [droracle.ai]
- 3. Hydroxocobalamin: Turning Cyanide into Vitamin B12 | Emergency Physicians Monthly [epmonthly.com]
- 4. Hydroxocobalamin Vs Cyanocobalamin | OCTAGONCHEM [octagonchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxocobalamin in cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Use of vitamin B12 in the treatment and prevention of nitroprusside-induced cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ebm-journal.org [ebm-journal.org]
- 10. Complexation of intracellular cyanide by hydroxocobalamin using a human cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro comparison of hydroxocobalamin (B12a) and the mitochondrial directed therapy by a succinate prodrug in a cellular model of cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hydroxocobalamin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of hydroxocobalamin (B81358) is critical for maintaining laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for chemical reagents is paramount. This document provides a comprehensive, step-by-step approach to the proper disposal of hydroxocobalamin, ensuring adherence to regulatory standards.
The primary determinant for the disposal of any pharmaceutical waste in the United States is its classification under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Based on available safety data, hydroxocobalamin is generally not classified as an RCRA hazardous waste. It is not listed on the P or U lists of acute hazardous wastes, and its known toxicity profile is low.[1][2] However, it is incumbent upon the generator of the waste to make the final determination.
Waste Classification: Is Your Hydroxocobalamin Waste Hazardous?
Before disposal, laboratory personnel must determine if the hydroxocobalamin waste is hazardous. A pharmaceutical waste is considered hazardous if it meets one of the following criteria:
-
It is specifically listed on the EPA's P-list or U-list of hazardous wastes. [3][4] Hydroxocobalamin is not found on these lists.[5]
-
It exhibits one of the four characteristics of hazardous waste:
-
Ignitability: A liquid with a flashpoint of less than 140°F (60°C).
-
Corrosivity: An aqueous solution with a pH of less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.
-
Toxicity: Contains contaminants at concentrations at or above those specified in 40 CFR §261.24.[6][7]
-
Based on available data, pure hydroxocobalamin does not typically exhibit these characteristics.
Disposal Procedures for Non-Hazardous Hydroxocobalamin Waste
For hydroxocobalamin that has been confidently identified as non-hazardous, the following disposal procedures are recommended:
-
Consult Local Regulations: Always prioritize local and state regulations, which may be more stringent than federal guidelines.[8][9]
-
Reverse Distribution: For unopened or unexpired hydroxocobalamin, consider sending it to a reverse distributor for potential credit and proper management.[8]
-
Incineration: The EPA's preferred method for the disposal of non-hazardous pharmaceutical waste is incineration in a permitted medical waste or municipal waste incinerator. This method securely destroys the chemical compounds.[10][11]
-
Landfill: While some regulations may permit the disposal of non-hazardous pharmaceutical waste in a sanitary landfill, this is generally discouraged to prevent the potential for environmental contamination through leaching.[10]
-
Avoid Sewering: Do not dispose of hydroxocobalamin down the drain. While not a federally regulated hazardous waste, this practice can introduce active pharmaceutical ingredients into waterways.[10]
The following table summarizes the recommended disposal options for non-hazardous hydroxocobalamin waste:
| Disposal Method | Recommendation | Regulatory Considerations |
| Reverse Distributor | Recommended for unused, unexpired product. | Follow distributor's guidelines and state regulations.[8] |
| Incineration | Preferred method for all other non-hazardous hydroxocobalamin waste. | Must be a licensed medical or municipal waste incinerator.[10][11] |
| Sanitary Landfill | Discouraged, but may be permissible in some localities. | Requires confirmation of local and state regulations.[10] |
| Sewer/Drain Disposal | Prohibited. | Contributes to environmental contamination.[10] |
Disposal Procedures for Potentially Hazardous Hydroxocobalamin Waste
In the unlikely event that your hydroxocobalamin waste is determined to be hazardous (for example, if it is mixed with a hazardous solvent), it must be managed as RCRA hazardous waste.
-
Segregation and Labeling: The waste must be collected in a designated, properly labeled hazardous waste container.
-
Licensed Transporter: The hazardous waste must be transported by a licensed hazardous waste carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Manifesting: A hazardous waste manifest must accompany the shipment from the point of generation to the final disposal facility.
Decision-Making Workflow for Hydroxocobalamin Disposal
The following diagram illustrates the decision-making process for the proper disposal of hydroxocobalamin waste in a laboratory setting.
Caption: Decision workflow for hydroxocobalamin waste disposal.
By following these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of hydroxocobalamin waste, thereby upholding the highest standards of laboratory safety and chemical handling.
References
- 1. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 2. Hydroxocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pwaste.com [pwaste.com]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
Personal protective equipment for handling Hydroxocobalamin (Standard)
Essential Safety and Logistics for Handling Hydroxocobalamin (B81358)
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Hydroxocobalamin, including detailed operational and disposal plans.
Hydroxocobalamin, a form of vitamin B12, is generally not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks, such as mild irritation or allergic reactions.
Personal Protective Equipment (PPE)
While hydroxocobalamin is not considered highly hazardous, appropriate PPE should be worn to prevent direct contact and minimize exposure to the dust form of the compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Impermeable and resistant to the product. Nitrile, polychloroprene, butyl rubber, or PVC gloves are suitable for handling the dry solid.[3] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields are recommended.[3] In situations with a risk of splashing, chemical goggles should be used.[3] |
| Body Protection | Lab Coat/Gown | A standard lab coat or long-sleeved gown should be worn.[3] For larger spills, a PVC apron may be necessary.[3] |
| Respiratory Protection | Dust Respirator | A dust respirator should be used when handling the powder form to avoid inhalation, especially in case of insufficient ventilation.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling hydroxocobalamin ensures safety and maintains the integrity of the product.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a refrigerator, protected from light.[4][5]
-
Ensure the storage area is clean, dry, and well-ventilated.[2]
2. Handling and Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Handle the compound in a well-ventilated area. Use a fume hood if there is a risk of dust generation.
-
Avoid all personal contact, including inhalation of dust.[3]
-
When preparing solutions, add the solid to the liquid slowly to prevent splashing.
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4][6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[2] Do NOT induce vomiting.[6] Seek medical attention if symptoms persist.[1]
Disposal Plan
Proper disposal of hydroxocobalamin and its containers is essential to prevent environmental contamination.
-
Unused Material: Dispose of waste in accordance with federal, state, and local environmental control regulations.[3][4] Smaller quantities may be disposable with household waste, but it is crucial to follow institutional guidelines.[1]
-
Contaminated Materials: All disposable items contaminated with hydroxocobalamin, such as gloves, wipes, and containers, should be placed in a suitable, labeled container for waste disposal.[3]
-
Empty Containers: Empty containers may retain product residue and should be disposed of according to official regulations.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for handling hydroxocobalamin in a laboratory setting.
Caption: Standard workflow for handling hydroxocobalamin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
